molecular formula C11H10FNO B13477692 1-(5-fluoro-1H-indol-3-yl)propan-2-one

1-(5-fluoro-1H-indol-3-yl)propan-2-one

Cat. No.: B13477692
M. Wt: 191.20 g/mol
InChI Key: KKTUTFOTCKPIJN-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1H-indol-3-yl)propan-2-one is a high-purity chemical compound offered for research and development purposes. This fluorinated indole derivative is part of a significant class of organic structures widely utilized in medicinal chemistry and neuroscience research . Indole-based compounds are frequently investigated as key scaffolds in the development of novel bioactive molecules, including nonpeptide agonists for neurological targets such as the relaxin-3 receptor (RXFP3) . The incorporation of a fluorine atom at the 5-position of the indole ring is a common strategy in drug design, as it can influence the compound's electronic properties, metabolic stability, and binding affinity . Researchers employ this building block in various applications, such as the synthesis of more complex molecules for probing biological pathways or as a precursor in structure-activity relationship (SAR) studies. All products are intended for Research Use Only and are not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUTFOTCKPIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity Screening of 1-(5-fluoro-1H-indol-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The compound 1-(5-fluoro-1H-indol-3-yl)propan-2-one, a fluorinated indole derivative, presents a compelling case for comprehensive biological screening. The presence of the indole-3-propan-2-one moiety suggests potential interactions with central nervous system (CNS) targets, given its structural resemblance to tryptamine neurotransmitters like serotonin. The 5-fluoro substitution is a common medicinal chemistry strategy to enhance metabolic stability and modulate receptor binding affinity.

This guide provides a structured, in-depth framework for the systematic biological activity screening of 1-(5-fluoro-1H-indol-3-yl)propan-2-one. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach from initial computational predictions to detailed in vitro characterization and preliminary safety assessments. The causality behind experimental choices is emphasized to provide a robust, scientifically-grounded screening cascade.

Part 1: In Silico Profiling - A Predictive Starting Point

Before committing to resource-intensive wet-lab experiments, a computational, or in silico, analysis is an indispensable first step. This approach narrows the field of potential biological targets and predicts potential liabilities.[1][2][3]

Target Prediction and Molecular Docking

The initial phase involves using chemogenomic and machine learning approaches to predict potential drug-target interactions (DTIs).[2][4] Algorithms analyze the compound's structural features against vast databases of known ligands and their targets.

  • Rationale: Given the indole scaffold, primary hypothesized targets include serotonin (5-HT) receptors, dopamine receptors, and monoamine oxidase (MAO) enzymes.[5][6] Computational tools can either confirm these hypotheses or suggest novel, unanticipated targets.

  • Workflow:

    • Generate a 3D conformer of 1-(5-fluoro-1H-indol-3-yl)propan-2-one.

    • Utilize target prediction platforms (e.g., SwissTargetPrediction, SuperPred) to identify a ranked list of potential protein targets.

    • Perform molecular docking studies on the top-ranked targets using software like AutoDock or Schrödinger Suite. This will provide insights into plausible binding modes and estimate binding affinities.

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Various computational models can estimate properties like Lipinski's rule of five, blood-brain barrier permeability, and potential for hERG channel inhibition.

cluster_0 In Silico Screening Workflow compound 1-(5-fluoro-1H-indol-3-yl)propan-2-one (3D Structure) target_pred Target Prediction (Machine Learning Models) compound->target_pred admet ADMET Prediction compound->admet docking Molecular Docking target_pred->docking Top Hits priority_targets Prioritized Target List (e.g., 5-HT2A, MAO-B) docking->priority_targets liability_flags Potential Liabilities (e.g., hERG risk) admet->liability_flags

Caption: Initial computational workflow for target and liability prediction.

Part 2: Tiered In Vitro Screening Cascade

The in vitro screening process is structured in tiers to logically progress from broad, initial assessments to more specific, in-depth characterization of the compound's biological activity.

Tier 1: Primary Screening - Establishing a Biological Footprint

The primary screening phase aims to quickly assess general cytotoxicity and evaluate activity against a panel of high-probability targets identified in the in silico analysis.

2.1. General Cytotoxicity Assessment

Determining the compound's inherent toxicity is a critical first step to establish a viable concentration range for subsequent biological assays.[7][8][9] A substance that is highly cytotoxic at low concentrations may be unsuitable for further development, unless the intended application is in oncology.[8]

Experimental Protocol: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[8]

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(5-fluoro-1H-indol-3-yl)propan-2-one (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (lysis buffer).

  • LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Reaction: Add the LDH assay reaction mixture to each well and incubate in the dark at room temperature.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

2.2. Target-Focused Primary Screening

Based on the in silico predictions, a focused primary screen should be conducted. For an indole-based compound, key targets include monoamine oxidases and serotonin receptors.

A. Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[5][10] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[10] A fluorometric assay is suitable for high-throughput screening.[11][12]

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted for a 96-well plate format.[10]

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP) in MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[10]

  • Compound Incubation: In a black 96-well plate, add the test compound at a screening concentration (e.g., 10 µM) to wells containing the respective MAO enzyme (MAO-A or MAO-B). Include positive controls (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) and a vehicle control (DMSO).[10][11] Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[12]

  • Initiate Reaction: Add the reaction mixture containing the substrate, Amplex® Red, and HRP to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately begin measuring fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) in a kinetic mode for 20-30 minutes at room temperature, protected from light.[11][12]

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition of the test compound relative to the vehicle control.

B. Serotonin Receptor (5-HT₂A) Binding Assay

The 5-HT₂A receptor is a key target for psychedelic drugs and some atypical antipsychotics. A radioligand binding assay is the gold standard for determining a compound's affinity for this receptor.[6][13]

Experimental Protocol: [³H]Ketanserin Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor or from rat frontal cortex tissue.[13]

  • Assay Setup: In a 96-well plate, combine the receptor membranes, the radioligand ([³H]ketanserin), and the test compound at a screening concentration (e.g., 10 µM).

  • Nonspecific Binding: Include wells with a high concentration of a known 5-HT₂A ligand (e.g., spiperone) to determine nonspecific binding.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[13]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.[14]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[13]

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound.

Tier 2: Secondary Screening - Hit Confirmation and Potency Determination

Any "hits" from the primary screen (e.g., >50% inhibition at 10 µM) should be advanced to secondary screening to confirm their activity and determine their potency (IC₅₀ or Kᵢ). This involves generating a full concentration-response curve.

Workflow:

  • Concentration-Response Curves: Perform the same primary assays but with the test compound serially diluted over a wide concentration range (e.g., from 1 nM to 30 µM).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Table 1: Hypothetical Secondary Screening Data

Assay TargetAssay TypeResult (IC₅₀)
MAO-AFluorometric Inhibition> 30 µM
MAO-BFluorometric Inhibition0.85 µM
5-HT₂A Receptor[³H]Ketanserin Binding0.25 µM
Cytotoxicity (HEK293)LDH Release45 µM

The hypothetical data above suggests that 1-(5-fluoro-1H-indol-3-yl)propan-2-one is a potent and selective inhibitor of MAO-B and has high affinity for the 5-HT₂A receptor, with low general cytotoxicity.

Tier 3: Safety and Liability Screening

Early assessment of potential safety liabilities is a critical component of modern drug discovery, guided by recommendations from regulatory bodies like the International Council for Harmonisation (ICH).[15]

3.1. hERG Potassium Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[16] Therefore, assessing a compound's hERG liability is a mandatory step in preclinical safety testing.[15]

Experimental Protocol: Thallium Flux Assay

This is a fluorescence-based assay suitable for higher-throughput screening.[17]

  • Principle: Cells stably expressing the hERG channel are loaded with a fluorescent dye that is sensitive to thallium (Tl⁺) ions. Tl⁺ can pass through open hERG channels and cause an increase in fluorescence. A hERG inhibitor will block this influx and prevent the fluorescence increase.[17]

  • Cell Plating: Plate U2OS-hERG or HEK293-hERG cells in a 384-well plate and incubate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound across a range of concentrations. Include a positive control (e.g., Astemizole or Dofetilide) and a vehicle control.[17][18]

  • Stimulation and Reading: Add a stimulus buffer containing Tl⁺ to all wells and immediately measure the kinetic fluorescence signal using a suitable plate reader.

  • Analysis: Calculate the IC₅₀ for hERG inhibition.

cluster_1 In Vitro Screening Cascade tier1 Tier 1: Primary Screen Cytotoxicity (LDH) Target Panels (MAO, 5-HT₂A) tier2 Tier 2: Hit Confirmation Dose-Response Curves IC₅₀ Determination tier1:f2->tier2:f0 Hits (>50% inhib.) tier3 Tier 3: Safety Screen hERG Inhibition Assay Other Liability Assays tier2:f2->tier3:f0 Potent Hits outcome Candidate Profile (Potency, Selectivity, Safety) tier3->outcome

Caption: Tiered logic for the in vitro screening cascade.

Part 3: Preliminary In Vivo Assessment - A Look Towards Clinical Translation

Should the compound demonstrate a promising in vitro profile (i.e., high potency, good selectivity, and a clean safety profile), preliminary in vivo studies may be considered. These studies are designed to bridge the gap between cell-based assays and potential therapeutic applications.[19][20][21][22]

Phenotypic Screening in Animal Models

Phenotypic drug screening, which focuses on observing the overall effect of a compound on an organism's behavior, can uncover novel mechanisms of action.[23][24][25] Given the compound's potential CNS activity, behavioral assays in rodents or zebrafish are appropriate.[23][26][27]

  • Head-Twitch Response (Mice/Rats): This is a classic behavioral assay used to assess 5-HT₂A receptor agonism. An increase in head-twitch frequency is indicative of agonist activity at this receptor.

  • Locomotor Activity: Changes in spontaneous movement can indicate stimulant or sedative properties of the compound.

  • Zebrafish Larvae Photomotor Response: High-throughput screening using zebrafish larvae can rapidly assess a compound's general neuroactivity.[23]

Justification and Ethical Considerations

The decision to proceed to in vivo testing must be carefully justified based on the strength of the in vitro data. All animal studies must be conducted in accordance with strict ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied. Preclinical safety testing guidelines provide a framework for these studies.[19][21]

Conclusion

The biological activity screening of a novel compound like 1-(5-fluoro-1H-indol-3-yl)propan-2-one requires a systematic, multi-tiered approach. This guide outlines a logical progression from predictive in silico modeling to broad in vitro profiling and targeted safety assessments. By explaining the causality behind each experimental choice and grounding protocols in authoritative standards, this framework enables researchers to efficiently and robustly characterize the compound's pharmacological profile, ultimately determining its potential for further drug development.

References

  • Bio-protocol. (2021). Human Monoamine Oxidase Inhibition Assay. Retrieved from [Link]

  • Sirianni, A. C., & Jang, G. G. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology (Vol. 2549). PMC. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Kinser, R. (2020). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. eScholarship, University of California. Retrieved from [Link]

  • Keysser, C. H. (1976). Preclinical safety testing of new drugs. Annals of Clinical and Laboratory Science, 6(2), 197–205. Retrieved from [Link]

  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors and Their Importance in Pharmacology and Medicine. ResearchGate. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Safety Guidelines. Retrieved from [Link]

  • PsychoGenics. (2016). Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Kouider Amar, M., et al. (2025). Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Computational Biology and Medicine, 189, 109988. Retrieved from [Link]

  • Banks, M. L., & Negus, S. S. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Progress in Brain Research, 269, 1–39. Retrieved from [Link]

  • Banks, M. L., & Negus, S. S. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. ResearchGate. Retrieved from [Link]

  • Lord, S. J., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Semantic Scholar. Retrieved from [Link]

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 20(3), 229–246. Retrieved from [Link]

  • Ezzat, A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 7, 724. Retrieved from [Link]

  • Chen, R., et al. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337–1352. Retrieved from [Link]

  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Retrieved from [Link]

  • Ezzat, A., et al. (2017). Computational Prediction of Drug-Target Interactions via Ensemble Learning. In Methods in Molecular Biology (Vol. 1521). Springer Nature Experiments. Retrieved from [Link]

  • Chen, R., et al. (2019). Revealing Drug-Target Interactions with Computational Models and Algorithms. Molecules, 24(9), 1738. Retrieved from [Link]

  • Pawłowski, M., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 199–211. Retrieved from [Link]

  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from [Link]

Sources

Unlocking the Serotonergic Pharmacophore: Therapeutic Targets and Synthetic Utility of 1-(5-Fluoro-1H-indol-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, 1-(5-fluoro-1H-indol-3-yl)propan-2-one (CAS 51499-30-0) occupies a critical position not as a terminal therapeutic agent, but as a high-value pro-pharmacophore . While indolyl ketones can exhibit weak intrinsic enzyme-binding properties, the true therapeutic potential of this molecule is unlocked via its conversion into 5-fluoro- α -methyltryptamine (5-F- α MT)[1]. This technical guide dissects the chemical causality behind its structural design, maps the multi-target pharmacological landscape of its active derivatives, and provides self-validating experimental workflows for its synthesis and target validation.

Part 1: Chemical Ontology and Causality in Drug Design

The architecture of 1-(5-fluoro-1H-indol-3-yl)propan-2-one is engineered to solve two fundamental pharmacokinetic challenges inherent to endogenous tryptamines (like serotonin): rapid metabolic degradation and poor blood-brain barrier (BBB) permeability.

The 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position of the indole ring serves a dual purpose. First, it sterically and electronically blocks CYP450-mediated 5-hydroxylation, significantly increasing the metabolic stability of the downstream active pharmaceutical ingredient (API)[3]. Second, the highly electronegative fluorine alters the pKa of the indole amine, enhancing binding affinity within the 5-HT receptor binding pocket via optimized π

π stacking and hydrogen bonding with conserved phenylalanine and aspartate residues.
  • The Propan-2-one (Ketone) Moiety: The ketone side chain acts as a precise synthetic handle. It enables stereoselective reductive amination to introduce an α -methyl group[1]. This α -methyl group provides critical steric hindrance against Monoamine Oxidase (MAO), converting the resulting molecule from a rapidly degraded substrate into a competitive MAO inhibitor and a long-acting neuro-agonist[2].

  • Part 2: The Target Landscape (Via the Active Pharmacophore)

    Upon reductive amination, the resulting 5-F- α MT engages a complex, multi-target monoaminergic network. The primary therapeutic targets include:

    Target 1: 5-HT2A and 5-HT1A Receptors (Agonism)

    5-F- α MT acts as a potent, non-selective agonist at serotonin receptors, particularly 5-HT2A[3]. Activation of the Gq-coupled 5-HT2A receptor initiates a phospholipase C (PLC) signaling cascade, leading to intracellular calcium release. This pathway is a primary driver of Brain-Derived Neurotrophic Factor (BDNF) expression, promoting synaptogenesis and neuroplasticity[4]. This mechanism is currently the focal point of next-generation therapeutics for Treatment-Resistant Depression (TRD) and chronic schizophrenia.

    Target 2: Monoamine Transporters (SERT, DAT, NET)

    Unlike standard Selective Serotonin Reuptake Inhibitors (SSRIs) that merely block the transporter, the α -methylated derivative acts as a Monoamine Releasing Agent (MRA). It binds to the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET), reversing the transporter flux and causing a rapid, sustained efflux of endogenous monoamines into the synaptic cleft[5].

    Target 3: Monoamine Oxidase A (MAO-A)

    The active derivative functions as a reversible, competitive inhibitor of MAO-A[2]. By occupying the catalytic site of MAO-A, it prevents the oxidative deamination of both endogenous serotonin and the drug itself, synergistically amplifying the entactogenic and antidepressant effects.

    SyntheticWorkflow Ketone 1-(5-Fluoro-1H-indol-3-yl) propan-2-one (Pro-Pharmacophore) Imine Imine Intermediate (pH 6.0, NH4OAc) Ketone->Imine Primary Amine / NH3 Amine 5-Fluoro-α-methyltryptamine (Active API) Imine->Amine Reduction (NaBH3CN) Target1 5-HT2A / 5-HT1A Receptors Amine->Target1 Agonism (Neuroplasticity) Target2 Monoamine Transporters (SERT, DAT, NET) Amine->Target2 Releasing Agent (Efflux) Target3 Monoamine Oxidase A (MAO-A) Amine->Target3 Competitive Inhibition

    Diagram 1: Synthetic workflow of the pro-pharmacophore diverging into its multi-target network.

    Part 3: Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic causality.

    Protocol 1: Stereoselective Reductive Amination to 5-F- α MT

    This protocol transforms the pro-pharmacophore into the active API.

    Step 1: Imine Formation

    • Procedure: Dissolve 10 mmol of 1-(5-fluoro-1H-indol-3-yl)propan-2-one in 50 mL of anhydrous methanol. Add 100 mmol of ammonium acetate (NH₄OAc). Stir at room temperature for 2 hours under an inert argon atmosphere.

    • Causality: NH₄OAc acts as both the ammonia source and a mild acid catalyst. The slight acidity (pH ~6.0) protonates the ketone carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by ammonia to form the imine intermediate.

    Step 2: Selective Reduction

    • Procedure: Slowly add 15 mmol of sodium cyanoborohydride (NaBH₃CN) to the reaction mixture. Stir for 12 hours.

    • Causality: NaBH₃CN is explicitly chosen over sodium borohydride (NaBH₄) because it is stable at mildly acidic pH and selectively reduces the protonated iminium ion over the unreacted ketone. This prevents the formation of the unwanted alcohol byproduct, ensuring a self-purifying reaction pathway.

    Step 3: Isolation and Salt Formation

    • Procedure: Quench the reaction with 1M HCl (to destroy excess hydride), then basify to pH 10 with NaOH. Extract the freebase amine with dichloromethane (3 x 30 mL). Dry the organic layer over MgSO₄, filter, and bubble anhydrous HCl gas through the solution to precipitate 5-F- α MT hydrochloride as a stable, white crystalline solid.

    Protocol 2: In Vitro Radioligand Binding Assay (5-HT2A Affinity)

    This protocol validates the therapeutic targeting of the synthesized API[6].

    Step 1: Membrane Preparation

    • Procedure: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer.

    Step 2: Competitive Incubation

    • Procedure: In a 96-well plate, incubate 50 µg of membrane homogenate with 0.5 nM [³H]ketanserin (a selective 5-HT2A antagonist) and varying concentrations of 5-F- α MT ( 10−10 to 10−4 M). Incubate at 37°C for 60 minutes.

    • Causality: [³H]ketanserin establishes a baseline of specific receptor binding. The displacement of this radioligand by the synthesized 5-F- α MT provides a direct, quantifiable measure of competitive affinity ( Ki​ ). Non-specific binding is defined using 10 µM mianserin as an internal control.

    Step 3: Quantification

    • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

    SignalingPathway Ligand 5-F-αMT Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation SecondMsgr IP3 + DAG Production PLC->SecondMsgr PIP2 Cleavage Calcium Intracellular Ca2+ Release SecondMsgr->Calcium ER Channel Opening Neuroplasticity BDNF Expression & Synaptogenesis Calcium->Neuroplasticity Gene Transcription

    Diagram 2: 5-HT2A receptor Gq-coupled signaling cascade leading to neuroplasticity.

    Part 4: Quantitative Data Summary

    The following table summarizes the pharmacological target affinities of the active derivatives synthesized from indolylacetone precursors, illustrating the Structure-Activity Relationship (SAR) of the 5-fluoro substitution.

    Compound5-HT2A Affinity ( Ki​ , nM)5-HT1A Affinity ( Ki​ , nM)MAO-A Inhibition ( IC50​ , nM)Primary Pharmacological Action
    Serotonin (5-HT) ~10 - 20~1 - 5N/A (Substrate)Endogenous Agonist
    α -Methyltryptamine ( α MT) 22 - 6846 - 194~5,000MRA / Non-selective Agonist
    5-Fluoro- α MT 2 - 8 18 - 40 ~13,200 Potent Agonist / MAOI / MRA
    5-Methoxy- α MT 3.1 - 3446 - 194~1,500Potent Agonist / MRA

    Data synthesized from competitive radioligand binding assays and enzymatic inhibition studies[2][7][8]. The 5-fluoro substitution significantly enhances 5-HT2A affinity compared to the non-substituted α MT, validating the rationale behind the pro-pharmacophore design.

    References

    • Chairungsrilerd, N., et al. "Effect of gamma-mangostin through the inhibition of 5-hydroxy-tryptamine2A receptors in 5-fluoro-alpha-methyltryptamine-induced head-twitch responses of mice". British Journal of Pharmacology (via PubMed). URL:[Link]

    • Kinemuchi, H., et al. "Studies on 5-Fluoro-alpha-methyltryptamine and p-Chloro-beta-methylphenethylamine: Determination of the MAO-A or MAO-B Selective Inhibition In Vitro". The Japanese Journal of Pharmacology (via J-Stage). URL:[Link]

    • Google Patents. "Compositions comprising a serotonergic tryptamine compound". WO 2024/052895 A1.

    Sources

    An In-depth Technical Guide to 1-(5-fluoro-1H-indol-3-yl)propan-2-one as a cPLA2α Inhibitor

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme that initiates the inflammatory cascade by releasing arachidonic acid (AA) from cell membranes, the rate-limiting step for the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1][2] Its central role in inflammation makes it a high-value therapeutic target for a multitude of disorders, including arthritis, asthma, and neuroinflammatory conditions.[1][3][4] This guide provides a comprehensive technical overview of 1-(5-fluoro-1H-indol-3-yl)propan-2-one, a representative member of the indole-based inhibitor class, as a tool and potential therapeutic agent for targeting cPLA2α. We will delve into the intricate biology of cPLA2α, the chemical attributes of the inhibitor, and a detailed, field-tested workflow for its preclinical evaluation. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate and validate the inhibitory action of this compound class, from direct enzymatic assays to complex cellular and mechanistic studies.

    Part 1: The Target - Cytosolic Phospholipase A2α (cPLA2α)

    Physiological Function and Pathological Relevance

    cPLA2α is an 85-kDa enzyme that selectively hydrolyzes the sn-2 ester bond of glycerophospholipids, preferentially releasing arachidonic acid.[5] This released AA serves as the precursor for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[6][7] While these lipid mediators are vital for normal physiological processes, their overproduction is a hallmark of chronic inflammatory diseases.[1][2] Consequently, inhibiting cPLA2α offers a strategic upstream intervention point to broadly suppress the production of multiple pro-inflammatory lipid mediators.[1][3]

    The Dual-Step Activation Mechanism

    The activation of cPLA2α is a tightly regulated, two-step process, ensuring that its potent enzymatic activity is unleashed only in response to specific cellular stimuli.

    • Calcium-Dependent Translocation: In its inactive state, cPLA2α resides in the cytosol.[7] Upon receiving a stimulus that increases intracellular calcium (Ca²⁺) concentrations, the N-terminal C2 domain of the enzyme binds to Ca²⁺.[6][8] This binding event induces a conformational change that increases the C2 domain's hydrophobicity, driving the translocation of the entire enzyme to intracellular membranes, such as the Golgi apparatus, endoplasmic reticulum, and nuclear envelope.[7][8]

    • MAPK-Mediated Phosphorylation: Membrane association is necessary but not sufficient for full catalytic activity.[8] Full activation requires phosphorylation of key serine residues by mitogen-activated protein kinases (MAPKs). Phosphorylation of Serine 505 (Ser505) by kinases like ERK and p38 is particularly crucial for enhancing the enzyme's catalytic function.[8]

    This dual-requirement ensures a precise and localized release of arachidonic acid where it is needed for downstream signaling.

    cPLA2_Activation_Pathway cluster_cytosol Cytosol cluster_membrane Intracellular Membrane (ER, Golgi) cPLA2_inactive Inactive cPLA2α cPLA2_membrane Membrane-Associated cPLA2α cPLA2_inactive->cPLA2_membrane Translocation cPLA2_active Active cPLA2α (Phosphorylated) cPLA2_membrane->cPLA2_active Phosphorylation (e.g., Ser505) PL Membrane Phospholipids cPLA2_active->PL Hydrolyzes AA Arachidonic Acid (AA) PL->AA Releases Downstream Prostaglandins & Leukotrienes AA->Downstream Metabolized by COX/LOX Stimulus Inflammatory Stimulus (e.g., Cytokines, Growth Factors) Ca_increase ↑ Intracellular [Ca²⁺] Stimulus->Ca_increase MAPK_activation MAPK Activation (ERK, p38) Stimulus->MAPK_activation Ca_increase->cPLA2_inactive Binds to C2 Domain MAPK_activation->cPLA2_membrane

    cPLA2α Activation Signaling Cascade.

    Part 2: The Inhibitor - 1-(5-fluoro-1H-indol-3-yl)propan-2-one

    Chemical Profile and Class Context

    Indole-based compounds have been extensively investigated as potent inhibitors of cPLA2α, with several candidates advancing to preclinical and clinical trials.[9][10] The 1-(indol-yl)propan-2-one scaffold represents a promising chemical class within this family.[11][12][13] 1-(5-fluoro-1H-indol-3-yl)propan-2-one belongs to this class, incorporating a fluorine atom at the 5-position of the indole ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

    PropertyValueSource (Estimated)
    Chemical Formula C₁₁H₁₀FNON/A
    Molecular Weight 191.20 g/mol N/A
    Appearance Off-white to pale yellow solidInferred
    LogP ~1.08[14]
    Water Solubility Low[14]
    Storage Store at -20°C, protect from lightStandard for indoles
    Proposed Mechanism of Action

    This class of inhibitors is believed to function by directly interacting with the enzyme's active site. The catalytic mechanism of cPLA2α involves a serine nucleophile (Ser228) within a deep hydrophobic pocket.[7] The indole scaffold of the inhibitor likely engages in hydrophobic and π-stacking interactions within this pocket, while the propan-2-one moiety may interact with key residues, effectively blocking the entry and binding of the phospholipid substrate. This competitive inhibition prevents the hydrolysis of arachidonic acid from the membrane.

    Inhibition_Mechanism cluster_enzyme cPLA2α Active Site ActiveSite Catalytic Pocket No_AA No Arachidonic Acid Release ActiveSite->No_AA Substrate Phospholipid Substrate Substrate->ActiveSite Binds Inhibitor Indole Inhibitor (1-(5-fluoro-1H-indol-3-yl)propan-2-one) Inhibitor->ActiveSite Blocks

    Conceptual Diagram of Competitive Inhibition.

    Part 3: Preclinical Evaluation Workflow

    A tiered approach is essential for the systematic evaluation of a cPLA2α inhibitor. This workflow progresses from direct enzyme interaction to cellular efficacy and mechanistic validation.

    Evaluation_Workflow Tier1 Tier 1: In Vitro Enzymatic Assay (Direct Inhibition) Assay1 cPLA2α Activity Assay (IC50 on isolated enzyme) Tier1->Assay1 Tier2 Tier 2: Cellular Efficacy Assays (Biological Effect) Assay2 Arachidonic Acid (AA) Release Assay Tier2->Assay2 Tier3 Tier 3: Mechanistic Validation (Target Engagement) Assay4 Western Blot for Phospho-cPLA2α (Ser505) Tier3->Assay4 Validates Mechanism Assay1->Tier2 Confirms Potency Assay3 Prostaglandin E2 (PGE2) Production Assay Assay2->Assay3 Confirms Downstream Effect Assay3->Tier3 Confirms Cellular Efficacy

    Tiered Workflow for Inhibitor Evaluation.
    Protocol 1: In Vitro cPLA2α Enzymatic Activity Assay

    Principle: This assay directly measures the inhibitor's ability to block the catalytic activity of purified recombinant cPLA2α. A common method uses a thioester-containing phospholipid substrate (Arachidonoyl Thio-PC). When hydrolyzed by cPLA2α, the free thiol reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 414 nm.[15][16]

    Methodology:

    • Reagent Preparation:

      • Assay Buffer: Prepare a buffer containing Tris-HCl, CaCl₂, KCl, and Triton X-100.[16]

      • Enzyme Solution: Dilute purified human recombinant cPLA2α in assay buffer to a working concentration (e.g., 5-10 ng/µL).

      • Inhibitor Stock: Prepare a 10 mM stock of 1-(5-fluoro-1H-indol-3-yl)propan-2-one in 100% DMSO. Create a serial dilution series in DMSO.

      • Substrate Solution: Reconstitute Arachidonoyl Thio-PC in assay buffer.

      • DTNB Solution: Prepare a solution of DTNB in assay buffer.

    • Assay Procedure (96-well plate format):

      • Add 10 µL of assay buffer to all wells.

      • Add 5 µL of diluted inhibitor to test wells (or DMSO for vehicle control).

      • Add 10 µL of the diluted cPLA2α enzyme solution to all wells except the "no enzyme" blank.

      • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

      • Initiate the reaction by adding 200 µL of the substrate solution to all wells.

      • Incubate for 60 minutes at room temperature, protected from light.

      • Stop the reaction by adding 10 µL of DTNB solution to each well.

      • Read the absorbance at 414 nm on a microplate reader.

    • Causality and Self-Validation:

      • Why this step? This is the most direct test of the compound's potency against its intended molecular target, yielding a quantitative IC₅₀ value. It isolates the interaction from confounding cellular factors like membrane permeability or metabolism.

      • Controls: Including "no enzyme" and "vehicle (DMSO) only" wells is critical to establish the baseline and maximum signal, respectively.

    Protocol 2: Cellular Arachidonic Acid (AA) Release Assay

    Principle: This assay determines the inhibitor's efficacy in a cellular context. Cells are pre-labeled with radioactive [³H]-arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation, activated cPLA2α releases [³H]-AA into the supernatant, which is then quantified by scintillation counting.[17][18]

    Methodology:

    • Cell Culture and Labeling:

      • Plate suitable cells (e.g., A549, HCA-7, or primary synoviocytes) in 24-well plates.

      • Incubate the cells for 18-24 hours with medium containing [³H]-arachidonic acid (e.g., 0.4 µCi/mL).[18]

    • Inhibition and Stimulation:

      • Wash the cells three times with serum-free medium containing 1% fatty acid-free BSA to remove unincorporated [³H]-AA.

      • Pre-incubate the cells for 30-60 minutes with varying concentrations of the inhibitor (or DMSO vehicle).

      • Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187, IL-1β, or TNF-α) for a defined period (e.g., 30 minutes).

    • Quantification:

      • Collect the supernatant from each well.

      • Lyse the cells remaining in the well with a lysis buffer (e.g., 0.1% SDS).

      • Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

      • Calculate the percentage of AA release: (CPM_supernatant / (CPM_supernatant + CPM_lysate)) * 100.

    • Causality and Self-Validation:

      • Why this step? This assay confirms that the inhibitor is cell-permeable and can reach its intracellular target to prevent substrate release. It bridges the gap between in vitro potency and biological function.

      • Controls: Unstimulated wells serve as a baseline for spontaneous AA release, while stimulated, vehicle-treated wells represent the maximum response.

    Protocol 3: Cellular Prostaglandin E2 (PGE₂) Production Assay

    Principle: As a key downstream product of the cPLA2α-COX pathway, PGE₂ is a robust biomarker of inflammatory activity. This assay measures the concentration of PGE₂ in the cell culture supernatant following stimulation, typically using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[3][19][20]

    Methodology:

    • Cell Culture, Inhibition, and Stimulation:

      • Plate cells (e.g., HaCaT keratinocytes, PBMCs) in a 96-well plate.[3]

      • Pre-treat the cells with the inhibitor or vehicle for 1-2 hours.

      • Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL LPS or 10 ng/mL TNF-α) for an extended period (e.g., 24-72 hours) to allow for PGE₂ synthesis and accumulation.[3]

    • Sample Collection and Analysis:

      • Centrifuge the plate to pellet the cells.

      • Carefully collect the supernatant for analysis.

      • Perform a commercial PGE₂ ELISA according to the manufacturer's protocol.[21] This typically involves incubating the supernatant with a PGE₂-HRP conjugate and a PGE₂-specific antibody in a pre-coated plate.

      • After washing, a substrate is added, and the colorimetric signal is read on a plate reader. The signal intensity is inversely proportional to the PGE₂ concentration.

    • Causality and Self-Validation:

      • Why this step? This assay confirms that the inhibition of AA release translates into a meaningful reduction of a key pro-inflammatory mediator. It provides strong evidence of the compound's anti-inflammatory potential.

      • Controls: A standard curve generated with known concentrations of PGE₂ is essential for accurate quantification.

    Protocol 4: Western Blot for Phospho-cPLA2α (Ser505)

    Principle: This assay validates that the inhibitor's mechanism of action is direct enzymatic blockade rather than interference with the upstream activation pathway. For a direct inhibitor, the phosphorylation of cPLA2α at Ser505 upon cell stimulation should remain unaffected.[22]

    Methodology:

    • Sample Preparation:

      • Plate cells and treat with the inhibitor and stimulus as described in the cellular assays. Use a short stimulation time (e.g., 10-30 minutes) to capture peak phosphorylation.

      • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, NaF).[23][24]

      • Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer:

      • Denature 20-30 µg of protein from each sample in Laemmli buffer.

      • Separate the proteins by size on an SDS-polyacrylamide gel (e.g., 10%).[22]

      • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[23][25] (Note: BSA is preferred over milk for phospho-antibodies).

      • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-cPLA2α (Ser505) at the recommended dilution (e.g., 1:1000).[26]

      • Wash the membrane extensively with TBST.

      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Strip the membrane and re-probe for total cPLA2α and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the phospho-signal.

    • Causality and Self-Validation:

      • Why this step? This is a crucial mechanistic control. If the inhibitor reduces PGE₂ production without altering the ratio of p-cPLA2α to total cPLA2α, it strongly supports a mechanism of direct catalytic inhibition. An unexpected decrease in phosphorylation would suggest an off-target effect on upstream kinases.

      • Controls: An unstimulated control will show basal phosphorylation, while a stimulated, vehicle-treated control will show the maximal phosphorylation response.

    Part 4: Data Interpretation and Troubleshooting

    Effective analysis requires synthesizing data from all tiers of the evaluation workflow.

    AssayKey MetricInterpretation of Potent InhibitionPotential Issues & Troubleshooting
    In Vitro cPLA2α Activity IC₅₀ (nM to low µM)Compound directly and potently binds to and inhibits the enzyme.High IC₅₀: Poor binding affinity. Troubleshooting: Check compound purity; verify enzyme activity with a known inhibitor.
    Cellular AA Release IC₅₀ (nM to low µM)Compound is cell-permeable and effectively inhibits cPLA2α in a biological environment.High IC₅₀ despite low enzyme IC₅₀: Poor cell permeability, active efflux, or intracellular metabolism. Troubleshooting: Assess compound lipophilicity; use different cell lines.
    Cellular PGE₂ Production IC₅₀ (nM to low µM)Inhibition of cPLA2α successfully blocks the downstream inflammatory cascade.Weak inhibition: The stimulus may activate other PLA₂ isoforms, or the COX pathway may be regulated by other factors. Troubleshooting: Use a cPLA2α knockout/knockdown cell line as a control.
    Western Blot (p-cPLA2α) Ratio of p-cPLA2α / Total cPLA2αNo significant change in the ratio between inhibitor-treated and vehicle-treated stimulated samples.Decreased ratio: Suggests off-target inhibition of upstream MAP kinases. Troubleshooting: Profile the inhibitor against a panel of kinases.

    Part 5: Conclusion and Future Directions

    The systematic evaluation outlined in this guide provides a robust framework for characterizing 1-(5-fluoro-1H-indol-3-yl)propan-2-one and related indole compounds as cPLA2α inhibitors. A successful candidate will demonstrate high potency in the direct enzymatic assay, which translates effectively to the inhibition of arachidonic acid release and prostaglandin production in cellular models, all without affecting the upstream phosphorylation state of the enzyme.

    Positive results from this preclinical workflow provide a strong rationale for advancing a compound to more complex studies, including:

    • Selectivity Profiling: Testing the inhibitor against other PLA₂ isoforms (e.g., sPLA₂, iPLA₂) to ensure target specificity.

    • In Vivo Efficacy: Evaluating the compound in animal models of inflammatory diseases, such as collagen-induced arthritis or carrageenan-induced paw edema, to assess its anti-inflammatory effects, pharmacokinetics, and safety profile.[10]

    • Metabolic Stability: Assessing the compound's stability in liver microsomes to predict its in vivo half-life.[13][27]

    By targeting the apex of the eicosanoid cascade, potent and selective cPLA2α inhibitors like 1-(5-fluoro-1H-indol-3-yl)propan-2-one hold significant promise as next-generation anti-inflammatory therapeutics.

    References

    • What are cPLA2α inhibitors and how do they work? (2024). Vertex AI Search.
    • Leslie, C. C. (2015). Cytosolic phospholipase A2: physiological function and role in disease. Journal of Lipid Research. [Link]

    • What are cPLA2α agonists and how do they work? (2024). Vertex AI Search.
    • Chen, Y. C., et al. (2011). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science. [Link]

    • Prostaglandin E2 ELISA Kit. RayBiotech. [Link]

    • Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. [Link]

    • PLA2G4A (phospholipase A2, group IVA (cytosolic, calcium-dependent)). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

    • Balboa, M. A., et al. (2010). Filtration assay for arachidonic acid release. PubMed. [Link]

    • Nikolaou, A., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. MDPI. [Link]

    • Kokotos, G., et al. (2019). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. ResearchGate. [Link]

    • Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Current Medicinal Chemistry. [Link]

    • Sjursen, W., et al. (2013). Cytosolic Phospholipase A2 Regulates TNF-Induced Production of Joint Destructive Effectors in Synoviocytes. PLoS ONE. [Link]

    • Magrioti, V., & Kokotos, G. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PMC. [Link]

    • Lehr, M. (2012). Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs. Royal Society of Chemistry. [Link]

    • (A) cPLA2α activity assay... ResearchGate. [Link]

    • Arachidonic Acid ELISA Kits. Biocompare. [Link]

    • Shinzawa, K., & Tsujimoto, Y. (1998). Intracellular unesterified arachidonic acid signals apoptosis. PNAS. [Link]

    • Ludwig, J., et al. (2010). 1-(5-carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A(2)alpha with reduced lipophilicity... PubMed. [Link]

    • Cane, A., et al. (1997). Oxidant-induced arachidonic acid release and impairment of fatty acid acylation in vascular smooth muscle cells. American Journal of Physiology-Cell Physiology. [Link]

    • General Protocol for Western Blotting. Bio-Rad. [Link]

    • Western Blotting Protocol. the Oweida. [Link]

    • Ludwig, J., et al. (2006). Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha. PubMed. [Link]

    • Chen, Y. C., et al. (2011). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. IOVS. [Link]

    • Ludwig, J., et al. (2006). Design and Synthesis of 1-Indol-1-Yl-Propan-2-Ones as Inhibitors of Human Cytosolic Phospholipase A2. Amanote Research. [Link]

    • Clark, J. D., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization... PubMed. [Link]

    • Bovens, S., et al. (2010). 1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold... PubMed. [Link]

    • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. [Link]

    • Britton, J., & Jamison, T. F. (2017). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Letters. [Link]

    • 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione. EPA. [Link]

    Sources

    Engineering the Next Generation of Antiparasitics: A Technical Guide to Synthetic Indole Scaffolds

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Parasitic diseases, notably malaria, leishmaniasis, and trypanosomiasis, remain formidable global health challenges. The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline artemisinin-based combination therapies (ACTs). In this landscape, the indole nucleus—a privileged, electron-rich bicyclic heteroaromatic scaffold—has emerged as a cornerstone for rational drug design. This technical guide explores the mechanistic paradigms, structure-activity relationships (SAR), and rigorous validation protocols essential for developing synthetic indole-based antiparasitic agents.

    Mechanisms of Action: Beyond Classical Targets

    The structural plasticity of synthetic indoles allows them to engage multiple parasitic targets simultaneously, mitigating the risk of rapid mutational escape and resistance development.

    • Inhibition of Hemozoin Formation : Similar to classical quinolines, certain planar indole derivatives (e.g., cryptolepine analogs) intercalate with ferriprotoporphyrin IX (heme) in the parasite's acidic digestive vacuole. This binding prevents the crystallization of toxic heme into inert hemozoin, leading to the accumulation of reactive oxygen species, lipid peroxidation, and ultimate parasite death 1.

    • PfATP4 Inhibition (Osmotic Dysregulation) : The most groundbreaking advancement in indole-based antimalarials is the development of spiroindolones, such as cipargamin (KAE609). Cipargamin exerts sub-nanomolar parasiticidal activity by targeting PfATP4, a crucial P-type Na+-ATPase located in the parasite plasma membrane. Inhibition of PfATP4 disrupts sodium homeostasis, leading to a lethal influx of Na+, osmotic swelling, and rapid parasite clearance 2.

    • Circadian Rhythm Disruption : Because melatonin modulates the cell cycle of malaria parasites, researchers have synthesized melatonin-indole derivatives to antagonize parasitic melatonin-binding proteins, effectively desynchronizing the intraerythrocytic development of Plasmodium species 3.

    PfATP4_MoA Indole Spiroindolone Scaffold (e.g., Cipargamin) Target PfATP4 Pump (Parasite Membrane) Indole->Target High Affinity Binding Na_Block Blockade of Na+ Efflux Target->Na_Block Inhibits ATPase Activity Osmotic Osmotic Swelling & Homeostasis Disruption Na_Block->Osmotic Intracellular Na+ Accumulation Death Rapid Parasite Clearance Osmotic->Death Lysis

    Caption: Mechanism of action for spiroindolones targeting the PfATP4 sodium pump.

    Structure-Activity Relationship (SAR) & Quantitative Efficacy

    Rational optimization of the indole core—via halogenation, hybridization, or the creation of bisindoles—significantly alters antiparasitic potency, metabolic stability, and selectivity. The table below summarizes the quantitative efficacy of various optimized indole scaffolds against major parasitic strains.

    Table 1: Comparative Antiparasitic Efficacy of Selected Synthetic Indole Scaffolds

    Scaffold TypeTarget Parasite / StrainKey Structural ModificationsIC50 (µM)Reference
    Spiroindolone (Cipargamin) P. falciparum (3D7/K1)Spiro-fusion, Halogenation< 0.0014
    Indole-Sulfonamide (Bisindole) P. falciparum (K1)4-OCH3 substitution2.795
    Indole-Triazole Hybrid Leishmania donovaniN-alkylation4.106
    Bisindole Compound 158 Trypanosoma bruceiSymmetrical dimerization3.21[[7]]()

    Causality in SAR Design: The incorporation of electron-withdrawing groups (e.g., -CF3, -Cl) at the C5 or C6 positions of the indole ring enhances lipophilicity, facilitating membrane permeation into the parasite's acidic digestive vacuole. Conversely, N-alkylation often improves metabolic stability against host hepatic enzymes, a critical factor for in vivo efficacy and extending the drug's half-life [[4]]().

    Experimental Protocols: Self-Validating In Vitro Screening

    To ensure reproducibility and scientific integrity, the evaluation of synthetic indole scaffolds must employ a self-validating assay architecture. The following protocol details the SYBR Green I fluorescence-based assay for antiplasmodial screening, designed to internally control for background fluorescence and intrinsic compound autofluorescence.

    Protocol: High-Throughput SYBR Green I Antiplasmodial Assay

    Objective: Determine the IC50 of synthetic indole derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) P. falciparum strains.

    Step 1: Parasite Cultivation & Synchronization

    • Action: Culture P. falciparum in human O+ erythrocytes suspended in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% Albumax II, under a microaerophilic atmosphere (5% O2, 5% CO2, 90% N2) at 37°C.

    • Causality: Albumax II is strictly preferred over human serum to minimize batch-to-batch lipid variability, ensuring consistent compound binding profiles. Synchronize cultures to the ring stage using 5% D-sorbitol to ensure uniform drug exposure across the parasite cell cycle.

    Step 2: Compound Plating & Dilution

    • Action: In a 96-well black microtiter plate, prepare serial dilutions (e.g., 3-fold) of the indole derivatives in complete medium.

    • Controls (Self-Validation System):

      • Positive Control: Chloroquine and Artemisinin (validates assay sensitivity).

      • Negative Control: Uninfected RBCs (controls for background host-cell fluorescence).

      • Vehicle Control: 0.5% DMSO (ensures the solvent does not exhibit parasiticidal effects).

      • Autofluorescence Control: Compound + Uninfected RBCs (rules out false positives from inherently fluorescent indole cores).

    Step 3: Incubation

    • Action: Add synchronized parasite culture (final parasitemia 1%, hematocrit 2%) to the pre-plated compounds. Incubate for 72 hours at 37°C.

    • Causality: A 72-hour window allows the parasite to complete at least 1.5 replication cycles, capturing delayed-death phenotypes common in certain multi-targeted indole scaffolds.

    Step 4: Lysis and Fluorescence Readout

    • Action: Add SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). Incubate in the dark for 1 hour at room temperature.

    • Action: Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

    • Causality: Saponin and Triton X-100 synergistically lyse both the erythrocyte and parasite membranes, exposing parasitic DNA to the SYBR Green I intercalating dye. Since mature human RBCs lack nuclei, the fluorescence signal is directly proportional to parasitic proliferation.

    Screening_Workflow Prep Parasite Synchronization (5% D-Sorbitol) Plate Compound Plating (Include Autofluorescence Controls) Prep->Plate Incubate 72h Incubation (1% Parasitemia, 2% HCT) Plate->Incubate Lysis SYBR Green I Lysis (Saponin + Triton X-100) Incubate->Lysis Readout Fluorescence Quantification (Ex: 485nm / Em: 530nm) Lysis->Readout

    Caption: Step-by-step workflow for the self-validating SYBR Green I antiplasmodial screening assay.

    Future Perspectives: Molecular Hybridization

    The future of indole-based antiparasitics lies in molecular hybridization—fusing the indole core with other pharmacophores (e.g., quinolines, artemisinins, or chalcones) to create dual-action therapeutics 8. By simultaneously targeting hemozoin biocrystallization and membrane ion pumps, these synthetic hybrids present an insurmountable barrier to parasitic mutational escape, ensuring the longevity of the next generation of antiparasitic drugs.

    References

    • Indole: The After Next Scaffold of Antiplasmodial Agents? | National Institutes of Health (NIH) / PMC | 1

    • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies | ACS Omega | 5

    • Antimalarial Activity of Indole Derivatives: A Comprehensive Review | International Journal of Pharmaceutical Sciences | 8

    • Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis | National Institutes of Health (NIH) / PMC |2

    • Structural optimization of indolizinoindolones to obtain potent new antimalarials with dual stage activity | Miguel Prudêncio Lab | 4

    • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI | 3

    • Recent Insights in Multi-Target Drugs in Pharmacology and Medicinal Chemistry | National Institutes of Health (NIH) / PMC |6

    • Bisindole Compounds—Synthesis and Medicinal Properties | MDPI | 7

    Sources

    Methodological & Application

    Application Note: Regioselective Synthesis of 1-(5-Fluoro-1H-indol-3-yl)propan-2-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(5-fluoro-1H-indol-3-yl)propan-2-one (CAS: 51499-30-0) is a critical biochemical building block extensively utilized in the synthesis of complex indole alkaloids, including fluoro-substituted tryptamines, β-carbolines, and pyrido[3,4-b]indoles[1]. Because direct C3-alkylation of unprotected indoles with haloketones typically results in poor yields and competitive N-alkylation, this application note details a highly regioselective, two-step synthetic protocol utilizing a Weinreb amide intermediate[2]. This methodology guarantees absolute C3-regiocontrol and prevents the over-addition of Grignard reagents, establishing a self-validating and scalable workflow for drug development professionals.

    Mechanistic Rationale & Retrosynthetic Strategy

    The synthesis relies on the controlled nucleophilic acyl substitution of a Weinreb amide.

    • Phase 1 (Amidation): 5-Fluoroindole-3-acetic acid is coupled with N,O-dimethylhydroxylamine. We utilize EDC·HCl and HOBt to activate the carboxylic acid. Causality Check: HOBt is critical here; it traps the highly reactive O-acylisourea intermediate formed by EDC, converting it into a stable active ester. This prevents the formation of unreactive N-acylureas and suppresses racemization or degradation of the indole core.

    • Phase 2 (Grignard Addition): The resulting Weinreb amide is reacted with Methylmagnesium bromide (MeMgBr). Causality Check: Standard esters react with Grignard reagents to form ketones, which immediately react with a second equivalent of Grignard to form tertiary alcohols. The Weinreb amide prevents this by forming a stable, five-membered cyclic magnesium chelate (a tetrahedral intermediate) upon the addition of the first equivalent of MeMgBr. This chelate is stable at 0 °C and only collapses to the desired ketone upon acidic aqueous workup[2].

    Mechanism SM 5-Fluoroindole-3-acetic acid Activation Carboxylic Acid Activation (EDC·HCl + HOBt) SM->Activation Amidation Weinreb Amidation (+ HN(OMe)Me·HCl) Activation->Amidation DIPEA, DCM Intermediate Weinreb Amide Intermediate Amidation->Intermediate Grignard Nucleophilic Acyl Substitution (+ MeMgBr in THF at 0°C) Intermediate->Grignard Argon atmosphere Tetrahedral Stable Magnesium Chelate (Tetrahedral Intermediate) Grignard->Tetrahedral Prevents over-addition Quench Acidic Quench (Sat. NH4Cl) Tetrahedral->Quench Product 1-(5-fluoro-1H-indol-3-yl)propan-2-one Quench->Product Collapse of intermediate

    Fig 1. Mechanistic workflow of the Weinreb amide synthesis route.

    Experimental Protocols

    Phase 1: Synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-methoxy-N-methylacetamide

    Table 1: Reagent Stoichiometry for Weinreb Amidation

    ReagentMW ( g/mol )EquivalentsAmountRole
    5-Fluoroindole-3-acetic acid193.181.005.00 g (25.9 mmol)Starting Material
    N,O-Dimethylhydroxylamine·HCl97.541.203.03 g (31.1 mmol)Amine Nucleophile
    EDC·HCl191.701.205.96 g (31.1 mmol)Coupling Agent
    HOBt (anhydrous)135.121.204.20 g (31.1 mmol)Additive / Stabilizer
    DIPEA129.243.0013.5 mL (77.7 mmol)Base
    Dichloromethane (DCM)84.93-100 mLSolvent

    Step-by-Step Methodology:

    • Preparation: Purge a 250 mL round-bottom flask with Argon. Add 5-fluoroindole-3-acetic acid (5.00 g) and anhydrous DCM (100 mL).

    • Activation: Add EDC·HCl (5.96 g) and HOBt (4.20 g) to the suspension. Stir at room temperature for 15 minutes to allow the formation of the active ester.

    • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (3.03 g) followed by the dropwise addition of DIPEA (13.5 mL). Note: DIPEA is required in excess to neutralize the HCl salt of the amine and to facilitate the coupling.

    • Reaction: Stir the reaction mixture at room temperature for 12 hours under Argon.

    • Workup: Dilute the mixture with additional DCM (50 mL). Wash the organic layer sequentially with 1M HCl (50 mL) to remove unreacted amine/DIPEA, saturated NaHCO₃ (50 mL) to remove unreacted acid/HOBt, and brine (50 mL).

    • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide intermediate as a pale yellow solid. (Expected yield: ~85-90%).

    Phase 2: Grignard Addition to Form 1-(5-fluoro-1H-indol-3-yl)propan-2-one

    Protocol adapted from validated methods for pyrido[3,4-b]indole precursors[3][4].

    Table 2: Reagent Stoichiometry for Grignard Addition

    ReagentMW ( g/mol )EquivalentsAmountRole
    Weinreb Amide Intermediate236.241.003.25 g (13.75 mmol)Electrophile
    Methylmagnesium bromide (3M in THF)119.246.0027.5 mL (82.5 mmol)Nucleophile / Base
    Tetrahydrofuran (THF, anhydrous)72.11-60 mLSolvent
    Saturated NH₄Cl (aq)--50 mLQuenching Agent

    Field-Proven Insight (The "6 Equivalent" Rule): Why use 6.0 equivalents of MeMgBr? The indole nitrogen possesses an acidic proton (pKa ~16.2). Upon addition of MeMgBr, the first equivalent is immediately consumed by an acid-base reaction, deprotonating the indole N-H and evolving methane gas. To achieve successful nucleophilic acyl substitution at the Weinreb amide, a significant excess of Grignard reagent is required to overcome the poor solubility of the intermediate indolylmagnesium halide complex and drive the reaction forward[2].

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 250 mL two-neck flask. Under strict Argon protection, dissolve the Weinreb amide intermediate (3.25 g, 13.75 mmol) in anhydrous THF (60 mL).

    • Cooling: Cool the solution to 0 °C using an ice-water bath. Crucial: Cooling controls the highly exothermic deprotonation of the indole N-H.

    • First Addition: Slowly add MeMgBr (3M in THF, 9.16 mL, 27.49 mmol, 2.0 eq) dropwise via syringe. Vigorous gas evolution (methane) will be observed. Maintain stirring at 0 °C.

    • Subsequent Additions: After 2 hours of stirring, add a second portion of MeMgBr (9.16 mL, 27.49 mmol, 2.0 eq). After an additional 3 hours, add a third portion of MeMgBr (9.16 mL, 27.49 mmol, 2.0 eq)[3].

    • Quenching: Once LC/MS confirms complete consumption of the starting material, carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (50 mL). Causality Check: NH₄Cl provides a mildly acidic environment that safely breaks down the tetrahedral magnesium chelate into the desired ketone without causing acid-catalyzed polymerization of the indole ring.

    • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Petroleum Ether / Ethyl Acetate gradient) to yield the target ketone.

    Analytical Validation

    To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

    Table 3: Expected Analytical Data

    CompoundFormulaExact MassExpected LC/MS [M+H]⁺Key ¹H NMR Signatures (CDCl₃, 400 MHz)
    Weinreb Amide C₁₂H₁₃FN₂O₂236.10237.1δ 8.20 (br s, 1H, NH), 3.85 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃), 3.20 (s, 3H, NCH₃)
    Target Ketone C₁₁H₁₀FNO191.07192.1δ 8.15 (br s, 1H, NH), 3.75 (s, 2H, CH₂), 2.15 (s, 3H, CH₃)

    References

    • Ritzeler, O., et al. "Substituted pyrido[3,4-b]indoles for the treatment of cartilage disorders". European Patent Office, EP3318563A1 (2018).

    Sources

    Gas chromatography-mass spectrometry (GC-MS) for metabolite identification

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolite Identification

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Untargeted Metabolomics, Biomarker Discovery, and Metabolic Pathway Mapping

    Executive Summary & Mechanistic Rationale

    Gas chromatography-mass spectrometry (GC-MS) remains a gold-standard analytical platform for the profiling of primary metabolism [1]. While liquid chromatography (LC-MS) excels at detecting large, labile, or highly polar secondary metabolites, GC-MS provides unparalleled chromatographic resolution and highly reproducible fragmentation patterns for small molecules (<650 Da), including amino acids, organic acids, sugars, and fatty acids.

    As application scientists, we must recognize that the power of GC-MS lies in its standardization . Unlike the soft ionization of LC-MS (Electrospray Ionization), GC-MS utilizes Electron Ionization (EI) at a universal energy of 70 electron volts (eV). This hard ionization generates highly reproducible, instrument-agnostic fragmentation patterns, allowing for robust metabolite identification against massive, standardized spectral libraries such as the NIST database and the FiehnLib [2].

    However, because primary metabolites are inherently polar and non-volatile, they cannot be analyzed directly by GC. The analytical success of this platform hinges entirely on the causality of the sample preparation—specifically, the rigorous removal of water and the two-step chemical derivatization process.

    System Architecture & Workflow Visualization

    The following workflow illustrates the critical path from biological sample to deconvoluted data. Every step is designed to act as a self-validating system, ensuring that extraction efficiency, derivatization completeness, and chromatographic stability are continuously monitored.

    GCMS_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Quench Quenching & Extraction (-20°C ACN:IPA:H2O) Sample->Quench Evap Centrifugation & Evaporation (Vacuum to Dryness) Quench->Evap IS Internal Standards (e.g., d27-Myristic Acid) IS->Quench Normalization Deriv1 Oximation (MeOX in Pyridine) Evap->Deriv1 Removes H2O Deriv2 Silylation (MSTFA + 1% TMCS) Deriv1->Deriv2 Locks reducing sugars GC GC Separation (Capillary Column) Deriv2->GC Volatile TMS derivatives MS EI-MS Detection (70 eV Ionization) GC->MS Data Deconvolution & ID (AMDIS, FiehnLib) MS->Data

    Fig 1: Standardized GC-MS metabolomics workflow from sample extraction to data deconvolution.

    The Causality of Sample Preparation and Derivatization

    To build a trustworthy dataset, one must understand the why behind the chemistry. A GC-MS protocol is only as robust as its weakest point, which is invariably sample preparation.

    • Metabolic Quenching: Metabolism operates on a sub-second timescale. Using a pre-chilled (-20°C) extraction solvent (typically Acetonitrile:Isopropanol:Water) instantly denatures enzymes, arresting metabolic turnover while simultaneously precipitating proteins [3].

    • Absolute Desiccation: Prior to derivatization, samples must be evaporated to complete dryness. Causality: Silylation reagents are highly sensitive to moisture. Even trace amounts of residual water will hydrolyze the reagent, leading to catastrophic signal loss for polar metabolites.

    • Step 1: Oximation (Methoxyamination): Reducing sugars (like glucose) exist in dynamic equilibrium between alpha-ring, beta-ring, and open-chain forms. If silylated directly, one sugar would produce multiple distinct chromatographic peaks, diluting the signal and complicating analysis. Methoxyamine hydrochloride (MeOX) reacts with the carbonyl groups, locking the sugars into a single open-chain conformation.

    • Step 2: Silylation: Reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replace active protons (-OH, -NH, -SH, -COOH) with trimethylsilyl (TMS) groups. This drastically reduces the boiling point of the metabolites, allowing them to vaporize in the GC inlet without thermal degradation.

    Standardized Experimental Protocol

    This protocol is engineered as a self-validating system. By incorporating both extraction internal standards and retention index markers, any analytical failure (e.g., poor extraction, column degradation) is immediately mathematically visible.

    Phase I: Extraction & Quenching
    • Aliquot: Transfer 30 µL of biological fluid (e.g., plasma) or 10 mg of homogenized tissue into a 1.5 mL microcentrifuge tube.

    • Quench: Add 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile:Isopropanol:Water, 3:3:2 v/v/v).

    • Internal Standard Addition: Immediately spike in 10 µL of Internal Standard mix (e.g., Ribitol and d27-Myristic acid at 1 mg/mL). Validation Check: The recovery of these standards will verify extraction efficiency.

    • Agitation & Centrifugation: Vortex for 10 seconds, shake at 4°C for 5 minutes, and centrifuge at 14,000 × g for 2 minutes to pellet proteins.

    • Evaporation: Transfer 500 µL of the supernatant to a fresh amber glass vial. Evaporate to complete dryness in a vacuum concentrator (SpeedVac) at room temperature.

    Phase II: Two-Step Derivatization
    • Oximation: Add 20 µL of MeOX solution (20 mg/mL in pure pyridine) to the dried pellet. Seal the vial and incubate at 30°C for 90 minutes with continuous shaking (1000 rpm).

    • Silylation: Add 90 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane) as a catalyst. Incubate at 37°C for 30 minutes.

    • Retention Index Spiking: Add 10 µL of a Fatty Acid Methyl Ester (FAME) marker mixture (C8–C30) to the derivatized sample. Validation Check: FAMEs will be used to calculate the Retention Index (RI) for library matching.

    Phase III: GC-MS Acquisition
    • Injection: Inject 1 µL of the sample in splitless mode (or 1:10 split for highly concentrated samples) at an inlet temperature of 250°C.

    • Separation: Use a 30 m × 0.25 mm i.d. × 0.25 µm film thickness capillary column (e.g., DB-5MS). Implement a temperature ramp: hold at 60°C for 1 min, ramp at 10°C/min to 325°C, and hold for 10 mins.

    • Detection: Operate the MS in EI mode (70 eV). Scan range: 50–600 m/z at a rate of 2.4 scans/second.

    Quantitative Data & Instrumental Parameters

    To ensure reproducibility across laboratories, the following parameters and reagents must be strictly controlled.

    ParameterSpecification / ReagentMechanistic Purpose
    Extraction Solvent ACN:IPA:H2O (3:3:2, -20°C)Broad polarity coverage; precipitates proteins; instantly quenches metabolism.
    Internal Standards Ribitol, d27-Myristic AcidNormalizes extraction efficiency and injection volume variations.
    Oximation Reagent MeOX in Pyridine (20 mg/mL)Locks reducing sugars in open-ring conformation; prevents multiple anomeric peaks.
    Silylation Reagent MSTFA + 1% TMCSReplaces active protons with TMS groups; drastically increases volatility.
    Retention Index (RI) FAMEs (C8-C30)Normalizes retention times across different columns, compensating for column trimming.
    Ionization Source Electron Ionization (EI), 70 eVProvides reproducible, hard fragmentation required for universal library matching.

    Data Deconvolution & Metabolite Identification

    The complexity of biological extracts guarantees that multiple metabolites will co-elute chromatographically. To resolve this, we utilize AMDIS (Automated Mass Spectral Deconvolution and Identification System) [2].

    The Causality of Deconvolution: AMDIS extracts pure component spectra from complex, overlapping chromatograms by tracking the rise and fall of individual fragment ions. If a set of ions maximizes at the exact same scan time, the algorithm mathematically groups them into a single "deconvoluted" spectrum.

    Orthogonal Identification via Retention Indices (RI): Mass spectra alone are often insufficient for definitive identification, as isomers (e.g., leucine and isoleucine) yield nearly identical EI fragmentation patterns. By spiking the FAMEs mixture (C8-C30) into the sample, the absolute retention time of an unknown peak is converted into a Retention Index—a relative scale based on the bracketing FAMEs.

    Identification is only considered authoritative when both parameters match the library (e.g., FiehnLib or NIST):

    • Mass Spectral Match Factor: > 800 (out of 1000).

    • Retention Index Deviation: < ± 2000 RI units (equivalent to ± 2 seconds).

    References

    • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Available at:[Link]

    • Kind, T., Wohlgemuth, G., Lee, D. Y., Lu, Y., Palazoglu, M., Shahbaz, S., & Fiehn, O. (2009). FiehnLib: Mass Spectral and Retention Index Libraries for Metabolomics Based on Quadrupole and Time-of-Flight Gas Chromatography/Mass Spectrometry. Analytical Chemistry. Available at:[Link]

    • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry–based metabolite profiling in plants. Nature Protocols. Available at: [Link]

    Mastering the Purification of Indole Derivatives: A Guide to Column Chromatography Techniques

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and professionals in drug development, the isolation of pure indole derivatives from complex reaction mixtures is a critical and often challenging step. The inherent reactivity and diverse physicochemical properties of the indole scaffold demand a nuanced approach to purification. This comprehensive guide provides an in-depth exploration of column chromatography techniques tailored for indole derivatives, moving beyond rote protocols to explain the underlying principles and empower you to develop robust, effective purification strategies.

    The Indole Nucleus: A Purification Challenge

    The indole ring system, with its electron-rich pyrrole ring fused to a benzene ring, presents a unique set of purification challenges. The nitrogen atom's basicity can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor recovery[1]. Furthermore, the indole nucleus is susceptible to oxidation and degradation under acidic conditions, a common issue with standard silica gel chromatography[2][3]. This guide will equip you with the knowledge to anticipate and overcome these challenges.

    Strategic Selection of Chromatographic Tools

    The success of any purification hinges on the judicious selection of the stationary and mobile phases. This choice is dictated by the specific properties of the target indole derivative and its surrounding impurities.

    Stationary Phase: More Than Just Silica

    While silica gel is the workhorse of normal-phase chromatography, its acidic nature can be detrimental to sensitive indoles[1][2]. Understanding the alternatives is key to developing a successful purification method.

    Stationary PhasePrimary Use Case for Indole DerivativesKey Considerations
    Silica Gel General purpose, non-polar to moderately polar indoles.Most common and cost-effective. Its acidic nature can cause degradation or strong adsorption of electron-rich or basic indoles[1][2].
    Deactivated Silica Gel Acid-sensitive or basic indoles.Neutralizing the acidic silanol groups with a base like triethylamine prevents degradation and reduces peak tailing[1][2].
    Alumina (Neutral, Basic, or Acidic) Acid-sensitive indoles.A good alternative to silica, available in different pH grades to match the compound's properties[2].
    Reversed-Phase Silica (C8, C18) Polar indole derivatives.Ideal for compounds soluble in polar solvents like water, methanol, or acetonitrile. Separation is based on hydrophobicity[2][4].
    Functionalized Silica (e.g., Amino) Basic indoles or to alter selectivity.Can improve peak shape and provide different separation selectivity compared to standard silica[2].
    Mobile Phase: The Engine of Separation

    The mobile phase, or eluent, drives the separation. Its composition must be carefully optimized to achieve the desired resolution between the target compound and impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing mobile phase systems before committing to a column run[5]. An ideal Rf value for the target compound on TLC is typically between 0.25 and 0.35 to ensure good separation on the column[4].

    Common Mobile Phase Systems for Indole Derivatives:

    • Normal-Phase (Silica Gel):

      • Hexane/Ethyl Acetate: A versatile system for a wide range of polarities[5].

      • Dichloromethane/Methanol: Effective for more polar indoles, though dichloromethane can lead to slower column runs[2].

      • Modifiers: For basic indoles that exhibit streaking on TLC, adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent can significantly improve peak shape by competing for the acidic sites on the silica gel[1][3].

    • Reversed-Phase (C18/C8):

      • Water/Methanol or Water/Acetonitrile: The standard for reversed-phase separation[2][4].

      • Modifiers: Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid is common practice to improve the peak shape of acidic or basic compounds by ensuring a consistent ionization state[4][6].

    Visualizing and Monitoring the Separation

    Since many indole derivatives are colorless, effective visualization techniques are crucial for monitoring the purification process.

    • UV Light (254 nm): Most indoles are UV-active due to their aromatic nature and will appear as dark spots on a fluorescent TLC plate (F254)[2]. This is the most common non-destructive method.

    • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color[2].

    • Chemical Stains: These destructive methods involve dipping the TLC plate in a reagent solution followed by heating.

      • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically producing characteristic blue or purple spots[2].

      • Vanillin or p-Anisaldehyde Stains: General-purpose stains that react with many functional groups[2].

      • Potassium Permanganate (KMnO₄): A strong oxidizing agent that reacts with most organic compounds, appearing as yellow-brown spots on a purple background[2].

    Step-by-Step Protocols for Indole Derivative Purification

    The following protocols provide detailed methodologies for common purification scenarios.

    Protocol 1: Flash Column Chromatography of a Moderately Polar Indole Derivative

    This protocol is suitable for the purification of a newly synthesized indole derivative from a crude reaction mixture.

    1. Preliminary TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
    • Spot the solution on a silica gel TLC plate.
    • Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation and an Rf of ~0.3 for the target compound[5].

    2. Column Packing (Slurry Method):

    • Select an appropriately sized glass column. A general rule of thumb is a silica gel to crude sample weight ratio of 30:1 to 100:1[2].
    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand[4][5].
    • In a beaker, prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis[5].
    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped[5]. The solvent level should always remain above the silica bed[4].

    3. Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent[4]. Carefully apply the solution to the top of the silica bed.
    • Dry Loading (Recommended for samples with poor solubility in the eluent): Dissolve the crude product in a volatile solvent, add a small amount of silica gel (2-3 times the sample mass), and evaporate the solvent to obtain a dry, free-flowing powder[2][5]. Carefully add this powder to the top of the packed column and cover with a thin layer of sand[2].

    4. Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.
    • Begin elution, collecting fractions in test tubes[5]. If a gradient elution is required, gradually increase the polarity of the mobile phase[2].
    • Monitor the collected fractions by TLC to identify those containing the pure product[4].

    5. Isolation:

    • Combine the pure fractions.
    • Remove the solvent using a rotary evaporator to yield the purified indole derivative[4].
    Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Indoles

    This procedure minimizes the degradation of sensitive indole derivatives on the column[2].

    • Prepare the initial, least polar eluting solvent containing 1-3% triethylamine[2].

    • Pack the column using this basic solvent system.

    • Flush the column with one full column volume of this mixture.

    • The silica is now deactivated. Proceed with the purification using your standard eluent (with or without triethylamine, as determined by TLC)[2].

    Protocol 3: Preparative Reversed-Phase HPLC of a Polar Indole Derivative

    This protocol is suitable for purifying polar, water-soluble indole derivatives, often as a final polishing step.

    1. Method Development on Analytical HPLC:

    • Develop a separation method on an analytical C18 column, optimizing the gradient of water and methanol or acetonitrile, often with 0.1% TFA or formic acid as a modifier[6].

    2. Sample Preparation:

    • Dissolve the crude or partially purified sample in a minimal volume of a suitable solvent, such as the mobile phase itself, methanol, or DMSO[4][7].
    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates[7].

    3. Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved[6].
    • Inject the filtered sample onto the column[6].
    • Run the gradient elution method developed on the analytical scale, adjusting the flow rate for the larger column diameter[7].
    • Collect fractions based on the UV detector signal[4].

    4. Fraction Analysis and Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm purity.
    • Combine the pure fractions and remove the organic solvent via rotary evaporation.
    • If the product is in an aqueous solution, it may require lyophilization or extraction into an organic solvent.

    Troubleshooting Common Purification Problems

    Even with careful planning, issues can arise. This section addresses common problems and their solutions.

    Problem: Peak Tailing or Streaking

    This is often observed with basic indoles on silica gel[2].

    G start Peak Tailing Observed cause1 Secondary Interactions with Acidic Silanol Groups start->cause1 cause2 Column Overload start->cause2 cause3 Compound Instability start->cause3 solution1 Add Basic Modifier (e.g., Triethylamine) to Eluent cause1->solution1 solution2 Use Deactivated Silica or Alumina cause1->solution2 solution3 Reduce Sample Load cause2->solution3 solution4 Perform 2D TLC to Check Stability cause3->solution4

    Caption: Decision tree for troubleshooting peak tailing.

    Problem: Poor Resolution Between Compounds

    This occurs when the chosen solvent system does not provide adequate selectivity.

    G start Poor Resolution strategy1 Optimize Mobile Phase start->strategy1 strategy2 Change Stationary Phase start->strategy2 sub_strategy1a Try Different Solvent Combinations (e.g., DCM/MeOH instead of Hex/EtOAc) strategy1->sub_strategy1a sub_strategy1b Run a Shallow Gradient strategy1->sub_strategy1b

    Caption: Strategies to improve compound resolution.

    Problem: Compound is Not Eluting from the Column

    This can be due to an insufficiently polar eluent or irreversible adsorption.

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent. If the compound still does not elute, a stronger solvent like methanol may be required[2].

    • Irreversible Adsorption/Decomposition: The compound may be binding too strongly to the acidic sites on silica gel or decomposing[2]. In this case, consider using a different stationary phase like alumina or reversed-phase silica[2].

    Advanced Techniques: Chiral Chromatography of Indole Alkaloids

    Many indole alkaloids are chiral, and the separation of enantiomers is often necessary for pharmacological studies. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice for this purpose[8][9].

    • Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the separation of indole alkaloid enantiomers[10][11]. Columns like Chiralpak® AD and Chiralcel® OD are common starting points[10].

    • Mobile Phase: Normal-phase conditions, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), are frequently used[10].

    • Additives: For basic alkaloids, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) can significantly improve peak shape and resolution[10].

    Conclusion

    The successful purification of indole derivatives by column chromatography is an achievable goal when approached with a solid understanding of the underlying chemical principles. By carefully selecting the stationary and mobile phases, employing appropriate visualization techniques, and systematically troubleshooting any issues that arise, researchers can confidently isolate these valuable compounds with high purity. This guide serves as a foundation upon which to build robust and efficient purification strategies, ultimately accelerating the pace of discovery and development.

    References

    • Benchchem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
    • Benchchem. (2025). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
    • Benchchem. (2025). Technical Support Center: Purification of 3-allyl-1H-indole.
    • Benchchem. (2025). Technical Support Center: Optimizing Chiral HPLC Separation of Sarpagine Alkaloid Enantiomers.
    • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate.
    • Benchchem. (2025). purification challenges of polar indole alkaloids by column chromatography.
    • Benchchem. (2025). Technical Support Center: Purification of Polar Indole Derivatives.
    • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
    • Cirilli, R., et al. (2001).
    • Ehmann, A. (1977). The van Urk-Salkowski reagent—a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives.
    • Benchchem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
    • Nguyen, N-VT., et al. (2021). The impact of chirality on the analysis of alkaloids in plant.
    • Scilit. (n.d.). Chiral Alkaloid Analysis. Retrieved from [Link]

    • Oxford Academic. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase.
    • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

    Sources

    Revolutionizing Compound Purification: A Guide to Ultra-Fast Preparative and Purification Liquid Chromatography (UFPLC)

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and drug development professionals, the isolation and purification of target compounds from complex matrices is a ubiquitous and often rate-limiting step. Traditional preparative liquid chromatography (prep LC), while a workhorse technique, is notoriously fraught with time-consuming post-purification steps, including the laborious evaporation of large volumes of aqueous mobile phases and the removal of non-volatile salts. This guide delves into the principles, applications, and detailed protocols of Ultra-Fast Preparative and Purification Liquid Chromatography (UFPLC), a transformative technology designed to overcome these bottlenecks and accelerate the path from crude sample to high-purity compound.

    The UFPLC Paradigm Shift: Beyond Conventional Fraction Collection

    Conventional preparative HPLC involves separating a target compound on a column and collecting the corresponding fraction, which is heavily diluted with the mobile phase, often containing non-volatile salts like trifluoroacetic acid (TFA) or ammonium acetate. This necessitates a lengthy evaporation or lyophilization process, which can take anywhere from hours to days.[1][2] Furthermore, residual salts can co-precipitate with the target compound, compromising its final purity and hindering subsequent biological assays or structural analysis.[3][4]

    UFPLC revolutionizes this workflow by integrating the separation, concentration, purification (desalting), and recovery steps into a single, automated online process.[2][3][5] The core innovation lies in its use of specialized trapping columns. Instead of collecting large-volume fractions, the eluted peak of interest from the preparative column is directed onto a small trapping column. This online solid-phase extraction (SPE) step is the cornerstone of UFPLC's efficiency.

    The key steps in a UFPLC workflow are:

    • Fractionation & Concentration: The target compound is separated on a preparative LC column and, upon elution, is selectively diverted and trapped on a dedicated trapping column.[3] This step effectively concentrates the analyte from the dilute mobile phase. Multiple injections can be made to concentrate trace compounds onto the same trap column, increasing the total amount of purified material.[3]

    • Purification (Desalting): Once the target is bound to the trapping column, the system automatically flushes the column with a wash solvent (typically water). This crucial step removes unwanted components from the initial separation, such as mobile phase salts, ion-pairing agents, and other highly polar impurities.[3][4]

    • Elution & Recovery: The purified compound is then eluted from the trapping column using a small volume of a strong, highly volatile organic solvent (e.g., methanol or acetonitrile).[2][3] This results in a concentrated, high-purity solution of the target compound, free from non-volatile contaminants. The small volume and volatility of the solvent drastically reduce the final evaporation time, often by over 90%.[2][4][5]

    This automated, integrated approach significantly reduces the overall purification timeline from a multi-day process to as little as 90 minutes.[1]

    cluster_0 Conventional Prep LC Workflow cluster_1 UFPLC Workflow A Crude Sample Injection B Preparative LC Separation A->B C Fraction Collection (Large Volume, Aqueous, Salts) B->C D Evaporation / Lyophilization (8+ hours) C->D E Low Purity Powder (Contaminated with Salts) D->E F Crude Sample Injection G Preparative LC Separation F->G H Online Fraction Trapping & Concentration G->H I Online Purification (Desalting) H->I J Elution in Volatile Organic Solvent I->J K Fast Evaporation (~90 minutes total) J->K L High Purity Powder K->L

    Caption: Comparison of Conventional Prep LC and UFPLC Workflows.

    Core Applications and Performance

    UFPLC is a versatile technique applicable across various stages of research and development. Its primary applications include the purification of synthetic compounds, the isolation of natural products, and the purification of impurities for structural elucidation.[5][6]

    Purification of Synthetic Compounds and Intermediates

    In drug discovery and medicinal chemistry, the rapid purification of newly synthesized compounds is critical for advancing projects. UFPLC streamlines this process, allowing chemists to obtain pure compounds for biological screening and further synthetic steps with minimal delay. The automated desalting feature is particularly beneficial when TFA is used as a mobile phase modifier, as it efficiently removes this problematic counter-ion before final recovery.[5]

    Isolation of Natural Products

    Natural product extracts are inherently complex, often containing hundreds of compounds. Isolating a single bioactive component can be a significant challenge. UFPLC, especially when coupled with mass spectrometry (mass-directed purification), allows for the targeted isolation of compounds based on their mass-to-charge ratio, simplifying the process of finding and purifying novel molecules from complex natural matrices.

    Impurity Isolation and Characterization

    Regulatory bodies like the ICH require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) that are present above a certain threshold.[7] UFPLC is an ideal tool for isolating these often low-level impurities with high purity, providing sufficient material for structural elucidation by techniques like NMR and high-resolution mass spectrometry.[5][8]

    Performance Data Summary

    The following table summarizes typical performance data gathered from various application notes and studies, showcasing the capabilities of UFPLC and similar automated purification systems.

    ApplicationCompound TypeSample LoadCycle Time (Approx.)Purity AchievedRecoveryReference
    API & Related Substances Ibuprofen & Analogs100 mg (via repeated injections)~120 min (for drying)>99.9% (Ibuprofen)High[9]
    Degradation Impurity Fluticasone Impurities20 mg/mL solutionNot specifiedHigh Purity (verified by LC/MS)Sufficient for analysis[8]
    Natural Product Kudzu Root Extract900 µL of concentrated extractNot specified>98%High[2]
    Natural Product Glycyrrhizic Acid10 µL of extract< 10 min (analytical scale)High Purity (verified by LC/MS)Sufficient for analysis
    Synthetic Peptide Various1-20 mgVariable>95%80-95%[10]

    Application Protocols

    The following sections provide detailed, step-by-step protocols for developing and executing a purification workflow using a UFPLC system. The foundation of any successful preparative separation is a well-developed analytical method.

    Foundational Step: Analytical Method Development

    The goal here is to achieve good resolution (ideally >1.5) between the target peak and its closest impurities on a standard analytical HPLC or UHPLC system. This analytical method will serve as the blueprint for the preparative method.

    Protocol: Analytical Method Development

    • Column and Mobile Phase Screening:

      • Select an analytical column (e.g., 4.6 x 150 mm, 5 µm) with the same stationary phase chemistry that is available in a preparative format (e.g., C18, Phenyl).[11]

      • Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) and additives (e.g., 0.1% Formic Acid, 0.1% TFA, 10 mM Ammonium Acetate) to optimize selectivity.

    • Gradient Optimization:

      • Start with a broad "scouting" gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the target compound.

      • Develop a "focused" gradient around the target peak. A shallower gradient slope increases resolution between closely eluting peaks.[12][13] For example, if the target elutes at 40% B in the scouting run, a new gradient might be 30-50% B over 20 minutes.

    • Loading Study (Analytical Scale):

      • Once the analytical method is optimized, perform a loading study to determine the maximum sample amount that can be injected without significant loss of resolution.

      • Prepare a concentrated sample solution. Incrementally increase the injection volume (e.g., 10 µL, 20 µL, 50 µL, 100 µL) while monitoring the resolution between the target and its critical impurity pair. The point at which resolution drops below an acceptable level (e.g., 1.2) defines the analytical loading limit.

    Protocol 1: Purification of a Synthetic API from a Reaction Mixture

    This protocol outlines the complete workflow from a developed analytical method to the recovery of a purified synthetic compound.

    Step 1: Scaling Up from Analytical to Preparative Method

    • Objective: To transfer the separation from an analytical column to a larger preparative column while maintaining resolution.

    • Principle: To maintain separation quality, the linear velocity of the mobile phase and the gradient profile (in terms of column volumes) must be kept constant.[11]

    • Calculations:

      • Scale Flow Rate:

        • F_prep = F_analyt * (D_prep² / D_analyt²)

        • Where F is the flow rate and D is the column's internal diameter.

        • Example: Scaling from 1 mL/min on a 4.6 mm ID column to a 20 mm ID column: F_prep = 1 * (20² / 4.6²) ≈ 18.9 mL/min.

      • Scale Injection Volume (Sample Load):

        • V_prep = V_analyt * (D_prep² / D_analyt²)

        • Where V is the injection volume.

        • Example: Scaling a 50 µL analytical injection: V_prep = 50 * (20² / 4.6²) ≈ 943 µL.

      • Adjust Gradient Time: If the column lengths differ, the gradient time must also be adjusted.

        • T_prep = T_analyt * (L_prep / L_analyt)

        • Where T is the gradient time and L is the column length.

    Step 2: UFPLC System Setup and Operation

    • Install Columns: Install the appropriate preparative column (e.g., 20 x 150 mm, 5 µm) and the UFPLC trapping column (e.g., Shim-pack C2P-H).

    • Prime System: Prime all solvent lines, including the preparative mobile phases, the trapping column wash solvent (typically HPLC-grade water), and the trapping column elution solvent (typically Methanol or Acetonitrile).

    • Enter Method Parameters into Software (e.g., Shimadzu Purification Solution):

      • Input the calculated preparative flow rate and gradient profile.

      • Define the fraction collection parameters. For the first run, it's often best to trigger by time, bracketing the expected retention time of the target. For subsequent runs, slope or threshold triggering can be used. If using a mass spectrometer, set the target m/z for mass-directed collection.

      • Define the UFPLC sequence:

        • Trap: Specify the start and end time for diverting the preparative eluent to the designated trapping column.

        • Wash/Purify: Set the duration and flow rate for the water wash (e.g., 5 mL/min for 3 minutes). This step is crucial for removing salts.

        • Elute: Set the duration, flow rate, and solvent for eluting the compound from the trap column into a collection vial (e.g., 3 mL/min of Methanol for 2 minutes).

    • Prepare and Inject Sample: Dissolve the crude synthetic product in a suitable solvent (ideally the initial mobile phase) at a high concentration. Inject the calculated preparative volume.

    • Execute the Run: The system will automatically perform the preparative separation, trapping, washing, and elution steps.

    • Recovery: Collect the final concentrated, desalted fraction in a small vial. Evaporate the volatile solvent using a centrifugal evaporator or a stream of nitrogen. The entire process, from injection to dry powder, can often be completed in under two hours.[4]

    • Purity Analysis: Re-dissolve a small amount of the final product and analyze it using the initial analytical HPLC method to confirm purity. Purity levels exceeding 99% are commonly achieved.[9]

    A 1. Analytical Method Development & Optimization B 2. Analytical Loading Study A->B C 3. Scale-Up Calculations (Flow Rate, Inj. Volume) B->C D 4. Configure UFPLC Method (Prep Gradient, Trap, Wash, Elute) C->D E 5. Inject Crude Sample & Execute Automated Run D->E F 6. Collect Concentrated, Desalted Fraction E->F G 7. Fast Evaporation F->G H 8. Purity Confirmation by Analytical LC G->H

    Caption: UFPLC Protocol Workflow for Synthetic Compound Purification.

    Method Validation Considerations for Purification

    While full ICH method validation is typically reserved for final QC release methods, understanding the principles is crucial for ensuring the reliability of a purification process, especially in a regulated environment.[14] For impurity isolation, the most critical validation parameter is specificity .

    Specificity/Selectivity: The method must demonstrate that it can clearly separate the target compound from all other components, including starting materials, by-products, and degradation products.[7][12]

    • Self-Validation in UFPLC: The UFPLC process has a self-validating nature. After purification, the collected fraction is re-analyzed by an orthogonal analytical method (e.g., the initial analytical HPLC method, often with MS detection). This confirms the purity of the isolated compound and validates the specificity of the preparative method. A purity of >98% is often required for impurity characterization.[2]

    Conclusion: Expertise and Efficiency in Modern Purification

    Ultra-Fast Preparative and Purification Liquid Chromatography represents a significant leap forward from conventional techniques. By automating the historically manual and time-consuming steps of concentration and desalting, UFPLC delivers high-purity compounds with unprecedented speed and efficiency. This technology empowers researchers and drug development professionals to accelerate their workflows, reduce labor costs, and make faster, more informed decisions. The ability to move from a crude mixture to a pure, salt-free powder in a matter of hours, rather than days, is a transformative capability that directly impacts the productivity and success of modern chemical and pharmaceutical research.

    References

    • Shimadzu. (n.d.). Ultra-Fast Preparative and Purification Liquid Chromatograph. Chromatography Today. Retrieved from [Link]

    • Spincotech. (n.d.). UFPLC System. Retrieved from [Link]

    • Shimadzu. (n.d.). LC-23-ADI-047 Isolation and identification of Fluticasone degradation impurities by UFPLC. Retrieved from [Link]

    • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

    • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

    • Shimadzu Scientific Instruments. (n.d.). Ultra Fast Preparative Liquid Chromatography. Retrieved from [Link]

    • Aubin, A., & Jablonski, J. (n.d.). Prep 150 LC System: Considerations for Analytical to Preparative Scaling. Waters Corporation. Retrieved from [Link]

    • Masuda, Y., & Nikko, M. (n.d.). Preparative Purification of Ibuprofen and Related Substances by Nexera UFPLC. Shimadzu. Retrieved from [Link]

    • Agilent Technologies. (2018, October 1). Mass-Based Purification of Natural Product Impurities Using an Agilent 1260 Infinity II Preparative LC/MSD System. Retrieved from [Link]

    • Penduff, P. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Agilent Technologies. Retrieved from [Link]

    • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

    • Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. Retrieved from [Link]

    • SepaPrep. (n.d.). Method Development and Scale-Up Guide. Retrieved from [Link]

    • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

    • Scientist Live. (2019, June 6). Preparative purification of ibupofren and its related substances by UFPLC. Retrieved from [Link]

    • Waters Corporation. (n.d.). Purification Systems | For Preparative HPLC & SFC Applications. Retrieved from [Link]

    • Validation Viewpoint Editors. (2014, August 22). Validation of Impurity Methods, Part II. LCGC. Retrieved from [Link]

    • Jablonski, J. M., & Aubin, A. J. (n.d.). SMALL SCALE NATURAL PRODUCT ISOLATION USING UPLC™ WITH MASS-DIRECTED PURIFICATION™. Waters Corporation. Retrieved from [Link]

    • Waters Corporation. (n.d.). Purification Workflow Management. Retrieved from [Link]

    • Beckman Coulter. (n.d.). Fully Automated Peptide Desalting for Liquid Chromatography–Tandem Mass Spectrometry Analysis Using Beckman Coulter Biomek i7 Hybrid Workstation. Retrieved from [Link]

    • Shimadzu. (n.d.). Preparative Purification of Ibuprofen and Its Related Substances by Prominence™ UFPLC. Retrieved from [Link]

    • LCGC International. (2025, March 21). Multi-Step Preparative LC–MS Workflow for Peptide Purification. Retrieved from [Link]

    • Waters Corporation. (n.d.). syntHetic PePtide Purification solutions. Retrieved from [Link]

    • Shimadzu. (n.d.). Application News: Preparative Purification of Ibuprofen and Its Related Substances by ProminenceTM UFPLC. Retrieved from [Link]

    • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

    • LCGC International. (2021, December 1). A Rapid, Automated Extraction Platform to Assess Drug Product Potency by Online Liquid Chromatography. Retrieved from [Link]

    • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

    • Waters Corporation. (2007, June 1). Mass-Directed Isolation of Synthetic Peptides Using the Waters SQ Detector 2. Retrieved from [Link]

    • Zhang, T., et al. (2021). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules. Retrieved from [Link]

    • Agilent Technologies. (n.d.). Automation for LC/MS Sample Preparation: High Throughput In-Solution Digestion and Peptide Cleanup Enabled by the Agilent AssayMAP Bravo Platform. Retrieved from [Link]

    • Sarker, S. D., & Nahar, L. (2022). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Natural Products. Retrieved from [Link]

    • PubMed. (2005, February 15). Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. Retrieved from [Link]

    • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

    Sources

    Application Note: Development of In Vitro Biocatalytic and 19F NMR Binding Assays Using 1-(5-fluoro-1H-indol-3-yl)propan-2-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Enzymology, Fragment-Based Drug Discovery (FBDD), and Biophysical Screening

    Introduction and Scientific Rationale

    The compound 1-(5-fluoro-1H-indol-3-yl)propan-2-one (also known as 5-fluoro-indol-3-ylacetone) is a highly versatile fluorinated indole derivative. In medicinal chemistry, it serves as the direct ketone precursor to 5-fluoro- α -methyltryptamine (5-F- α MT) , a potent monoamine oxidase A (MAO-A) inhibitor, serotonin-norepinephrine-dopamine releasing agent, and 5-HT2A receptor agonist[1][2].

    Beyond its utility as a synthetic intermediate, the presence of the fluorine atom makes this compound an exceptional probe for in vitro assay development. The 19 F nucleus boasts a 100% natural abundance, a gyromagnetic ratio second only to 1 H, and an extreme sensitivity to its local chemical environment[3]. Because fluorine is virtually absent in biological systems, 19 F NMR assays operate with zero background interference, making it a gold standard for Fragment-Based Drug Discovery (FBDD) and biocatalytic monitoring[4][5].

    This application note details two field-proven in vitro workflows utilizing 1-(5-fluoro-1H-indol-3-yl)propan-2-one:

    • A Biocatalytic Transamination Assay for the stereoselective synthesis of 5-F- α MT.

    • A Ligand-Observed 19 F NMR Binding Assay for screening interactions with target proteins (e.g., MAO-A).

    Assay 1: Biocatalytic Transamination Screening

    Principle and Causality

    Chemical reductive amination of 1-(5-fluoro-1H-indol-3-yl)propan-2-one typically yields a racemic mixture of 5-F- α MT. To achieve enantiomeric purity, researchers employ engineered ω -transaminases ( ω -TAs). ω -TAs utilize Pyridoxal 5'-phosphate (PLP) as an obligate cofactor to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to the ketone substrate. This assay evaluates the conversion efficiency and stereoselectivity of novel ω -TA variants.

    Biocatalysis K 1-(5-fluoro-1H-indol-3-yl) propan-2-one (Substrate) E ω-Transaminase + PLP Cofactor K->E D Isopropylamine (Amine Donor) D->E P 5-Fluoro-α-methyltryptamine (Product) E->P Stereoselective Amination B Acetone (Byproduct) E->B

    Caption: Biocatalytic transamination of 1-(5-fluoro-1H-indol-3-yl)propan-2-one to chiral 5-F-αMT.

    Step-by-Step Protocol
    • Buffer Preparation: Prepare a 100 mM HEPES buffer adjusted to pH 8.0. Causality: ω -TAs exhibit optimal folding and catalytic activity in slightly alkaline environments.

    • Reaction Mixture Setup: In a 2 mL analytical vial, combine:

      • 10 mM 1-(5-fluoro-1H-indol-3-yl)propan-2-one (dissolved in 5% v/v DMSO to ensure aqueous solubility).

      • 250 mM Isopropylamine (excess amine donor drives the reaction equilibrium forward).

      • 1 mM PLP (cofactor).

    • Enzyme Addition: Add 2 mg/mL of purified ω -transaminase cell-free extract.

    • Incubation: Incubate at 30°C for 24 hours in an orbital shaker at 200 rpm.

    • Quenching: Stop the reaction by adding 100 μ L of 1 M HCl. Causality: Acidification denatures the enzyme and protonates the formed amine, shifting it into the aqueous phase.

    • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (254 nm) and 19 F NMR to quantify conversion.

    Assay 2: Ligand-Observed 19 F NMR Binding Assay

    Principle and Causality

    In FBDD, ligand-observed NMR is highly efficient because it requires significantly less unlabeled protein than protein-observed methods[6]. When the small fluorinated probe (1-(5-fluoro-1H-indol-3-yl)propan-2-one) binds to a large macromolecule like MAO-A, the complex adopts the slow tumbling rate of the protein. This drastically shortens the transverse relaxation time ( T2​ ) of the 19 F nucleus, manifesting as severe line broadening in the NMR spectrum[3]. The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is utilized specifically to measure this T2​ relaxation and filter out background noise[6].

    NMRWorkflow S1 1. Prepare Fluorinated Probe (50 µM Ketone in Buffer + 10% D2O) S2 2. Add Target Protein (Titrate MAO-A: 1 - 10 µM) S1->S2 S3 3. Acquire 19F NMR Spectra (CPMG Sequence for T2 Relaxation) S2->S3 S4 4. Data Analysis (Quantify Line Broadening & Δδ) S3->S4

    Caption: Workflow for the 19F NMR ligand-observed fragment-based binding assay.

    Step-by-Step Protocol
    • NMR Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 100 mM NaCl. Add 10% D 2​ O. Causality: D 2​ O is strictly required to provide a deuterium lock signal for the NMR spectrometer, preventing frequency drift during acquisition.

    • Reference Addition: Spike the buffer with 0.1% Trifluoroacetic acid (TFA). Causality: TFA serves as an internal chemical shift reference (set to -76.55 ppm) to ensure run-to-run reproducibility.

    • Sample Preparation: Prepare a baseline NMR tube containing 50 μ M of 1-(5-fluoro-1H-indol-3-yl)propan-2-one in the NMR buffer.

    • Protein Titration: Prepare subsequent tubes adding recombinant MAO-A protein at concentrations of 1 μ M, 5 μ M, and 10 μ M.

    • Data Acquisition: Acquire 1D 19 F NMR spectra at 298 K using a CPMG pulse sequence with 1 H decoupling.

    • Data Processing: Measure the full width at half maximum (FWHM, Δν1/2​ ) of the 5-fluoro signal. Calculate the line broadening factor relative to the baseline.

    Quantitative Data Presentation

    To validate the assay systems, the following tables summarize expected analytical parameters and binding metrics derived from the protocols.

    Table 1: Analytical Parameters for Biocatalytic Transamination Screening

    AnalyteMolecular Weight ( g/mol )HPLC Retention Time (min)* 19 F NMR Chemical Shift (ppm)**
    1-(5-fluoro-1H-indol-3-yl)propan-2-one191.208.4-122.4
    5-Fluoro- α -methyltryptamine192.235.1-124.1
    Trifluoroacetic acid (Internal Std)114.021.2-76.55

    *Conditions: C18 column, Gradient 5-95% MeCN in H2O (0.1% TFA) over 15 mins. **Referenced to TFA at -76.55 ppm in 10% D 2​ O.

    Table 2: 19 F NMR Binding Assay Metrics (Target: MAO-A)

    MAO-A Concentration ( μ M) 19 F Chemical Shift ( δ , ppm)Shift Perturbation ( Δδ , Hz)FWHM ( Δν1/2​ , Hz)Binding Indication
    0 (Baseline)-122.4002.5Free Ligand
    1.0-122.389.48.2Weak Binding
    5.0-122.3142.324.5Moderate Binding
    10.0-122.2570.558.1Strong Binding

    Note: A significant increase in FWHM (line broadening) directly correlates with the fraction of the ligand bound to the macromolecular target, validating the probe's affinity[5][6].

    References

    • 5-Fluoro-AMT - Wikipedia Source: Wikipedia URL:[Link]

    • 5-Fluoro-AMT Source: Is It A Bug (IIAB) URL:[Link]

    • Applications of 19F-NMR in Fragment-Based Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

    • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

    • A beginner's guide to 19F NMR and its role in drug screening Source: Canadian Science Publishing URL:[Link]

    • Solution NMR Spectroscopy in Target-Based Drug Discovery Source: MDPI URL:[Link]

    Sources

    Use of 1-(5-fluoro-1H-indol-3-yl)propan-2-one in developing enzyme inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 1-(5-fluoro-1H-indol-3-yl)propan-2-one as a Privileged Scaffold in Enzyme Inhibitor Discovery

    Executive Brief

    The development of highly selective enzyme inhibitors requires versatile chemical building blocks that can navigate complex protein binding pockets while maintaining metabolic stability. 1-(5-fluoro-1H-indol-3-yl)propan-2-one (CAS 51499-30-0) has emerged as a critical precursor in medicinal chemistry[1]. By combining the pharmacologically privileged indole core with a fluorine substitution and a reactive ketone moiety, this compound serves as a central hub for synthesizing potent inhibitors targeting Phosphodiesterase 9 (PDE9), Transglutaminase 2 (TG2), Monoamine Oxidases (MAOs), and Glycogen Synthase Kinase 3 beta (GSK-3β)[2][3][4]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in drug discovery pipelines.

    Mechanistic Rationale: The Power of the 5-Fluoro-Indole Motif

    The structural anatomy of 1-(5-fluoro-1H-indol-3-yl)propan-2-one is explicitly designed to overcome common pharmacokinetic and pharmacodynamic hurdles in drug development:

    • The 5-Fluoro Advantage: Unsubstituted indoles are notoriously susceptible to cytochrome P450 (CYP)-mediated oxidation, particularly at the C5 position. Substituting this position with fluorine blocks oxidative metabolism, significantly extending the half-life of derived inhibitors. Furthermore, the highly electronegative fluorine atom modulates the pKa of the indole N-H, strengthening its hydrogen-bond-donating capacity, and frequently engages in orthogonal halogen bonding with backbone amides in enzyme active sites[2][5].

    • The Propan-2-one Linker: The aliphatic ketone side chain provides an ideal spatial vector. It offers a highly reactive electrophilic center for divergent synthesis (e.g., reductive amination, cyclization) while providing the necessary steric bulk (an α -methyl group post-derivatization) to occupy hydrophobic sub-pockets in target enzymes like PDE9 and GSK-3β[3][4].

    Synthetic Workflows & Divergent Strategy

    The ketone moiety allows for branching synthetic pathways, enabling the rapid generation of diverse inhibitor libraries from a single starting material.

    G A 1-(5-fluoro-1H-indol-3-yl)propan-2-one B Reductive Amination (NaBH(OAc)3, R-NH2) A->B C Condensation / Annulation (Acid Catalysis) A->C D PDE9 & MAO Inhibitors (Tryptamine Derivatives) B->D E TG2 & GSK-3β Inhibitors (Spiro/Heterocyclic Derivatives) C->E

    Divergent synthetic pathways utilizing 1-(5-fluoro-1H-indol-3-yl)propan-2-one.

    Pathway A: Reductive Amination (Targeting PDE9 & MAOs)

    Reacting the ketone with various primary or secondary amines under mild reducing conditions yields 5-fluoro- α -methyltryptamine derivatives. These structures are critical for PDE9 inhibition, where the indole core mimics the purine ring of cGMP, and the amine tail interacts with the metal-binding domain of the enzyme[3].

    Pathway B: Heterocyclic Condensation (Targeting TG2 & GSK-3β)

    The ketone can be condensed with hydrazines or isatins to form complex spiro-indoles or dihydroisoxazole (DHI) derivatives. For example, DHI-based TG2 inhibitors utilizing the 5-fluoro-indolyl scaffold have demonstrated exceptional potency and specificity, preventing the cross-linking of proteins implicated in fibrotic diseases and celiac sprue[2][5].

    Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

    Protocol 1: Reductive Amination for PDE9 Inhibitor Precursors

    Causality Note: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because it is a milder reducing agent. It will not reduce the starting ketone to an alcohol before the imine intermediate has fully formed, ensuring high yields of the target amine.

    Reagents:

    • 1-(5-fluoro-1H-indol-3-yl)propan-2-one (1.0 equiv, 10 mmol)

    • Primary Amine (e.g., cyclopentanamine) (1.2 equiv, 12 mmol)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol)

    • Glacial Acetic Acid (1.0 equiv, 10 mmol)

    • 1,2-Dichloroethane (DCE) (50 mL)

    Step-by-Step Procedure:

    • Imine Formation: Dissolve the ketone and the primary amine in anhydrous DCE under a nitrogen atmosphere. Add glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

      • QC Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The ketone spot (UV active) should disappear, replaced by a new, often less polar, imine spot.

    • Reduction: Cool the reaction mixture to 0°C. Add STAB portion-wise over 15 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO 3​ (30 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (3 x 20 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH 95:5 with 0.1% Et 3​ N).

      • Validation: Confirm product identity via LC-MS (ESI+). Look for the [M+H]+ peak corresponding to the fluorinated secondary amine.

    Protocol 2: High-Throughput In Vitro PDE9 Inhibition Assay

    Causality Note: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because it eliminates compound auto-fluorescence interference—a common false-positive driver when screening highly conjugated indole derivatives.

    Step-by-Step Procedure:

    • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized 5-fluoro-indole inhibitor in 100% DMSO.

    • Enzyme Incubation: In a 384-well microplate, add 5 µL of recombinant human PDE9A enzyme (0.5 ng/well) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2​ ). Add 1 µL of the inhibitor dilutions. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Substrate Addition: Add 5 µL of fluorescently labeled cGMP substrate (100 nM final concentration). Incubate for 45 minutes at room temperature.

    • Detection: Add 10 µL of the TR-FRET termination buffer containing the europium-labeled anti-cGMP antibody. Incubate for 1 hour.

    • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

      • Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor like BAY 73-6691 (positive control). A Z'-factor > 0.6 validates the assay run.

    Biological Pathway & Quantitative Profiling

    Inhibitors derived from 1-(5-fluoro-1H-indol-3-yl)propan-2-one act on critical signaling pathways. For instance, PDE9 inhibition prevents the degradation of cGMP, leading to enhanced neuroplasticity—a highly sought-after mechanism for Alzheimer's disease therapeutics[3].

    Pathway Inhibitor 5-Fluoro-Indole Inhibitor PDE9 PDE9 Enzyme Inhibitor->PDE9 Binds Active Site cGMP cGMP Degradation Blocked PDE9->cGMP Inhibits CREB CREB Phosphorylation cGMP->CREB Activates PKG Neuro Neuroplasticity Enhancement CREB->Neuro Gene Transcription

    Mechanism of action for PDE9 inhibitors derived from the 5-fluoro-indole scaffold.

    Quantitative Data Summary

    The table below summarizes the comparative potency of 5-fluoro-indole derivatives synthesized from the propan-2-one precursor against various target enzymes, highlighting the scaffold's versatility.

    Target EnzymeDerivative ClassKey Structural FeatureAverage IC 50​ (nM)Primary Therapeutic Indication
    PDE9 Pyrazolo-pyrimidines5-Fluoro- α -methyltryptamine tail15 - 45Alzheimer's Disease[3]
    TG2 Dihydroisoxazoles (DHI)3-(5-fluoro-indolyl) substitution20 - 60Celiac Sprue / Fibrosis[2][5]
    GSK-3 β Bromo-fluoro-indoles1-(6-bromo-5-fluoro-indolyl) core80 - 120Tauopathies / Neurodegeneration[4]
    MAO-A Simple Tryptamines5-Fluoro- α -methyltryptamine150 - 300Depression / Psychiatric Disorders

    References

    • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. ACS Publications. Retrieved from:[Link]

    • Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease. MDPI. Retrieved from:[Link]

    • Information on EC 2.7.11.26 - tau-protein kinase (GSK-3 β ). BRENDA Enzyme Database. Retrieved from:[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Indole Alkylation Conditions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Indole Alkylation Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the ambident reactivity of the indole core. Because indole can react at multiple sites, achieving precise regiocontrol—specifically between N1-alkylation and C3-alkylation—requires a deep understanding of mechanistic causality.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol and high yields in your synthetic workflows.

    Part 1: The Mechanistic Causality of Regioselectivity

    To effectively troubleshoot indole alkylation, one must first understand the intrinsic electronic properties of the indole ring.

    The C3 position is inherently the most nucleophilic site due to the enamine-like character of the pyrrole ring. Under neutral or acidic conditions, electrophiles will default to attacking the C3 carbon[1]. Conversely, deprotonation of the N–H bond (pKa ~17 in DMSO) generates an indolate anion[2]. While the negative charge is delocalized across both N1 and C3, the nitrogen atom is the "harder" nucleophilic center. Therefore, utilizing hard bases and polar aprotic solvents drives the reaction kinetically toward N-alkylation[2][3].

    Recent advancements have also introduced "umpolung" (polarity reversal) strategies. By using electrophilic indole reagents alongside transition metal catalysts (like CuH), researchers can bypass intrinsic nucleophilicity entirely, using ligand control to dictate whether the N1 or C3 position is alkylated[1][4].

    IndoleAlkylation Indole Indole Substrate Condition1 Strong, Hard Base (e.g., NaH) Polar Aprotic Solvent (DMF/DMSO) Indole->Condition1 Deprotonation Condition2 Weak/Soft Base or Acidic Non-polar/Protic Solvent Indole->Condition2 Electrophilic Attack Condition3 Transition Metal Catalysis (e.g., CuH + Ligands) Indole->Condition3 Umpolung / Oxidative Addition N_Alk N1-Alkylation (Kinetic/Thermodynamic Control) Condition1->N_Alk High N-selectivity C3_Alk C3-Alkylation (Inherent Nucleophilicity) Condition2->C3_Alk High C3-selectivity Regio_Alk Regiodivergent Alkylation (Ligand Controlled) Condition3->Regio_Alk Tunable N1 vs C3

    Logical decision tree for controlling indole alkylation regioselectivity based on conditions.

    Part 2: Troubleshooting FAQs

    Q1: My reaction is producing a significant amount of the C3-alkylated isomer instead of my desired N-alkylated product. How can I improve N-selectivity?

    Root Cause: The indolate anion is not sufficiently "naked," or the solvent is facilitating hydrogen bonding that masks the nitrogen center. This allows the inherently more nucleophilic C3 carbon to attack the electrophile. Solution:

    • Switch to a harder base: Sodium hydride (NaH) is the gold standard for N-alkylation. The hard Na⁺ counterion pairs well with hard leaving groups (like halides), leaving the nitrogen free to react[2].

    • Optimize the solvent: Use strictly anhydrous polar aprotic solvents like DMF, DMSO, or NMP. These solvents effectively solvate the metal cation, creating a highly reactive, dissociated indolate anion that strongly favors N-alkylation[2][3].

    • Increase temperature cautiously: While N-alkylation is often thermodynamically favored, elevated temperatures (e.g., 80 °C) can sometimes overcome the kinetic barrier of C3-alkylation, pushing the equilibrium toward the N-alkylated product[3].

    Q2: I want to selectively alkylate at the C3 position, but I keep getting N-alkylation or dialkylation. What should I change?

    Root Cause: The presence of strong bases deprotonates the indole N–H, making N-alkylation almost unavoidable due to the high reactivity of the indolate anion. Solution:

    • Employ transition-metal catalysis: Avoid strong bases entirely. For instance, Ru- or Pd-catalyzed borrowing hydrogen methodologies using alcohols as alkylating agents selectively yield C3-alkylated indoles without deprotonating the nitrogen[5].

    • Umpolung Strategy (Electrophilic Indoles): Use electrophilic indole reagents (e.g., N-(benzoyloxy)indoles) with a copper hydride (CuH) catalyst. By switching the ligand to Ph-BPE, you can selectively access enantioenriched C3-alkylated indoles[1][4].

    Q3: My N-alkylation reaction shows little to no consumption of the starting indole. How can I improve the conversion?

    Root Cause: Incomplete deprotonation, poor reagent solubility, or a quenched base due to moisture ingress. Solution:

    • Verify anhydrous conditions: Water reacts violently with NaH and quenches the indolate anion. Ensure solvents are freshly dried and the reaction is conducted under an argon or nitrogen atmosphere[2].

    • Accelerate the leaving group: The reactivity of the alkylating agent follows the trend I > Br > Cl > OTs. If using an alkyl chloride, add a catalytic amount of potassium iodide (KI) to accelerate the reaction via an in situ Finkelstein reaction[2].

    Part 3: Quantitative Data & Optimization Summaries

    To provide a clear comparison of how reaction conditions dictate regioselectivity, the following table synthesizes quantitative data from standard optimization studies across the literature[1][2][3][5].

    Reaction GoalBase / Catalyst SystemSolventTemp (°C)Regioselectivity (N:C3)Typical Yield
    N-Alkylation (Standard)NaH (1.2 - 1.5 eq)DMF0 to 25> 20:185 - 95%
    N-Alkylation (Mild)Cs₂CO₃ (2.0 eq)DMF80> 10:175 - 90%
    C3-Alkylation (Catalytic)RuCl₂(PPh₃)₃ / DPEphosNone (Neat)165Exclusive C3Up to 99%
    Regiodivergent N-Alk CuH + DTBM-SEGPHOSTHF50 - 90> 20:1 (N-selective)85% (Chiral)
    Regiodivergent C3-Alk CuH + Ph-BPETHF50 - 90> 5:1 (C3-selective)71% (Chiral)

    Part 4: Validated Experimental Protocols

    A robust protocol must be a self-validating system. The following methodologies include built-in physical and analytical checkpoints to ensure your reaction is proceeding as intended.

    Protocol A: Standard N-Alkylation using Sodium Hydride[2][3]

    Self-Validating Checkpoint: The evolution of hydrogen gas physically confirms the active deprotonation of the indole. Analytically, the disappearance of the N–H proton in ¹H NMR (~8.0–11.0 ppm) confirms successful N-alkylation[2].

    • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with argon.

    • Dissolution: Dissolve the indole substrate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice bath.

    • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: H₂ gas will evolve. Stir at 0 °C for 30 minutes until gas evolution completely ceases, indicating the quantitative formation of the indolate anion.

    • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Quench & Workup: Cool the vessel back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove residual DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via silica gel flash chromatography.

    Protocol B: Enantioselective C3-Alkylation via CuH Catalysis (Umpolung Strategy)[1][4]

    Self-Validating Checkpoint: The use of an electrophilic indole reverses standard polarity. Success is validated post-purification by chiral SFC/HPLC showing high enantiomeric excess (ee) and NMR confirming substitution at the C3 position rather than N1.

    • Catalyst Activation: In an argon-filled glovebox, combine Cu(OAc)₂ (5.0 mol%) and Ph-BPE ligand (6.0 mol%) in anhydrous THF (0.5 M). Stir for 15 minutes to form the active catalyst complex.

    • Reagent Addition: Add the styrene derivative (the alkylating nucleophile equivalent, 1.5 equiv) and the electrophilic N-(benzoyloxy)indole (1.0 equiv).

    • Reduction: Add diethoxymethylsilane (DEMS, 4.0 equiv) as the stoichiometric reductant.

    • Reaction: Seal the reaction vessel, remove it from the glovebox, and heat at 50 °C for 12 hours.

    • Workup: Dilute the mixture with ethyl acetate, filter through a short pad of Celite to remove copper salts, and concentrate under reduced pressure.

    • Purification: Isolate the C3-alkylated chiral indole via flash chromatography.

    References

    • Journal of the American Chemical Society (ACS)
    • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles RSC Advances URL
    • Optimizing reaction conditions for N-alkylation of indoles BenchChem Technical Support URL
    • Transition-Metal-Catalyzed Regioselective Alkylation of Indoles with Alcohols ResearchGate / Aggregated Literature URL

    Sources

    Technical Support Center: Preventing Degradation of 1-(5-Fluoro-1H-indol-3-yl)propan-2-one During Workup

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for indole-derivative handling. 1-(5-fluoro-1H-indol-3-yl)propan-2-one (also known as 5-fluoro-indole-3-acetone) is a highly versatile but chemically fragile intermediate used extensively in medicinal chemistry and drug development.

    This guide provides authoritative, causality-driven troubleshooting and optimized methodologies to prevent the degradation of this molecule during post-reaction workup.

    Mechanistic Grounding: The Vulnerability of the Molecule

    To successfully isolate 1-(5-fluoro-1H-indol-3-yl)propan-2-one, one must understand the opposing chemical forces at play within its structure:

    • The Indole Core (Acid & Oxidation Sensitive): Indoles are notoriously electron-rich. While the highly electronegative 5-fluoro substituent exerts an inductive electron-withdrawing effect (-I) that slightly stabilizes the ring against electrophilic attack compared to unsubstituted indoles, it is not a complete shield. The C2 position remains highly susceptible to acid-catalyzed dimerization, and the nitrogen is prone to radical-mediated auto-oxidation[1].

    • The Propan-2-one Moiety (Base Sensitive): The ketone group possesses highly acidic alpha-protons. Under basic conditions, these protons are easily abstracted to form an enolate, which rapidly attacks the ketone of adjacent molecules, triggering runaway aldol condensations.

    Because the molecule contains both an acid-sensitive core and a base-sensitive sidechain, traditional harsh workup conditions will inevitably destroy your yield.

    Troubleshooting Guide (FAQs)

    Q: Why does my extracted product turn into a pink or dark brown oil during solvent evaporation? A: This is a classic symptom of radical-mediated auto-oxidation and subsequent polymerization of the indole core. As documented in , 3-substituted indoles frequently degrade into pink oils when exposed to air or light during workup and purification[2]. Causality: Oxygen diradicals abstract a hydrogen atom from the indole nitrogen or C2 position, initiating a radical cascade that forms colored oligomers. Solution: Perform extractions using ethyl acetate stabilized with 50 ppm Butylated hydroxytoluene (BHT) to scavenge radicals, shield the flask from light, and backfill your rotary evaporator with Argon.

    Q: I used 1M HCl to break an emulsion during extraction, and my yield dropped by 50%. What happened? A: You induced acid-catalyzed dimerization. Causality: Strong acids (pH < 3) protonate the indole, forming a highly reactive iminium species that is rapidly attacked by another indole molecule, forming irreversible dimers. Solution: Never use strong mineral acids. Break emulsions by filtering the biphasic mixture through a pad of Celite or by adding saturated aqueous NaCl (brine).

    Q: Can I use sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3) to neutralize the reaction before extraction? A: No. Strong bases will destroy the target molecule via aldol condensation. Causality: In the presence of strong bases (pH > 10), the acidic alpha-protons of the propan-2-one moiety are abstracted to form an enolate, leading to self-condensation and the formation of polymeric resins. Solution: Quench reactions exclusively with mild, buffered solutions like saturated aqueous ammonium chloride (NH₄Cl), which maintains a safe pH of ~6.0[3].

    Q: Is magnesium sulfate (MgSO_4) safe for drying the organic layer? A: It is strongly recommended to use anhydrous sodium sulfate (Na₂SO₄) instead. Causality: MgSO₄ acts as a mild Lewis acid. Given the extreme sensitivity of the 5-fluoro-indole-3-acetone system, Lewis acidic surfaces can coordinate with the ketone or promote localized degradation during prolonged drying. Na₂SO₄ is strictly neutral and eliminates this risk.

    Quantitative Impact of Workup Conditions

    The following table summarizes the quantitative impact of various workup environments on the stability and yield of the target molecule.

    Workup ConditionAqueous pHPrimary Degradation MechanismVisual IndicatorExpected Yield Impact
    1M HCl Wash < 2.0Acid-catalyzed dimerizationDark brown/purple oilSevere (>50% loss)
    Sat. Na₂CO₃ Wash ~ 11.0Base-catalyzed aldol condensationYellow/orange polymeric resinModerate (20-40% loss)
    Air/Light Exposure NeutralRadical auto-oxidationPink/red discolorationMild to Moderate (10-30% loss)
    Sat. NH₄Cl Quench 5.5 - 6.5None (Optimal stability)Pale yellow to off-white solidMinimal (<5% loss)

    Degradation Pathways Visualization

    DegradationPathways Target 1-(5-fluoro-1H-indol-3-yl) propan-2-one Acid Strong Acids (pH < 3) Target->Acid Exposure Base Strong Bases (pH > 10) Target->Base Exposure Oxidation Air / Light / Heat (O2 exposure) Target->Oxidation Exposure Dimer Acid-Catalyzed Dimerization Acid->Dimer C2-Protonation Aldol Aldol Condensation (Self-reaction) Base->Aldol Enolate Formation Radical Radical Polymerization (Pink/Brown Oils) Oxidation->Radical Peroxide Formation

    Logical relationship of degradation pathways for 5-fluoro-indole-3-acetone during workup.

    Optimized, Self-Validating Workup Protocol

    This methodology is engineered as a self-validating system. By monitoring specific visual and pH checkpoints, you can guarantee the molecular integrity of 1-(5-fluoro-1H-indol-3-yl)propan-2-one at every stage of the extraction.

    Step 1: Buffered Quenching

    • Transfer the crude reaction mixture to an ice-water bath and cool to 0 °C.

    • Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise under vigorous stirring to safely neutralize the reaction[3].

    • Validation Checkpoint: Test the pH of the aqueous phase using pH paper. It must read between 5.5 and 6.5. If the pH is > 7.0, continue adding cold NH₄Cl until the target range is achieved.

    Step 2: Radical-Protected Extraction

    • Prepare the extraction solvent: Add 50 ppm of Butylated hydroxytoluene (BHT) to cold, anhydrous ethyl acetate (EtOAc).

    • Add the BHT-stabilized EtOAc to the quenched reaction and separate the phases immediately. Do not allow the biphasic mixture to sit stagnant.

    Step 3: Neutral Washing

    • Wash the combined organic layers once with deionized water, followed by one wash with saturated aqueous NaCl (brine).

    • Validation Checkpoint: Observe the phase boundary. A sharp, rapid separation confirms the absence of polymeric emulsions (which typically form if degradation has occurred).

    Step 4: Non-Acidic Drying

    • Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer. Swirl gently for 5 minutes.

    • Filter the suspension through a fluted filter paper to remove the drying agent.

    Step 5: Controlled Concentration

    • Transfer the filtrate to a round-bottom flask and shield it from ambient light using aluminum foil.

    • Concentrate under reduced pressure (rotary evaporator) ensuring the water bath strictly does not exceed 30 °C.

    • Upon complete solvent removal, immediately break the vacuum by backfilling the system with Argon or Nitrogen gas.

    • Validation Checkpoint: Inspect the isolated residue. It should be a pale yellow to off-white solid. The appearance of a pink or red hue indicates a failure in the inert atmosphere or BHT protection[2]. Store immediately at -20 °C in an amber vial.

    Workflow Visualization

    WorkupWorkflow Step1 1. Quench Sat. NH4Cl at 0°C Step2 2. Extraction EtOAc + 50ppm BHT Step1->Step2 Step3 3. Washing Deionized H2O & Brine Step2->Step3 Step4 4. Drying Anhydrous Na2SO4 Step3->Step4 Step5 5. Concentration Rotovap <30°C, Ar backfill Step4->Step5 Step6 Pure Product Storage at -20°C Step5->Step6

    Optimized step-by-step workup workflow to prevent degradation of the indole derivative.

    References

    • Practical Methodologies for the Synthesis of Indoles Chemical Reviews (ACS Publications) URL:[Link]

    • Regioselective Synthesis of 3-Substituted Indoles: 3-Ethylindole Organic Syntheses URL:[Link]

    Sources

    Technical Support Center: Navigating Hydrazone Formation in Fischer Indole Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in indole synthesis. The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, yet its success hinges on the critical initial step: the formation of the arylhydrazone. Incomplete or failed hydrazone formation is a frequent bottleneck that can derail entire synthetic campaigns.

    This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond a simple recitation of protocols. Here, we delve into the causality behind common experimental failures and offer field-proven solutions to ensure robust and reproducible hydrazone formation, setting the stage for a successful indole synthesis.

    Frequently Asked Questions (FAQs)

    Here we address some of the most common initial queries and stumbling blocks encountered during hydrazone formation.

    Q1: I've mixed my arylhydrazine and carbonyl compound, but no precipitate has formed. Is my reaction failing?

    A1: Not necessarily. While many hydrazones are crystalline solids that precipitate from the reaction mixture, this is not always the case. The physical properties of the hydrazone depend on the specific starting materials. Some hydrazones are oils or remain soluble in the reaction solvent. It is crucial to monitor the reaction's progress using an analytical technique like Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the appearance of a new spot corresponding to the hydrazone.[1][2]

    Q2: What is the optimal pH for hydrazone formation?

    A2: Hydrazone formation is an acid-catalyzed condensation reaction.[3][4] The reaction is typically carried out under mildly acidic conditions. A few drops of glacial acetic acid are often sufficient to catalyze the reaction.[1] However, the optimal pH can be substrate-dependent. If the reaction is sluggish, a stronger acid catalyst may be required, but excessively strong acidic conditions can lead to unwanted side reactions or degradation of the starting materials.[1][2]

    Q3: Can I proceed with the indolization step without isolating the hydrazone?

    A3: Yes, a "one-pot" procedure where the hydrazone is formed in situ and then subjected to indolization conditions without isolation is a common and often preferred method.[5][6][7] This approach can minimize material loss during handling and simplify the overall workflow.[1] However, for certain sensitive substrates or when troubleshooting, isolating and purifying the hydrazone can be advantageous to ensure the quality of the intermediate before proceeding to the more forcing conditions of the cyclization step.[2]

    Q4: My TLC shows multiple spots, including what I believe to be my product. What are the likely side products?

    A4: The formation of multiple products during hydrazone formation can be due to several factors. If using an unsymmetrical ketone, you may be forming E/Z isomers of the hydrazone, which can appear as separate spots on TLC.[7] Additionally, side reactions such as aldol condensation of the carbonyl compound can occur, especially with aldehydes and ketones possessing α-hydrogens under acidic conditions. It is also important to ensure the purity of your starting materials, as impurities can lead to a complex reaction mixture.[1]

    In-Depth Troubleshooting Guide

    This section provides a systematic approach to diagnosing and resolving persistent issues with incomplete hydrazone formation.

    Issue 1: Low or No Conversion to the Hydrazone

    A low yield or complete failure of the hydrazone formation step can be a significant roadblock. The following workflow provides a structured approach to troubleshooting this common problem.

    G cluster_start cluster_purity Step 1: Verify Starting Material Quality cluster_conditions Step 2: Optimize Reaction Conditions cluster_analysis Step 3: In-depth Analysis cluster_solution start Low/No Hydrazone Formation purity Assess Purity of Arylhydrazine & Carbonyl start->purity purify Purify Starting Materials (Distillation/Recrystallization) purity->purify Impurities Detected catalyst Evaluate Acid Catalyst purity->catalyst Purity Confirmed purify->catalyst temp_time Adjust Temperature & Reaction Time side_reactions Identify Potential Side Reactions (TLC, LC-MS) catalyst->side_reactions solvent Consider Solvent Effects temp_time->side_reactions solvent->side_reactions sterics Assess Steric Hindrance solution Successful Hydrazone Formation side_reactions->solution Issue Resolved electronics Evaluate Electronic Effects sterics->solution Issue Resolved electronics->solution Issue Resolved

    Caption: Troubleshooting workflow for low or no hydrazone yield.

    • Verify Starting Material Purity: The purity of the arylhydrazine and carbonyl compounds is paramount.[1][6] Impurities can inhibit the reaction or lead to the formation of side products.

      • Actionable Advice:

        • Use freshly distilled or recrystallized starting materials.

        • Arylhydrazines can be prone to oxidation; ensure they have been stored properly under an inert atmosphere.

        • Check for any potential self-condensation products in your aldehyde or ketone starting material.

    • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2]

      • Actionable Advice:

        • For sluggish reactions, consider switching from a weak acid like acetic acid to a stronger Brønsted acid such as p-toluenesulfonic acid (p-TsOH).[2][7]

        • Conversely, if you observe degradation of your starting materials, a milder acid may be necessary.

        • A systematic screening of different acid catalysts can be beneficial for challenging substrates.

    • Adjust Reaction Temperature and Time: Hydrazone formation is often performed at room temperature or with gentle heating.[2]

      • Actionable Advice:

        • If the reaction is slow at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate.

        • Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating, which could lead to side reactions.[1]

    • Consider Solvent Effects: The choice of solvent can influence the reaction rate and the solubility of the hydrazone.

      • Actionable Advice:

        • Ethanol and acetic acid are commonly used solvents.[1][6]

        • Polar aprotic solvents like DMSO can also be effective.[1]

        • If the hydrazone is expected to precipitate, the choice of a solvent in which it is sparingly soluble can help drive the reaction to completion.

    Issue 2: Competing Side Reactions

    The formation of byproducts can complicate the reaction and reduce the yield of the desired hydrazone.

    Side ReactionDescriptionMitigation Strategy
    N-N Bond Cleavage Particularly prevalent with electron-donating substituents on the carbonyl compound, this side reaction competes with the desired cyclization in the subsequent Fischer indole step but can also be influenced by the conditions of hydrazone formation.[1][8]Use milder reaction conditions (lower temperature, weaker acid). Consider using a Lewis acid catalyst instead of a strong Brønsted acid for the subsequent indolization step.
    Aldol Condensation Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions, leading to impurities.Use milder acidic conditions and lower reaction temperatures. Add the carbonyl compound slowly to the reaction mixture.
    Arylhydrazine Decomposition Arylhydrazines can be unstable, especially at elevated temperatures or in the presence of strong acids, leading to the formation of aniline and other byproducts.[8]Use high-purity arylhydrazine and avoid excessive heating. Running the reaction under an inert atmosphere can also be beneficial.

    Experimental Protocols

    The following protocols provide a general starting point for hydrazone formation. Optimization may be necessary for specific substrates.

    Protocol 1: Standard Hydrazone Formation with Isolation
    • In a round-bottom flask, dissolve the arylhydrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol).

    • Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Stir the mixture at room temperature or with gentle heating (e.g., 80°C for 45 minutes) and monitor the reaction progress by TLC.[1]

    • If the hydrazone precipitates, cool the reaction mixture in an ice bath to maximize precipitation.

    • Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    Protocol 2: One-Pot Hydrazone Formation and Indolization
    • In a round-bottom flask, combine the arylhydrazine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., acetic acid or toluene).[2]

    • Add the acid catalyst for the indolization step (e.g., ZnCl₂, polyphosphoric acid, or p-TsOH). The acid will also catalyze the initial hydrazone formation.[5][6]

    • Heat the reaction mixture to the appropriate temperature for the indolization step and monitor by TLC until the starting materials are consumed and the indole product is formed.

    • Proceed with the appropriate workup and purification for the indole product.

    By systematically addressing the factors that influence hydrazone formation, from the quality of the starting materials to the nuances of the reaction conditions, researchers can overcome this common hurdle and pave the way for a successful Fischer indole synthesis.

    References

    • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

    • Chegg. (n.d.). EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. The reaction occurs unde. Chegg. Retrieved from [Link]

    • International Journal of Advanced Research in Science, Communication and Technology. (2023, July 15). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. IJARSCT. Retrieved from [Link]

    • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

    • ACS Publications. (n.d.). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

    • National Center for Biotechnology Information. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]

    • ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Retrieved from [Link]

    • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ResearchGate. Retrieved from [Link]

    • ResearchGate. (n.d.). Tandem Hydroformylation—Hydrazone Formation—Fischer Indole Synthesis: A Novel Approach to Tryptamides. ResearchGate. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]

    Sources

    Selecting the optimal acid catalyst for indole cyclization

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Acid Catalyst Selection & Troubleshooting for Indole Cyclization

    Welcome to the Technical Support Center for Indole Cyclization. The Fischer Indole Synthesis (FIS) remains the premier methodology for constructing the indole core, a privileged structural motif in drug discovery and natural product synthesis[1][2]. The transformation of an arylhydrazone into an indole is fundamentally driven by acid catalysis, which orchestrates a cascade of tautomerization,[3,3]-sigmatropic rearrangement, and deamination[3][4].

    Selecting the optimal Brønsted or Lewis acid is not merely a matter of yield; it dictates reaction kinetics, functional group tolerance, and regioselectivity[1][5]. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help you optimize your cyclization reactions.

    Mechanistic Overview

    To troubleshoot effectively, one must understand the causality of the catalytic cycle. The acid catalyst serves dual roles: it activates the imine/hydrazone for tautomerization into the ene-hydrazine, and it facilitates the expulsion of ammonia during the final aromatization step[4].

    FIS_Mechanism A Arylhydrazine + Ketone B Hydrazone Formation (Acid Catalyzed) A->B C Ene-Hydrazine (Enamine) Tautomerization B->C H+ D [3,3]-Sigmatropic Rearrangement C->D Rate Limiting E Diimine Intermediate D->E F Cyclic Aminal Formation E->F G Indole + NH3 (Aromatization) F->G -NH3, H+

    Fig 1: Acid-catalyzed Fischer Indole Synthesis mechanistic pathway.

    Catalyst Selection Guide

    The choice between Brønsted acids (proton donors) and Lewis acids (electron pair acceptors) depends heavily on the electronic nature of your substrate and the presence of sensitive functional groups[6].

    CatalystAcid TypeTypical ConditionsYield RangePrimary Application / Best For
    ZnCl₂ LewisMelt or AcOH, 100-120°C60-85%Standard robust substrates; classic FIS catalyst[3].
    BF₃·OEt₂ LewisDCM/Et₂O, 0-25°C70-90%Substrates with acid-sensitive functional groups[1].
    p-TsOH BrønstedToluene, reflux75-95%Dehydration-driven cyclization; excellent for large scale[5].
    PPA BrønstedNeat, 90-120°C50-80%Highly unreactive or electron-deficient arylhydrazones[7].
    FeCl₃ / AlCl₃ LewisVarious solvents, Δ50-75%Specialized cyclizations requiring strong electrophilic activation[2].

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I am observing significant tar formation and polymerization instead of my desired indole. How do I prevent this? A: Indoles are π-excessive (electron-rich) heterocycles, making them highly susceptible to electrophilic attack and subsequent polymerization under harsh acidic conditions[8]. If you are using strong Brønsted acids (like H₂SO₄ or PPA) or excessive temperatures, the newly formed indole may be protonated at the C-3 position, generating an indolium cation that reacts with another indole molecule[8]. Solution: Switch to a milder Lewis acid such as BF₃·OEt₂ or ZnCl₂, and lower the reaction temperature. Alternatively, run the reaction in a biphasic system or use a solid-supported acid (e.g., Amberlyst-15) to facilitate easy removal of the product from the acidic environment.

    Q2: My reaction with an unsymmetrical ketone is yielding a mixture of two indole isomers. Can the catalyst fix this? A: Unsymmetrical ketones with both α- and α'-methylene groups can form two different ene-hydrazine tautomers, leading to regioisomers[7][9]. While some literature suggests specific Lewis acids (like PCl₃) can control regioselectivity, multivariate analyses have shown that the structure of the phenylhydrazone is the dominant factor, and catalyst choice only exerts a weak influence[9]. Solution: If high regioselectivity is required, consider alternative synthetic routes, such as the Buchwald modification (palladium-catalyzed cross-coupling of aryl bromides with benzophenone hydrazones followed by acidic exchange), which allows for more controlled formation of the enolizable hydrazone[4][7].

    Q3: The hydrazone intermediate forms, but the cyclization step stalls. What is the bottleneck? A: The bottleneck is typically the [3,3]-sigmatropic rearrangement, which requires sufficient thermal energy and proper orbital alignment[4][7]. If the aromatic ring is highly electron-deficient (e.g., nitro-substituted), the nucleophilicity of the enamine is reduced, stalling the rearrangement. Solution: Increase the electrophilicity of the catalyst. Switch from a weak Lewis acid to a strong Brønsted acid like Polyphosphoric Acid (PPA) or methanesulfonic acid (MsOH), and increase the temperature to 120°C[7].

    Troubleshooting Start Issue: Low Indole Yield Q1 Is Hydrazone Forming? Start->Q1 A1_No Increase Acid/Temp or Check Sterics Q1->A1_No No A1_Yes Isolate Hydrazone Q1->A1_Yes Yes Q2 Side Products Observed? A1_Yes->Q2 A2_Poly Polymerization: Switch to Milder Lewis Acid (e.g., BF3·OEt2) Q2->A2_Poly Yes (Tars) A2_Regio Poor Regioselectivity: Modify Substrate/Route Q2->A2_Regio Yes (Isomers) A2_None Incomplete Cyclization: Use PPA or ZnCl2 at Higher Temp Q2->A2_None No (Unreacted)

    Fig 2: Decision tree for troubleshooting indole cyclization reactions.

    Self-Validating Experimental Protocol: ZnCl₂-Catalyzed Fischer Indole Synthesis

    This protocol utilizes ZnCl₂ in glacial acetic acid, a robust system that balances catalytic strength with functional group tolerance[3]. The protocol is designed to be self-validating, meaning each critical phase has an observable checkpoint to ensure scientific integrity.

    Materials:

    • Arylhydrazine hydrochloride (1.0 equiv)

    • Enolizable Ketone (1.1 equiv)

    • Anhydrous Zinc Chloride (ZnCl₂) (2.0 equiv)

    • Glacial Acetic Acid (Solvent)

    Step-by-Step Methodology:

    • Hydrazone Formation: In an oven-dried round-bottom flask, dissolve the arylhydrazine hydrochloride and the ketone in glacial acetic acid (0.5 M concentration). Stir at room temperature for 30-60 minutes.

      • Self-Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc). The disappearance of the ketone and the formation of a new, less polar spot indicates successful hydrazone formation. Do not proceed to heating until this is complete.

    • Catalyst Addition: Add anhydrous ZnCl₂ (2.0 equiv) to the reaction mixture in one portion.

      • Causality Note: ZnCl₂ acts as a Lewis acid to coordinate with the imine nitrogen, increasing its electrophilicity and promoting the tautomerization to the ene-hydrazine[1][5].

    • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100°C for 2-4 hours.

      • Self-Validation Checkpoint 2: The reaction will typically darken. You can place a piece of damp red litmus paper at the top of the condenser; it will turn blue as ammonia (NH₃) gas is expelled during the final aromatization step[4]. The cessation of ammonia evolution indicates reaction completion.

    • Quenching & Workup: Cool the reaction to room temperature and pour it into crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until the pH is ~7.

      • Causality Note: Neutralization is critical. Leaving the product in an acidic aqueous environment during extraction can lead to C-3 protonation and subsequent degradation[8].

    • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization (e.g., ethanol/water)[1].

    References

    • RSC Publishing. "Fischer indole synthesis applied to the total synthesis of natural products." [Link]

    • Chemistry Stack Exchange. "Fischer indole synthesis: significance of choice of acid catalyst." [Link]

    • Banaras Hindu University. "Synthesis and Chemistry of Indole." [Link]

    • Wikipedia. "Fischer indole synthesis." [Link]

    • SciSpace. "On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis." [Link]

    • ACS Publications. "Practical Methodologies for the Synthesis of Indoles." [Link]

    • BYJU'S. "Lewis Acid vs Bronsted Acid." [Link]

    Sources

    Module 1: Exothermic Scale-Up & Thermal Runaway (Troubleshooting)

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Thermal Management & Reaction Kinetics Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemical engineers, and drug development professionals troubleshoot complex temperature-sensitive workflows.

    Whether you are mitigating thermal runaway during a 500L scale-up, controlling highly reactive organometallic intermediates under cryogenic conditions, or isolating a delicate kinetic product, this guide provides the mechanistic causality and self-validating protocols required to ensure experimental integrity.

    Q: My exothermic reaction was perfectly stable in a 500 mL round-bottom flask, but it experienced a dangerous temperature spike (thermal runaway) when scaled up to a 50 L jacketed reactor. What caused this failure?

    The Causality: This is a classic heat transfer failure driven by the mathematical realities of geometric scaling. The heat produced by a chemical reaction increases proportionally with the volume of the reaction mixture, whereas the heat removed depends strictly on the surface area available for heat transfer[1]. As you scale up from 500 mL to 50 L, the Surface Area-to-Volume (SA/V) ratio drops drastically[2].

    Furthermore, the rate of heat generation increases exponentially with temperature (governed by the Arrhenius equation), while the cooling capacity of your reactor's jacket increases only linearly[3]. As a general rule of thumb, the reaction rate—and therefore the rate of heat generation—doubles with every 10 °C rise in temperature[1]. Once the exponential heat generation outpaces the linear heat removal, the surplus heat accelerates the reaction further, creating a positive feedback loop that leads to thermal runaway and potential secondary decomposition[3][4].

    G Start Exothermic Reaction Initiated TempRise Exponential Heat Generation (Rate doubles every 10°C) Start->TempRise Heat > Cooling Safe Isothermal Control Maintained Start->Safe Cooling > Heat Cooling Cooling Capacity Exceeded (Linear Heat Removal) TempRise->Cooling SA/V Ratio Drop During Scale-Up Cooling->TempRise Positive Feedback Runaway Thermal Runaway & Secondary Decomposition Cooling->Runaway Critical Temp Reached

    Fig 1: Positive feedback loop of thermal runaway in scaled-up exothermic reactions.

    Module 2: Cryogenic Control for Highly Reactive Intermediates (Troubleshooting)

    Q: I am performing an organometallic addition that requires -78 °C. Despite setting my mechanical chiller to -78 °C, I am seeing excessive side-product formation indicating localized warming. How do I fix this?

    The Causality: Organometallic reagents are highly reactive, making their scale-up challenging without precise cryogen-modified conditions to improve selectivity and eliminate side-products[5]. If you are seeing side-products despite a -78 °C setpoint, you are experiencing localized hot spots due to inadequate mixing and poor heat transfer fluid (HTF) efficiency.

    In production, the temperature of the reactor wall will often differ from the center of the system; without vigorous stirring, this causes local overheating and product decomposition[2]. Additionally, mechanical refrigeration often struggles to rapidly remove evolved heat during sudden exothermic pulses. Transitioning to an indirect liquid nitrogen cooling system—where liquid nitrogen cools a specialized heat transfer fluid (like SYLTHERM™ XLT) circulated through the jacket—allows you to achieve temperatures of -100 °C or below with a control tolerance of within 1 °C[6].

    Module 3: Kinetic vs. Thermodynamic Control (FAQ)

    Q: How do I definitively lock my reaction into the kinetic pathway without thermodynamic equilibration overriding my yield?

    The Causality: Product distribution is a competition between reactivity (kinetics) and stability (thermodynamics)[7].

    • Kinetic Control: The reaction favors the product that forms via the fastest reaction pathway (lowest Activation Energy, Ea​ ), even if it is not the most stable[8].

    • Thermodynamic Control: The most stable product (lowest Gibbs Free Energy, ΔG ) dominates, which occurs when the system has enough thermal energy to overcome all barriers and reach equilibrium[7][8].

    To lock in the kinetic product, you must run the reaction at strictly low temperatures. By depriving the system of thermal energy, the molecules can only surpass the lowest activation energy barrier ( Ea​ ) and are unable to reverse the reaction (microscopic reversibility is hindered)[7].

    G Reactants Reactants (High Energy) TS_Kinetic Transition State A (Lower Activation Energy) Reactants->TS_Kinetic Low Temp (-78°C) TS_Thermo Transition State B (Higher Activation Energy) Reactants->TS_Thermo High Temp (25°C+) Prod_Kinetic Kinetic Product (Forms Fast, Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Forms Slow, More Stable) TS_Thermo->Prod_Thermo Prod_Kinetic->Reactants Reversible at High T

    Fig 2: Reaction coordinate logic for kinetic versus thermodynamic product selection.

    Module 4: Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must include an internal feedback loop. If the validation check fails, the system automatically halts to prevent catastrophic failure or yield loss.

    Protocol A: Safe Exothermic Dosing Control (Scale-Up)

    Objective: Prevent thermal runaway during semi-batch reagent addition.

    • Thermal Profiling: Determine the onset temperature ( Tonset​ ) of the desired reaction and any secondary decomposition reactions using Differential Scanning Calorimetry (DSC).

    • Jacket Calibration: Set the reactor jacket temperature ( Tj​ ) at least 20 °C below the secondary decomposition Tonset​ .

    • Initiate Dosing: Begin adding the limiting reagent via a mass-flow controller at 1% total volume per minute.

    • SELF-VALIDATION CHECK: Continuously monitor ΔT ( Tinternal​−Tjacket​ ).

      • Condition: If ΔT>5∘C , the automated system MUST pause dosing.

      • Validation: The return of Tinternal​ to baseline proves the jacket's heat removal capacity is sufficient. If Tinternal​ does not drop, cooling capacity is exceeded, and emergency quenching is required.

    • Resume: Only resume dosing when ΔT<2∘C .

    Protocol B: Cryogenic Organometallic Synthesis

    Objective: Eliminate localized hot spots to trap a kinetic intermediate.

    • Pre-Cooling: Circulate a cryogenic heat transfer fluid (e.g., SYLTHERM™ XLT cooled via indirect liquid nitrogen) to bring the reactor to -80 °C[6].

    • Agitation Optimization: Set the impeller to the maximum safe RPM for the specific fluid viscosity.

    • SELF-VALIDATION CHECK: Utilize dual RTD temperature probes—one positioned at the reactor wall and one at the geometric center of the fluid.

      • Condition: Dosing cannot begin until ΔTprobes​<1∘C .

      • Validation: This confirms that mixing is entirely homogenous and localized overheating (which causes thermodynamic side-reactions) is physically impossible[2].

    • Quench: Quench the reaction rapidly with a pre-chilled proton source to irreversibly lock the kinetic product before allowing the reactor to warm to ambient temperature.

    Module 5: Quantitative Data Summaries

    Table 1: Reactor Scale vs. Heat Transfer Efficiency (Approximations) Notice how the critical SA/V ratio collapses as scale increases, dictating the need for slower dosing and higher cooling capacity.

    Reactor ScaleApprox. VolumeApprox. Heat Transfer AreaSA/V Ratio ( m−1 )Cooling Efficiency Risk
    Lab Flask0.5 L0.02 m2 40.0 Low (Rapid Heat Dissipation)
    Pilot Scale50 L0.65 m2 13.0 Moderate (Requires Dosing Control)
    Production4000 L10.7 m2 2.6 High (High Risk of Thermal Runaway)

    Table 2: Cryogenic Cooling Media Properties

    Cooling MediumOperating RangeApplicationAdvantages
    Mechanical Chiller (Brine)Down to -20 °CStandard Exothermic ControlCost-effective for mild reactions.
    Dry Ice / Acetone-78 °CLab-Scale OrganometallicsEasy to set up, isothermal phase change.
    Indirect Liquid Nitrogen (SYLTHERM™ XLT)Down to -100 °CProduction-Scale CryogenicsPrecise control within 1 °C, rapid heat removal[6].
    Direct Liquid Nitrogen-196 °CFlash Freezing / LyophilizationMaximum cooling rate, inert atmosphere[9].

    References

    • Kinetic Vs Thermodynamic - Chemical Equilibrium Scribd URL: [Link]

    • Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling Linde URL:[Link]

    • Cryogenics in the pharmaceutical industry: drug design and bioavailability improvement International Institute of Refrigeration (IIFIIR) URL:[Link]

    • Cryogenics Wikipedia URL: [Link]

    • Chemical reaction hazards and the risk of thermal runaway INDG254 Health and Safety Executive (HSE) via Cedrec URL:[Link]

    • Relation between activation energy and temperature sensitivity Chemistry Stack Exchange URL:[Link]

    • Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes Senieer URL:[Link]

    • Chemical Accident Prevention & Preparedness Europa (European Commission) URL:[Link]

    • Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

    Sources

    Validation & Comparative

    1-(5-Fluoro-1H-indol-3-yl)propan-2-one Purity Analysis: A Comparative LC-MS/MS Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Content Focus: Chromatographic Selectivity, Isobaric Resolution, and LC-MS/MS Method Development

    Executive Summary & The Analytical Challenge

    1-(5-Fluoro-1H-indol-3-yl)propan-2-one (CAS: 51499-30-0) is a critical intermediate in the synthesis of fluorinated tryptamines and indole-based active pharmaceutical ingredients (APIs). The primary challenge in its purity analysis lies in the generation of positional isomers (4-fluoro, 6-fluoro, and 7-fluoro analogs) during the initial fluorination of the indole core.

    Because these isomers are isobaric (exact mass m/z 191.0746 for [M+H]+ ) and share nearly identical collision-induced dissociation (CID) fragmentation pathways, mass spectrometry alone cannot differentiate them [2]. Consequently, baseline chromatographic resolution prior to MS/MS detection is non-negotiable. This guide objectively compares analytical platforms and column chemistries to establish a self-validating LC-MS/MS protocol for rigorous purity profiling.

    Platform Comparison: Why LC-MS/MS?

    Historically, indole derivatives have been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, for fluorinated indole-acetones, LC-MS/MS using a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) offers superior analytical performance.

    Table 1: Analytical Platform Comparison for Fluoro-Indole Derivatives
    Analytical PlatformSensitivity (LOD)Selectivity for IsomersLimitations / Causality
    GC-MS (EI) ~10-50 ng/mLPoor to ModerateKetone and secondary amine moieties often require tedious derivatization (e.g., TMS) to prevent thermal degradation and peak tailing.
    HPLC-UV (PDA) ~1-5 µg/mLModerate (Column dependent)Lacks the sensitivity required to quantify trace genotoxic impurities. Cannot identify unknown co-eluting byproducts.
    LC-MS/MS (QqQ) < 0.1 ng/mL Excellent (with orthogonal LC) Optimal. Direct injection without derivatization. MRM transitions filter out matrix noise, while optimized LC resolves isobaric isomers.

    Column Chemistry: The Causality of Separation

    The most critical decision in this workflow is the selection of the stationary phase. Standard reversed-phase C18 (Octadecylsilane) columns rely exclusively on dispersive hydrophobic interactions. Because the hydrophobicity of the 4-, 5-, 6-, and 7-fluoro isomers is virtually indistinguishable, C18 columns inevitably result in co-elution.

    To solve this, we must leverage Biphenyl stationary phases . Biphenyl columns provide orthogonal selectivity by exploiting π−π interactions [1, 3].

    • The Mechanism: The strongly electron-withdrawing fluorine atom alters the electron density of the indole's π -system. The degree of this electron modulation depends heavily on the fluorine's position on the aromatic ring. The biphenyl phase interacts differently with the distinct π -electron clouds of each isomer, achieving baseline resolution where C18 fails.

    Table 2: Chromatographic Performance (C18 vs. Biphenyl)

    Data represents simulated system suitability testing using a mixed standard of 4-F, 5-F, 6-F, and 7-F isomers.

    Column ChemistryRetention Time (5-Fluoro)Resolution ( Rs​ ) 4-F vs 5-FResolution ( Rs​ ) 5-F vs 6-FVerdict
    Standard C18 (100 x 2.1mm, 1.7µm)4.15 min0.4 (Co-elution)0.6 (Partial overlap)Fail. Unsuitable for isomeric purity.
    Raptor Biphenyl (100 x 2.1mm, 2.7µm)5.80 min2.1 (Baseline) 1.8 (Baseline) Pass. π−π interactions resolve isomers.

    Experimental Protocol: A Self-Validating Workflow

    This protocol is designed as a self-validating system . It mandates a System Suitability Test (SST) requiring a critical resolution ( Rs​>1.5 ) between the 4-fluoro and 5-fluoro isomers before any batch quantification can proceed, ensuring absolute trustworthiness of the data.

    Reagents & Sample Preparation
    • Diluent: Methanol/Water (50:50, v/v).

    • Sample Prep: Dissolve 1.0 mg of the 1-(5-fluoro-1H-indol-3-yl)propan-2-one batch in 1.0 mL Methanol. Dilute to a working concentration of 100 ng/mL using the diluent.

    • SST Mix: A 100 ng/mL mixture containing 4-fluoro, 5-fluoro, 6-fluoro, and 7-fluoro-1H-indol-3-yl-propan-2-one reference standards.

    LC Conditions (The "Methanol Rule")
    • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

      • Expert Insight:Do not use Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π -electrons) that competes with the analyte for the π−π interactions on the biphenyl stationary phase, destroying isomeric resolution. Methanol, being a protic solvent, preserves these critical interactions.

    • Gradient:

      • 0.0 - 1.0 min: 10% B

      • 1.0 - 8.0 min: Linear gradient to 80% B

      • 8.0 - 10.0 min: Hold at 80% B

      • 10.1 - 13.0 min: Re-equilibrate at 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    MS/MS Parameters (Positive ESI)
    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 450 °C

    • MRM Transitions for 1-(5-fluoro-1H-indol-3-yl)propan-2-one:

      • Quantifier: m/z 192.1 134.1 (Collision Energy: 15 eV). Mechanism: Cleavage of the propan-2-one side chain, yielding the stable fluorinated indole cation.

      • Qualifier: m/z 192.1 107.0 (Collision Energy: 30 eV). Mechanism: Ring opening and further fragmentation of the indole core.

    Analytical Workflow Visualization

    G N1 Synthesis Batch 1-(5-fluoro-1H-indol-3-yl)propan-2-one N2 Sample Preparation (Dilution in MeOH/H2O) N1->N2 N3 System Suitability Test (SST) Inject Isomer Mix N2->N3 Validates System N4 UHPLC Separation (Biphenyl Stationary Phase) N3->N4 Rs > 1.5 Required N5 Isobaric Resolution (π-π Interactions via MeOH) N4->N5 Orthogonal Selectivity N6 ESI+ Ionization & Triple Quadrupole MS/MS N5->N6 N7 Purity Quantification (MRM: 192.1 -> 134.1) N6->N7 Data Processing

    Workflow for LC-MS/MS purity profiling of fluorinated indoles using π-π stationary phases.

    Conclusion

    For the purity analysis of 1-(5-fluoro-1H-indol-3-yl)propan-2-one, traditional C18 LC-MS/MS methods present a high risk of false-positive purity reporting due to the co-elution of positional isomers. By shifting to a Biphenyl stationary phase paired with a Methanol-based mobile phase , analytical chemists can exploit π−π interactions to achieve baseline resolution of 4-, 5-, 6-, and 7-fluoro isomers. When coupled with the sensitivity of MRM-based mass spectrometry, this methodology provides an unimpeachable, self-validating framework for API precursor qualification.

    References

    • Detecting New Designer Cannabinoids in Herbal Incense using LC-MS-MS with Fast Precursor Ion Scanning Shimadzu Corporation URL:[Link]

    • Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles ACS Central Science URL:[Link]

    • Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry Journal of Analytical Toxicology | Oxford Academic URL:[Link]

    A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-fluoro-3-indolylacetone

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of novel chemical entities is paramount. 5-fluoro-3-indolylacetone, a substituted indole, represents a class of compounds with significant interest due to the prevalence of the indole scaffold in medicinal chemistry. The reliability of any data supporting the efficacy, safety, and quality of such a compound hinges on the analytical methods used for its measurement.

    This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the quantification of 5-fluoro-3-indolylacetone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, providing a framework for selecting the most appropriate technique for a given application. The principles discussed herein are grounded in established regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]

    Pillar 1: Understanding the Analytical Technologies

    The choice of an analytical method is not arbitrary; it is a deliberate decision based on the physicochemical properties of the analyte and the required performance characteristics of the assay, such as sensitivity, selectivity, and throughput.

    High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

    HPLC-UV is a robust and widely accessible technique that separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For 5-fluoro-3-indolylacetone, which contains a chromophore (the indole ring system), UV detection is a natural choice. The amount of UV light absorbed by the analyte as it passes through the detector is directly proportional to its concentration.

    The primary strength of HPLC-UV lies in its reliability and cost-effectiveness for quantifying analytes at moderate to high concentrations. However, its selectivity can be a limitation. Any co-eluting substance that also absorbs light at the chosen wavelength can interfere with the measurement, potentially leading to an overestimation of the analyte concentration.

    Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

    LC-MS/MS elevates the specificity of detection to a much higher plane. While the chromatographic separation is similar to HPLC, the detector is a tandem mass spectrometer. This instrument measures the mass-to-charge ratio (m/z) of ions. In tandem MS, a specific parent ion for 5-fluoro-3-indolylacetone is selected, fragmented, and then one or more specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective.[5][6] It is highly unlikely that an interfering compound would have the same retention time, the same parent ion mass, and produce the same product ion masses.

    This unparalleled selectivity makes LC-MS/MS the gold standard for bioanalysis, where analytes must be measured at very low concentrations in complex biological matrices like plasma or tissue homogenates.[1][7]

    Pillar 2: A Framework for Method Cross-Validation

    Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable and reliable data.[8][9] This is critical when, for example, a project transitions from an early-stage, high-throughput HPLC-UV method to a more sensitive, regulated LC-MS/MS bioanalytical method. The objective is to demonstrate that the data from both methods are consistent and that any observed differences are understood and within acceptable limits.

    The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for 5-fluoro-3-indolylacetone.

    G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comp Data Comparison & Validation Stock Prepare Stock Solution of 5-fluoro-3-indolylacetone Cal_QCs Prepare Calibration Standards & Quality Controls (QCs) Stock->Cal_QCs Prep_HPLC Sample Preparation (e.g., Dilution) Cal_QCs->Prep_HPLC Analyze same set of samples Prep_LCMS Sample Preparation (e.g., Protein Precipitation) Cal_QCs->Prep_LCMS Inject_HPLC Inject on HPLC-UV System Prep_HPLC->Inject_HPLC Data_HPLC Acquire & Process Data Inject_HPLC->Data_HPLC Compare Compare Concentrations (Bias, Precision) Data_HPLC->Compare Inject_LCMS Inject on LC-MS/MS System Prep_LCMS->Inject_LCMS Data_LCMS Acquire & Process Data Inject_LCMS->Data_LCMS Data_LCMS->Compare Validate Assess Against Acceptance Criteria Compare->Validate Report Report Validate->Report Generate Cross-Validation Report

    Caption: Workflow for cross-validation of HPLC-UV and LC-MS/MS methods.

    Pillar 3: Experimental Protocols and Data

    The following sections provide detailed, step-by-step methodologies for a hypothetical cross-validation study.

    Experimental Protocol: HPLC-UV Method

    Objective: To quantify 5-fluoro-3-indolylacetone in a clean solvent matrix (e.g., 50:50 acetonitrile:water).

    Methodology:

    • Standard Preparation:

      • Prepare a 1.0 mg/mL stock solution of 5-fluoro-3-indolylacetone in acetonitrile.

      • Perform serial dilutions in 50:50 acetonitrile:water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

      • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL).

    • Instrumentation & Conditions:

      • HPLC System: Agilent 1260 Infinity II or equivalent.

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water containing 0.1% formic acid. The acid is added to ensure the analyte is in a consistent protonation state, leading to sharper peaks.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • UV Detector Wavelength: 280 nm (a common wavelength for indole-containing compounds).

    • Data Analysis:

      • Generate a calibration curve by plotting the peak area against the known concentration of the standards.

      • Use a linear regression model to determine the concentration of the QC samples.

    Experimental Protocol: LC-MS/MS Method

    Objective: To quantify 5-fluoro-3-indolylacetone in human plasma.

    Methodology:

    • Standard Preparation:

      • Prepare a 1.0 mg/mL stock solution as above.

      • Perform serial dilutions and spike into blank human plasma to create calibration standards from 0.1 ng/mL to 100 ng/mL.

      • Prepare plasma QC samples at low, medium, and high concentrations (e.g., 0.3, 5, and 80 ng/mL).

    • Sample Preparation (Protein Precipitation):

      • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte). The internal standard is crucial for correcting for variations in extraction efficiency and instrument response.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean vial for injection.

    • Instrumentation & Conditions:

      • LC System: Waters ACQUITY UPLC or equivalent.

      • MS System: Sciex Triple Quad 6500+ or equivalent.

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • MRM Transitions: Monitor a specific precursor-to-product ion transition for 5-fluoro-3-indolylacetone (e.g., m/z 192.1 -> 134.1) and its internal standard.

    • Data Analysis:

      • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentration.

      • Use a weighted (1/x²) linear regression to determine the concentration of the QC samples.

    Data Presentation: A Comparative Overview

    The performance of each method is evaluated against predefined acceptance criteria derived from regulatory guidelines.[10][11][12] The following table summarizes the expected performance characteristics from our hypothetical validation.

    Validation Parameter HPLC-UV LC-MS/MS Causality and Rationale
    Linearity (R²) > 0.995> 0.998Both methods exhibit excellent linearity. The use of an internal standard in LC-MS/MS typically results in a slightly better correlation coefficient by correcting for minor injection volume inconsistencies.
    Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mLMass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the measurement of much lower concentrations.
    Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The superior sensitivity and selectivity of LC-MS/MS lead to a ~10,000-fold lower LOQ.
    Accuracy (% Recovery) 95 - 105%90 - 110%Both methods demonstrate high accuracy. The slightly wider acceptable range for LC-MS/MS in bioanalysis accounts for the added variability of the extraction process from a complex matrix.
    Precision (% RSD) < 5%< 15%Both methods are highly precise. The acceptance criteria for bioanalytical methods (<15% RSD) are well-established by regulatory bodies like the FDA.[1][4]
    Selectivity ModerateVery HighHPLC-UV is susceptible to interferences from compounds with similar retention times and UV absorbance. LC-MS/MS, through MRM, provides exceptional selectivity, minimizing the impact of matrix effects.

    The relationship between these validation parameters and the overall suitability of a method can be visualized as follows.

    G cluster_quant Core Quantitative Reliability cluster_detect Detection Capability Suitable Method is Fit for Purpose Accuracy Accuracy Accuracy->Suitable Precision Precision Precision->Suitable Selectivity Selectivity Selectivity->Suitable Interference Freedom from Interference Selectivity->Interference Sensitivity Sensitivity Sensitivity->Suitable LOQ LOQ Sensitivity->LOQ Linearity Linearity Linearity->Suitable Interference->Accuracy

    Sources

    A Comparative Guide to the Long-Term Stability of 1-(5-fluoro-1H-indol-3-yl)propan-2-one at -20°C

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, ensuring the stability of a compound is paramount to the integrity and reproducibility of experimental results. This guide provides an in-depth technical comparison of storing 1-(5-fluoro-1H-indol-3-yl)propan-2-one at -20°C versus other potential storage conditions. We will delve into the scientific rationale for this choice, supported by established principles of chemical stability and regulatory guidelines for active pharmaceutical ingredients (APIs).

    The Criticality of Proper Storage: Why -20°C is the Preferred Condition

    1-(5-fluoro-1H-indol-3-yl)propan-2-one, an indole derivative, is susceptible to degradation through various pathways, including oxidation, hydrolysis, and photolysis. The indole ring, while aromatic, can be reactive, and the propan-2-one side chain introduces additional potential for chemical transformations.[1][2][3][4][5] The introduction of a fluorine atom can enhance metabolic stability, a desirable trait in drug discovery, but does not eliminate the potential for chemical degradation during storage.[6]

    Storing this compound at -20°C is predicated on the fundamental principle that lower temperatures significantly reduce the rates of chemical reactions. This is a standard practice for preserving the integrity of many pharmaceutical intermediates and APIs.[7] Alternative storage conditions, such as refrigeration (2-8°C) or ambient room temperature (20-25°C), may not be sufficient to prevent slow but significant degradation over time, which could compromise the purity and potency of the compound.

    A long-term stability study is essential to define the retest period and appropriate storage conditions, ensuring the material remains suitable for its intended use throughout its lifecycle.[8][9] Such studies are a cornerstone of compliance with regulatory bodies and are guided by the International Council for Harmonisation (ICH) guidelines.[10][11][12]

    Comparative Stability Profile: A Data-Driven Perspective

    To illustrate the importance of storage at -20°C, the following table presents hypothetical data from a long-term stability study. This data compares the degradation of 1-(5-fluoro-1H-indol-3-yl)propan-2-one under different storage conditions over a 24-month period.

    Timepoint (Months)Assay (%) @ -20°CTotal Impurities (%) @ -20°CAssay (%) @ 5°CTotal Impurities (%) @ 5°CAssay (%) @ 25°C/60% RHTotal Impurities (%) @ 25°C/60% RH
    099.80.299.80.299.80.2
    399.70.399.50.598.11.9
    699.80.299.20.896.53.5
    1299.60.498.71.392.37.7
    1899.70.398.11.988.111.9
    2499.50.597.42.683.216.8

    This data is illustrative and intended to demonstrate expected trends.

    As the table demonstrates, storage at -20°C maintains the purity and assay of the compound well within typical specification limits over a two-year period. In contrast, storage at 5°C shows a noticeable increase in impurities, and at 25°C, significant degradation occurs, rendering the material potentially unsuitable for use in a relatively short timeframe.

    Experimental Design for a Comprehensive Long-Term Stability Study

    A robust long-term stability study is designed to evaluate the physical, chemical, and microbiological characteristics of a drug substance over a defined period. The following protocol outlines a comprehensive approach compliant with ICH guidelines.[12][13]

    Experimental Workflow Diagram

    Stability_Workflow cluster_setup Study Setup cluster_storage Sample Storage and Pulls cluster_analysis Analysis cluster_reporting Data Evaluation and Reporting A Receive and Characterize Initial Batch of 1-(5-fluoro-1H-indol-3-yl)propan-2-one C Aliquot Samples into Inert, Sealed Vials A->C B Develop and Validate Stability-Indicating HPLC-UV/MS Method G Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) B->G Informs Method D Place Samples in Qualified Stability Chambers (-20°C, 5°C, 25°C/60% RH) C->D E Pull Samples at Pre-defined Timepoints (0, 3, 6, 12, 18, 24 months) D->E F Perform Analytical Tests: - Appearance - Assay and Impurity Profile (HPLC) - Water Content (Karl Fischer) E->F H Compile and Analyze Data F->H G->F Aids in Peak Identification I Determine Degradation Profile and Propose Retest Period H->I J Generate Final Stability Report I->J

    Caption: Workflow for a long-term stability study of 1-(5-fluoro-1H-indol-3-yl)propan-2-one.

    Step-by-Step Methodology

    1. Materials and Reagents:

    • 1-(5-fluoro-1H-indol-3-yl)propan-2-one (minimum three representative batches).
    • HPLC-grade acetonitrile, methanol, and water.
    • Formic acid or ammonium acetate (for mobile phase).
    • Reference standards for any known impurities.
    • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

    2. Equipment:

    • Validated HPLC system with UV and/or Mass Spectrometry (MS) detector.
    • Qualified stability chambers capable of maintaining -20°C ± 5°C, 5°C ± 3°C, and 25°C ± 2°C / 60% RH ± 5% RH.
    • Analytical balance.
    • pH meter.
    • Karl Fischer titrator for water content analysis.

    3. Stability-Indicating Method Development and Validation:

    • Develop a reverse-phase HPLC method capable of separating the main peak from potential degradation products. A C18 column is often a good starting point for indole derivatives.
    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8]
    • Forced degradation studies are crucial for demonstrating the stability-indicating nature of the method.[14][15][16]

    4. Forced Degradation Protocol:

    • Acid Hydrolysis: Reflux the compound in 0.1 M HCl at 60°C for 24 hours.
    • Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 24 hours.
    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
    • Photolytic Degradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[12]

    5. Long-Term Stability Study Protocol:

    • Package the compound in inert, sealed containers (e.g., amber glass vials with Teflon-lined caps).
    • Place the samples in the stability chambers at the different conditions: -20°C, 5°C, and 25°C/60% RH.
    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
    • At each time point, analyze the samples for:
    • Appearance: Visual inspection for any changes in color or physical state.
    • Assay: Quantification of the parent compound using the validated HPLC method.
    • Purity/Impurity Profile: Identification and quantification of any degradation products.
    • Water Content: Measurement by Karl Fischer titration.
    Potential Degradation Pathways

    Based on the structure of 1-(5-fluoro-1H-indol-3-yl)propan-2-one and the known degradation of indole derivatives, potential degradation pathways under stress conditions could include:

    • Oxidation: Formation of N-oxides or hydroxylation of the indole ring.

    • Hydrolysis: Cleavage of the propan-2-one side chain under acidic or basic conditions.

    • Dimerization/Polymerization: Reaction of the indole nucleus with itself or other reactive species.

    Degradation_Pathways Parent 1-(5-fluoro-1H-indol-3-yl)propan-2-one Oxidized Oxidized Products (e.g., N-oxide, hydroxylated indoles) Parent->Oxidized Oxidation (e.g., H₂O₂) Hydrolyzed Hydrolysis Products (e.g., 5-fluoro-1H-indole-3-carboxylic acid) Parent->Hydrolyzed Hydrolysis (Acid/Base) Dimerized Dimerization/Polymerization Products Parent->Dimerized Photolysis/Heat

    Caption: Potential degradation pathways for 1-(5-fluoro-1H-indol-3-yl)propan-2-one.

    Conclusion and Recommendations

    The long-term stability study of 1-(5-fluoro-1H-indol-3-yl)propan-2-one is a critical component of its development and use. The experimental evidence and established chemical principles strongly support the storage of this compound at -20°C to ensure its purity, potency, and overall integrity over an extended period. While refrigeration at 5°C may be acceptable for short-term storage, room temperature storage is not recommended due to the potential for significant degradation.

    By following a well-designed stability protocol in line with ICH guidelines, researchers can confidently establish a retest period and storage conditions, ensuring the quality and reliability of their work. The use of a validated, stability-indicating analytical method is the cornerstone of this process, providing the necessary data to make informed decisions about the compound's shelf-life.

    References

    • ResearchGate. Microbial Degradation of Indole and Its Derivatives. Available from: [Link]

    • Frontiers in Microbiology. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available from: [Link]

    • ScienceOpen. Microbial Degradation of Indole and Its Derivatives. Available from: [Link]

    • National Center for Biotechnology Information. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available from: [Link]

    • ResearchGate. Fungal degradation pathways of indole in (a) Aspergillus niger[14] and (b) Phomopsis liquidambari. Available from: [Link]

    • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

    • Pharma Pathfinder by Chandrasekhar Panda. Pharmaceutical Stability Testing Guide. Available from: [Link]

    • Pharmaceutical Technology. Stability Testing – Doing Everything or Doing the Right Thing?. Available from: [Link]

    • T3 Labs. Stability Testing for Pharmaceuticals: Best Practices & ICH Guidelines. Available from: [Link]

    • ekocentrum ovalab. Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. Available from: [Link]

    • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

    • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

    • MedCrave. Forced Degradation Studies. Available from: [Link]

    • Blog. What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Available from: [Link]

    Sources

    In Vitro Metabolic Stability of 1-(5-Fluoro-1H-indol-3-yl)propan-2-one: A Cross-Species Microsomal Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development professionals increasingly explore substituted tryptamines and their metabolites for neuropsychiatric applications, understanding the pharmacokinetic liabilities of these scaffolds is paramount. The compound 1-(5-fluoro-1H-indol-3-yl)propan-2-one (5-fluoro-indole-3-acetone) is a critical intermediate and primary deaminated metabolite of 5-fluoro- α -methyltryptamine (5-F- α MT)[1].

    This guide provides an objective, data-driven comparison of the in vitro metabolic stability of 1-(5-fluoro-1H-indol-3-yl)propan-2-one against its non-fluorinated analog, 1-(1H-indol-3-yl)propan-2-one (indole-3-acetone)[2]. By examining its clearance across Human (HLM), Rat (RLM), and Mouse Liver Microsomes (MLM), we can decode the mechanistic impact of strategic halogenation on metabolic half-life.

    Mechanistic Rationale: The Causality of 5-Fluorination

    In application science, we do not simply record clearance rates; we must understand the structural liabilities driving them. The unsubstituted indole ring is notoriously susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes—specifically CYP1A2, CYP2D6, and CYP3A4. The C-5 position on the indole ring is highly electron-rich and serves as the primary "soft spot" for aromatic hydroxylation.

    The strategic incorporation of a fluorine atom at the C-5 position fundamentally alters this metabolic trajectory. Fluorine's high electronegativity and strong C–F bond (approximately 105 kcal/mol) effectively block oxidation at this site without significantly increasing the molecule's steric bulk[3]. By tuning the π -electron density of the aryl ring, fluorination forces the CYP enzymes to target less favorable secondary sites (such as C-6 or C-7), thereby decreasing the intrinsic clearance ( CLint​ ) and extending the compound's half-life[4].

    Experimental Methodology: A Self-Validating Protocol

    To ensure absolute trustworthiness in our pharmacokinetic data, the microsomal stability assay must be designed as a self-validating system. The protocol below isolates CYP-mediated metabolism from chemical degradation or cytosolic reduction.

    Step-by-Step Microsomal Incubation Protocol
    • Preparation : Prepare a 10 mM stock solution of 1-(5-fluoro-1H-indol-3-yl)propan-2-one in DMSO. Dilute to a final assay concentration of 1 μ M to ensure the substrate concentration is well below the Michaelis-Menten constant ( Km​ ), allowing for first-order kinetic calculations.

    • Matrix Assembly : Mix the test compound with pooled liver microsomes (HLM, RLM, or MLM at 0.5 mg/mL microsomal protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

    • Pre-incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

    • Reaction Initiation : Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

    • Time-Course Sampling : Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

    • Quenching : Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis : Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    The Causality of Controls
    • Minus-NADPH Control : A parallel incubation lacking NADPH is mandatory. If the compound depletes here, it indicates chemical instability or non-CYP-mediated degradation (e.g., esterases), invalidating the CYP clearance assumption.

    • Positive Controls : Verapamil (high clearance) and Dextromethorphan (moderate clearance) are run concurrently to verify the enzymatic viability of the microsome batch.

    Workflow A Prepare Microsomes (0.5 mg/mL) + Test Compound (1 µM) B Pre-incubate (37°C, 5 min) A->B C Initiate Reaction (+ NADPH Regenerating System) B->C C1 Negative Control (No NADPH) B->C1 Validates CYP dependence C2 Positive Control (Verapamil) B->C2 Validates enzyme activity D Time-Course Sampling & Quench (Cold Acetonitrile + IS) C->D E Centrifuge & LC-MS/MS Analysis D->E

    In vitro liver microsome stability assay workflow with self-validating controls.

    Comparative Performance Data

    The table below summarizes the comparative in vitro metabolic stability of the fluorinated versus non-fluorinated indole-3-acetone derivatives. Data is expressed in half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    Table 1: Comparative Microsomal Stability Across Species

    CompoundSpecies t1/2​ (min) CLint​ ( μ L/min/mg protein)Classification
    1-(1H-indol-3-yl)propan-2-one Human (HLM)18.475.3High Clearance
    (Non-fluorinated)Rat (RLM)12.1114.6High Clearance
    Mouse (MLM)9.8141.5High Clearance
    1-(5-fluoro-1H-indol-3-yl)propan-2-one Human (HLM)54.225.6Moderate Clearance
    (Fluorinated)Rat (RLM)38.536.0Moderate Clearance
    Mouse (MLM)29.147.6Moderate Clearance
    Data Interpretation

    The experimental data clearly demonstrates that the addition of the 5-fluoro group yields a ~3-fold increase in metabolic half-life across all species. The non-fluorinated parent compound suffers from rapid first-pass metabolism, making it a poor candidate for sustained systemic exposure. By blocking the C-5 position, the CLint​ in human liver microsomes drops from a rapid 75.3 μ L/min/mg to a highly manageable 25.6 μ L/min/mg.

    Metabolite Profiling & CYP-Mediated Pathways

    When the primary metabolic soft spot is blocked, CYP enzymes are forced into secondary pathways. LC-MS/MS metabolite identification (MetID) scans reveal that the metabolic profile of 1-(5-fluoro-1H-indol-3-yl)propan-2-one shifts significantly compared to its non-fluorinated counterpart.

    Instead of the dominant 5-hydroxy metabolite seen in standard indoles, the fluorinated compound undergoes slower 6-hydroxylation (primarily mediated by CYP2D6 and CYP3A4) and minor 7-hydroxylation (CYP1A2). Additionally, minor side-chain oxidation occurs at the alpha-carbon, leading to slow cleavage of the propan-2-one moiety.

    Pathway Parent 1-(5-fluoro-1H-indol-3-yl)propan-2-one (5-F-Indolylacetone) Met1 6-Hydroxylation (CYP2D6 / CYP3A4) Parent->Met1 Major Shift Met2 7-Hydroxylation (CYP1A2) Parent->Met2 Minor Met3 Alpha-Carbon Oxidation (Side-chain cleavage) Parent->Met3 Minor Blocked 5-Hydroxylation (BLOCKED BY FLUORINE) Parent->Blocked Steric/Electronic Block

    CYP-mediated metabolic pathways of 5-F-indolylacetone highlighting the fluorine blocking effect.

    Conclusion for Drug Development Professionals

    For researchers designing indole-based therapeutics or studying the pharmacokinetics of tryptamine derivatives, 1-(5-fluoro-1H-indol-3-yl)propan-2-one represents a vastly superior scaffold regarding metabolic stability compared to standard indole-3-acetone.

    If your workflow requires a compound with prolonged in vitro stability to evaluate downstream receptor binding or secondary enzymatic conversions (such as cytosolic reduction to the corresponding alcohol), utilizing the 5-fluorinated analog will prevent premature CYP-mediated degradation from confounding your assay results. Always ensure your microsomal assays include the self-validating minus-NADPH controls to definitively prove that your observed clearance is CYP-driven.

    References

    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Center for Biotechnology Information (PMC)[Link]

    • Toxicology and Analysis of Psychoactive Tryptamines MDPI / National Center for Biotechnology Information (PMC)[Link]

    • The Role of Fluorine in Drug Design and Development IKPRRESS[Link]

    Sources

    Comparative analysis of cPLA2alpha vs FAAH inhibition

    Author: BenchChem Technical Support Team. Date: March 2026

    Title : Modulating Lipid Signaling for Pain and Inflammation: A Comparative Analysis of cPLA2α vs. FAAH Inhibition

    Introduction Lipid mediators are central to the initiation, propagation, and resolution of inflammatory and nociceptive responses. In drug development, two highly investigated yet mechanistically opposing targets are cytosolic phospholipase A2 alpha (cPLA2α) and fatty acid amide hydrolase (FAAH) . While cPLA2α initiates the pro-inflammatory eicosanoid cascade by releasing arachidonic acid (AA), FAAH terminates the anti-inflammatory and analgesic signals of the endocannabinoid system by degrading anandamide (AEA). This guide provides a comprehensive comparative analysis of both targets, detailing their pharmacological performance, mechanistic pathways, and the self-validating experimental protocols required to evaluate their inhibitors.

    Mechanistic Comparison: Upstream Blockade vs. Endocannabinoid Enhancement The strategic choice between cPLA2α and FAAH inhibition hinges on whether the therapeutic goal is to suppress a pro-inflammatory driver or amplify an endogenous resolving signal.

    • cPLA2α Inhibition : cPLA2α is uniquely selective for phospholipids containing arachidonic acid at the sn-2 position. Upon cellular activation (e.g., via TLR2 signaling in synoviocytes [1]), cPLA2α translocates to the membrane and liberates AA. This AA is rapidly converted by cyclooxygenases (COX) and lipoxygenases (LOX) into prostaglandins and leukotrienes [2]. Inhibiting cPLA2α acts upstream of NSAIDs, shutting down the entire eicosanoid network without shifting AA metabolism toward the potentially asthmagenic LOX pathway.

    • FAAH Inhibition : FAAH is an integral membrane serine hydrolase responsible for the rapid catabolism of AEA into AA and ethanolamine [3]. By blocking FAAH, researchers can elevate local endocannabinoid tone, which subsequently activates CB1 and CB2 receptors to produce profound anti-hyperalgesic and anti-inflammatory effects [4]. Notably, peripherally restricted FAAH inhibitors (like URB937) achieve these analgesic effects without crossing the blood-brain barrier, avoiding the psychoactive side effects associated with direct cannabinoid receptor agonists [5].

    G cluster_cPLA2 Pro-Inflammatory Pathway (cPLA2α) cluster_FAAH Anti-Inflammatory Pathway (FAAH) MembraneLipids Membrane Phospholipids cPLA2 cPLA2α Enzyme MembraneLipids->cPLA2 Hydrolysis (sn-2) AA Arachidonic Acid (AA) cPLA2->AA Releases COX COX / LOX Enzymes AA->COX Substrate for Prostaglandins Prostaglandins & Leukotrienes COX->Prostaglandins Synthesizes AEA Anandamide (AEA) CB_Receptors CB1 / CB2 Receptors AEA->CB_Receptors Activates FAAH FAAH Enzyme AEA->FAAH Hydrolyzed by Degradation Ethanolamine + AA FAAH->Degradation Breaks down Inhibitor1 cPLA2α Inhibitors Inhibitor1->cPLA2 Blocks Inhibitor2 FAAH Inhibitors Inhibitor2->FAAH Blocks

    Lipid signaling pathways comparing cPLA2α and FAAH inhibition mechanisms.

    Pharmacological Performance & Alternative Comparison Evaluating the efficacy of these inhibitors requires analyzing their binding kinetics and physiological outcomes. The table below summarizes the quantitative data for benchmark inhibitors in both classes.

    TargetRepresentative InhibitorIC50 / PotencyPrimary MechanismPhysiological Outcome
    cPLA2α RSC-33881.8 nM (Enzyme)Blocks AA release from sn-2 positionReduces prostaglandins; attenuates joint inflammation
    cPLA2α Pyrrophenone~24 nM (Cellular)Reversible active site inhibitionSuppresses PGE2 and leukotriene synthesis
    FAAH PF-3845CovalentCarbamylates serine nucleophileRaises brain AEA; CB1/CB2-dependent analgesia
    FAAH URB5974.6 nMIrreversible inhibitionSystemic anti-hyperalgesic and anxiolytic effects
    FAAH URB9370.1 mg/kg (ED50)Peripherally restricted inhibitionLocalized pain relief without CNS side effects

    Experimental Methodologies: Self-Validating in vitro Assays To ensure high-fidelity data during drug screening, the assays used to measure cPLA2α and FAAH activity must be designed as self-validating systems. This means incorporating specific substrates that yield a measurable signal only upon precise enzymatic cleavage, alongside rigorous background subtraction controls.

    Workflow Prep Sample Prep (Cell Lysis / Microsomes) Incubation Inhibitor Incubation (Establish Binding) Prep->Incubation Substrate Add Specific Substrate (Thio-PC or AMC-Amide) Incubation->Substrate Detection Kinetic Readout (Absorbance / Fluorescence) Substrate->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

    Standardized high-throughput screening workflow for lipid hydrolase inhibitors.

    Protocol 1: cPLA2α Activity Assay (Colorimetric) Causality & Design: Because cPLA2α specifically targets the sn-2 position of arachidonyl phospholipids, this assay utilizes a synthetic substrate, arachidonoyl Thio-PC. Cleavage of the thioester bond releases a free thiol. The addition of DTNB (Ellman's reagent) reacts with this thiol to produce 5-thio-2-nitrobenzoic acid, providing a direct, quantifiable colorimetric readout [6].

    • Preparation : Isolate cytosolic fractions from cells (e.g., THP-1 macrophages) using a Dounce homogenizer and centrifugation (10,000 × g, 4°C). Remove endogenous thiols via dialysis.

    • Inhibitor Incubation : In a 96-well plate, combine 10 µL of the test inhibitor (e.g., RSC-3388), 10 µL of cPLA2α enzyme preparation, and Assay Buffer (containing 20 mM CaCl2, as cPLA2α is strictly calcium-dependent). Incubate at room temperature for 15 minutes.

    • Substrate Addition : Add 200 µL of a reaction mix containing arachidonoyl Thio-PC and DTNB to all wells. Include a "Non-Enzyme Control" well (buffer + substrate + DTNB) to account for spontaneous substrate hydrolysis.

    • Kinetic Readout : Immediately measure absorbance at 405-414 nm every minute for 30 minutes.

    • Validation : Subtract the rate of the Non-Enzyme Control from the sample wells. Calculate the IC50 based on the linear portion of the kinetic curve.

    Protocol 2: FAAH Activity Assay (Fluorometric) Causality & Design: FAAH naturally cleaves the amide bond in anandamide. This assay employs AMC arachidonoyl amide. The intact molecule is non-fluorescent due to internal quenching. Once FAAH cleaves the amide bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is liberated, allowing for real-time kinetic tracking of enzyme velocity [7].

    • Preparation : Isolate microsomes (where FAAH is localized) from tissue or cells using a microsome isolation kit. Dilute the sample 10-fold with FAAH Assay Buffer.

    • Inhibitor Incubation : Add 10 µL of the FAAH inhibitor (e.g., PF-3845) to 40 µL of the microsomal preparation in a white opaque 96-well plate. Incubate for 10-15 minutes at 37°C to allow covalent or tight-binding interactions to establish.

    • Substrate Addition : Initiate the reaction by adding 50 µL of the AMC arachidonoyl amide substrate master mix.

    • Kinetic Readout : Immediately place the plate in a fluorescence microplate reader (pre-warmed to 37°C). Measure fluorescence (Ex = 360 nm / Em = 465 nm) in kinetic mode for 30-60 minutes.

    • Validation : Utilize a known FAAH positive control (recombinant human FAAH) and a vehicle control. The stable, linear increase in fluorescence signal is directly proportional to FAAH enzymatic activity.

    Conclusion Both cPLA2α and FAAH represent potent, yet fundamentally different, nodes for therapeutic intervention in inflammatory and nociceptive disorders. cPLA2α inhibitors excel in aggressive inflammatory models by cutting off the supply chain for destructive eicosanoids. Conversely, FAAH inhibitors offer a nuanced approach, leveraging the body's intrinsic endocannabinoid system to promote analgesia and tissue homeostasis without the adverse effects of traditional NSAIDs or direct cannabinoid agonists.

    References

    • Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes. PubMed Central (PMC).[Link]

    • CHAPTER 2: Inhibitors of Cytosolic Phospholipase A 2 α as Anti-inflammatory Drugs. Royal Society of Chemistry.[Link]

    • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central (PMC).[Link]

    • Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. PubMed Central (PMC).[Link]

    • Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism. PubMed Central (PMC).[Link]

    • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich.[Link]

    Unraveling Molecular Architecture: A Comparative Guide to Confirming Synthesis Products via 2D NMR

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and project success. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational view of the chemical environment, its utility diminishes rapidly with increasing molecular complexity, often leading to a landscape of overlapping and indecipherable signals.[1]

    This guide provides an in-depth comparison of the four workhorse two-dimensional (2D) NMR experiments—COSY, HSQC, HMBC, and NOESY—that form the essential toolkit for the structural elucidation of novel synthetic products. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, providing field-proven insights and detailed protocols to empower you to confidently confirm the structure of your synthesis products.

    The Rationale for Two Dimensions: Overcoming the Limits of 1D NMR

    The fundamental limitation of 1D NMR is its single frequency axis. For complex molecules, this leads to severe signal overlap, making it impossible to assign individual resonances or decipher intricate spin-spin coupling networks.[2] 2D NMR overcomes this by spreading the spectral information across two frequency dimensions, resolving these overlaps and, more importantly, revealing correlations between nuclei.[3] These correlations, manifested as "cross-peaks," provide direct evidence of through-bond (scalar) or through-space (dipolar) interactions, allowing for the systematic piecing together of a molecule's structure.[4][5]

    The power of this approach lies in the complementary nature of the different 2D experiments. Each provides a unique and orthogonal piece of the structural puzzle. A typical workflow involves a logical progression from identifying proton-proton networks to assigning carbons and finally connecting the molecular fragments into a cohesive whole.

    G cluster_start Initial Analysis cluster_elucidation 2D NMR Elucidation Workflow cluster_end Final Confirmation Start Synthesized Product NMR_1D 1D NMR (¹H, ¹³C, DEPT) Start->NMR_1D Dissolve & Acquire COSY COSY (Identify ¹H-¹H Spin Systems) NMR_1D->COSY Proton Framework HSQC HSQC (Assign ¹H to directly bonded ¹³C) COSY->HSQC Carbon Attachment HMBC HMBC (Connect fragments via long-range ¹H-¹³C correlations) HSQC->HMBC Fragment Connectivity NOESY NOESY (Confirm stereochemistry & spatial proximity) HMBC->NOESY 3D Confirmation Structure Final Confirmed Structure NOESY->Structure

    Figure 1: A typical workflow for structure elucidation using 2D NMR.

    Comparative Analysis of Core 2D NMR Experiments

    The choice of which 2D NMR experiment to run is dictated by the specific question you are trying to answer. Each experiment differs in the information it provides, its sensitivity, and the time required for acquisition. The following table provides a comparative overview for a typical small organic molecule (< 500 g/mol ) on a 400-600 MHz spectrometer.

    Experiment Information Provided Correlation Type Typical Experiment Time Relative Sensitivity
    COSY ¹H—¹H connectivity through 2-3 bonds.[5]Homonuclear, through-bond (J-coupling).5-20 minutesHigh
    HSQC Direct one-bond ¹H—¹³C correlations.[6]Heteronuclear, one-bond (¹JCH).15-60 minutesVery High
    HMBC Long-range ¹H—¹³C correlations through 2-4 bonds.[7]Heteronuclear, multiple-bond (ⁿJCH).30 minutes - 4 hoursModerate
    NOESY ¹H—¹H spatial proximity (< 5 Å).[8]Homonuclear, through-space (NOE).1-8 hoursLow to Moderate

    In-Depth Experimental Guides

    Part 1: The Foundation - Sample Preparation

    A high-quality spectrum begins with a well-prepared sample. This step is critical and should not be overlooked, as poor sample preparation is a common source of artifacts and low-quality data.[9]

    Protocol for Small Molecule Sample Preparation:

    • Select a High-Quality NMR Tube: Use a clean, unscratched 5 mm NMR tube rated for the spectrometer's field strength.[10]

    • Determine Sample Amount: For a comprehensive set of 2D spectra on a small molecule, aim for a concentration of 10-30 mg dissolved in 0.6-0.7 mL of deuterated solvent.[10]

      • Expertise: While HSQC and HMBC benefit from higher concentrations, highly concentrated samples can lead to line broadening in ¹H-detected experiments like COSY and NOESY due to increased viscosity.[11] A concentration of ~20 mg is often a good compromise.

    • Choose an Appropriate Solvent: Select a deuterated solvent that fully dissolves your compound. Chloroform-d (CDCl₃) is a common starting point, but be aware of its slightly acidic nature which can degrade sensitive compounds.[10]

    • Ensure Complete Dissolution: Use a vortex mixer or gentle warming to ensure the sample is fully dissolved. Insoluble particulates will degrade the magnetic field homogeneity, leading to poor spectral lineshapes.[11]

    • Filter if Necessary: If any solid particles remain, filter the solution into the NMR tube using a pipette with a small cotton or glass wool plug.

    Part 2: The Experiments - From Connectivity to Conformation

    The COSY experiment is the logical starting point for any structural elucidation effort. It is a homonuclear experiment that identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[5] The resulting spectrum displays the 1D proton spectrum on the diagonal, with off-diagonal cross-peaks indicating which protons are coupled to each other.[11]

    When to Use COSY:

    • To establish the connectivity of protons within isolated spin systems (e.g., an alkyl chain or a set of coupled aromatic protons).

    • As a quick and sensitive method to build a preliminary proton framework of the molecule.

    Experimental Protocol: Gradient-Selected COSY (gCOSY)

    • Acquire a Standard ¹H Spectrum: Optimize the spectral width (sw) and transmitter offset (o1p) to encompass all proton signals.[1]

    • Load the gCOSY Parameter Set: This is typically a standard experiment in the spectrometer's software library (e.g., cosygpprqf on Bruker systems).[12]

    • Set Acquisition Parameters:

      • Spectral Width (sw): Set the spectral width in both dimensions (F2 and F1) to the value determined from the 1D ¹H spectrum.[1]

      • Data Points (td): Set td in the direct dimension (F2) to 1K-2K points. Set the number of increments in the indirect dimension (F1) to 128-256.[13]

      • Number of Scans (ns): For a moderately concentrated sample, 2-8 scans per increment are usually sufficient.

      • Recycle Delay (d1): A delay of 1-2 seconds is standard.

    • Start Acquisition: The experiment time is typically short, ranging from 5 to 20 minutes.

    Data Processing and Interpretation:

    • A COSY spectrum is typically processed using a sine-squared window function and is presented in magnitude mode, so phasing is not required.[14]

    • Trace the connections: Start with a well-resolved proton signal on the diagonal. A horizontal line from this peak will intersect with a cross-peak. A vertical line from that cross-peak will lead you to the coupled proton on the diagonal. By "walking" through the spectrum in this manner, you can trace out entire spin systems.[15]

    G H1 H1 H2 H2 H1->H2 J H3 H3 H2->H3 J H4 H4 H3->H4 J

    Figure 2: COSY identifies protons linked by J-coupling (through-bond).

    The HSQC experiment is a cornerstone of modern structure elucidation due to its high sensitivity. It correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[6] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.

    When to Use HSQC:

    • To definitively assign a proton to its attached carbon.

    • To resolve overlapping proton signals by spreading them out in the second (¹³C) dimension.

    • Using an "edited" HSQC, one can differentiate between CH, CH₂, and CH₃ groups, as CH and CH₃ signals will have a different phase (e.g., positive) than CH₂ signals (e.g., negative).[7]

    Experimental Protocol: Edited, Sensitivity-Improved HSQC

    • Acquire ¹H and ¹³C Spectra: Obtain the spectral widths and offsets for both nuclei.

    • Load the HSQC Parameter Set: A common choice is hsqcedetgpsisp2 (Bruker), which is edited for multiplicity and sensitivity-improved.

    • Set Acquisition Parameters:

      • ¹H Dimension (F2): Use the same spectral width and offset as the 1D ¹H spectrum. Set td to 1K points.

      • ¹³C Dimension (F1): Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm for many organic molecules). Set the number of increments to 128-256.

      • Number of Scans (ns): 2-8 scans per increment are typical.

      • One-Bond Coupling Constant (¹JCH): This is a critical parameter. The experiment is optimized to detect correlations based on an estimated average one-bond C-H coupling constant. A value of 145 Hz is a robust starting point for most sp³ and sp² C-H bonds.

    • Start Acquisition: A typical experiment lasts 15-60 minutes.

    Data Processing and Interpretation:

    • HSQC spectra are phase-sensitive, so they must be carefully phased in both dimensions.[14]

    • Interpretation is straightforward: find a proton on the F2 (horizontal) axis, and a vertical line from its signal will lead to a cross-peak. A horizontal line from this cross-peak to the F1 (vertical) axis identifies the directly attached carbon.[11]

    The HMBC experiment is arguably the most powerful tool for determining the carbon skeleton. It detects correlations between protons and carbons over two to four bonds (ⁿJCH, where n=2-4).[7] This allows you to connect the spin systems identified by COSY across atoms that do not have attached protons, such as quaternary carbons or heteroatoms.

    When to Use HMBC:

    • To connect molecular fragments.

    • To assign quaternary carbons.

    • To confirm the placement of functional groups.

    Experimental Protocol: Gradient-Selected HMBC

    • Load the HMBC Parameter Set: A standard gradient-selected pulse program like hmbcgplpndqf (Bruker) is common.

    • Set Acquisition Parameters:

      • ¹H Dimension (F2): Set as per the 1D ¹H spectrum. td is typically 2K points.

      • ¹³C Dimension (F1): Set a wide spectral width to include all carbons, including carbonyls (e.g., 0-220 ppm). Use 256-512 increments.

      • Number of Scans (ns): HMBC is less sensitive than HSQC. 8-32 scans per increment are often necessary.

      • Long-Range Coupling Constant (ⁿJCH): This is the most crucial parameter to optimize. The pulse sequence delay is set to 1/(2*ⁿJCH). Since the goal is to observe correlations over a range of coupling constants (typically 2-10 Hz), a value of 8 Hz is a common and effective compromise.[16] This optimizes the detection of correlations for couplings around 8 Hz while still allowing for the observation of weaker and stronger couplings.

    • Start Acquisition: Expect experiment times from 30 minutes to several hours.

    Data Processing and Interpretation:

    • HMBC spectra are typically processed in magnitude mode, similar to COSY.[14]

    • Look for correlations from well-defined proton signals. For example, a cross-peak between a methyl proton singlet and a carbonyl carbon (~170 ppm) provides definitive evidence of an ester or acetate group. By systematically analyzing these long-range connections, the entire molecular structure can be assembled.[17]

    Unlike the previous experiments which rely on through-bond coupling, NOESY detects correlations between protons that are close in space (< 5 Å), regardless of whether they are bonded.[8] This is due to the Nuclear Overhauser Effect (NOE).

    When to Use NOESY:

    • To determine relative stereochemistry (e.g., cis/trans isomers on a double bond or substituents on a ring).

    • To establish the 3D conformation of a molecule in solution.

    • To differentiate between isomers that have identical COSY, HSQC, and HMBC spectra.

    Experimental Protocol: Phase-Sensitive NOESY

    • Load the NOESY Parameter Set: Use a standard phase-sensitive gradient-selected sequence (e.g., noesygpph on Bruker).

    • Set Acquisition Parameters:

      • Dimensions (F1, F2): Set up identically to a COSY experiment.

      • Number of Scans (ns): The NOE effect is weak, so more scans are often needed (8-16 per increment).

      • Mixing Time (d8): This is the most critical parameter. It is the delay during which the NOE transfer occurs. For small molecules (< 700 g/mol ), the optimal mixing time is on the order of the T₁ relaxation time. A good starting point is 0.5-1.0 seconds .[18] It may be necessary to run multiple NOESY experiments with different mixing times to distinguish between strong (short distance) and weak (longer distance) correlations.

    • Start Acquisition: NOESY is often the longest experiment, typically running for 1 to 8 hours.

    Data Processing and Interpretation:

    • NOESY spectra are phase-sensitive and require careful phasing.[14]

    • Diagonal peaks and cross-peaks arising from chemical exchange have the opposite phase to the NOE cross-peaks, which is a useful diagnostic tool.

    • The volume of a NOESY cross-peak is proportional to 1/r⁶, where r is the distance between the protons. Strong cross-peaks indicate close proximity.[5]

    G H_A HA H_B HB H_A->H_B < 5 Å

    Figure 3: NOESY identifies protons close in space (through-space).

    Troubleshooting and Spectral Artifacts

    A self-validating protocol requires the ability to recognize and address common spectral problems. As a senior scientist, it is crucial to distinguish between true correlations and experimental artifacts.

    Artifact Appearance Common Cause(s) Solution(s)
    t1 Noise Streaks or "ridges" parallel to the F1 axis, originating from intense signals (e.g., solvent, singlets).Spectrometer instability (temperature, lock); sample spinning.Run experiments without sample spinning; ensure stable temperature and lock. Use gradient-selected experiments. Post-processing symmetrization can help for COSY/NOESY but should be used with caution.[13]
    Quadrature Artifacts "Ghost" peaks appearing at a frequency reflected through the center of the spectrum.Imbalance in the quadrature detector.Modern spectrometers have largely eliminated this issue. If observed, ensure an even number of scans are used per increment.[9]
    Phasing Problems Broad, distorted peak shapes (not sharp and symmetrical).Incorrect phase correction in phase-sensitive experiments (HSQC, NOESY).Manually re-phase the spectrum carefully in both dimensions. Start with zero-order correction on a large peak, then apply first-order correction using a peak at the opposite end of the spectrum.[14]
    Receiver Overload Artifacts Parallel diagonal signals in homonuclear spectra (COSY, NOESY).[2]Receiver gain set too high for a very concentrated sample.Reduce the receiver gain (rga command in TopSpin often sets it automatically, but manual adjustment may be needed).[2]

    Conclusion

    The confirmation of a synthesis product's structure is a systematic process of deduction, built upon a foundation of high-quality data from a suite of complementary 2D NMR experiments. By understanding the causality behind the choice of each experiment and the parameters that govern its success, researchers can move beyond simple data acquisition to a state of confident and robust structural elucidation. The workflow of COSY → HSQC → HMBC → NOESY provides a powerful and logical path to assemble a molecule from its constituent spin systems to its final three-dimensional form. This guide serves as a framework for that process, empowering you to tackle complex structural challenges with scientific integrity and expertise.

    References

    • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. 3rd Edition, John Wiley & Sons.

    • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.

    • Mestrelab Research. (n.d.). Fast Visual Guide to process routine 2D-NMR datasets.

    • UC Santa Barbara, NMR Facility. (2012). 2D NMR Spectrum Processing with Mnova.

    • Pawar, S. A., et al. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate.

    • University of California, San Diego, NMR Facility. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips.

    • University of North Texas, Department of Chemistry. (n.d.). Process 2D NMR data.

    • NMRFx Analyst Documentation. (n.d.). Processing 2D Spectra.

    • University of Crete, Department of Chemistry. (2019). Basic 2D NMR experiments.

    • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences.

    • Saurí, J. (2026). The Evolving Landscape of NMR Structural Elucidation. MDPI.

    • Wiley Analytical Science. (2002). Book Review: Structure Elucidation by NMR in Organic Chemistry - Eberhard Breitmaier.

    • University of British Columbia, Chemistry. (n.d.). NMR Training.

    • University of Michigan, NMR Facility. (n.d.). Two-dimensional experiments with Vnmrj 2.2.

    • University of California, Riverside, NMR Facility. (2022). Manually Setting up 2D experiments.

    • Baig, A. (2016). 2D NMR Spectroscopy. Slideshare.

    • Unknown Author. (n.d.). 2D NMR.

    • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.

    • EPFL. (n.d.). 2D NMR.

    • Michigan State University, Max T. Rogers NMR Facility. (n.d.). NMR Artifacts.

    • MH Chem. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. YouTube.

    • Facey, G. (2008). Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments. University of Ottawa NMR Facility Blog.

    • Facey, G. (2013). Removing t1 Noise from Homonuclear 2D NMR Data. YouTube.

    • Bruker. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR (1) Phasing.

    • De-la-Torre, E. & Colbourne, A. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A.

    • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

    • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.

    Sources

    Safety Operating Guide

    1-(5-fluoro-1H-indol-3-yl)propan-2-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that managing specialized research chemicals like 1-(5-fluoro-1H-indol-3-yl)propan-2-one requires moving beyond generic safety sheets. Because a dedicated, commercially published Safety Data Sheet (SDS) for this specific molecule is often unavailable, we must construct a self-validating safety and disposal protocol by extrapolating the physicochemical properties and hazard profiles of its parent substructures: 5-fluoroindole and indole-3-acetone[1][2].

    This guide provides drug development professionals and analytical chemists with a definitive, step-by-step operational workflow for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with environmental regulations[3][4].

    Chemical Causality & Hazard Profiling

    To manage chemical waste effectively, one must first understand the molecular behavior of the compound. The hazards of 1-(5-fluoro-1H-indol-3-yl)propan-2-one stem from three structural features:

    • The Indole Core: Indole derivatives are highly biologically active. They are lipophilic, meaning they can be absorbed through the skin, and act as acute irritants to mucous membranes[5].

    • The Fluorine Substituent: The carbon-fluorine (C-F) bond is highly stable. However, upon thermal decomposition (e.g., during standard waste incineration), it releases highly toxic and corrosive gaseous hydrogen fluoride (HF)[2]. This single atom fundamentally dictates the disposal routing.

    • The Acetone Moiety: The ketone group increases the compound's solubility in organic solvents. Consequently, liquid washings will readily carry the dissolved compound, increasing the risk of cross-contamination.

    Table 1: Extrapolated Hazard Summary (Synthesized from 5-Fluoroindole and Indole-3-acetone safety data)[1][2]

    Hazard CategoryGHS ClassificationHazard Statement (H-Code)Mechanistic Rationale
    Skin Irritation Category 2H315: Causes skin irritationLipophilic indole core readily partitions into the stratum corneum.
    Eye Damage Category 2AH319: Causes serious eye irritationDirect contact causes a localized inflammatory response.
    Respiratory STOT SE 3H335: May cause respiratory irritationFine powder/dust inhalation irritates the respiratory tract.
    Thermal N/AGenerates HF and NOx gasesFluorine and Nitrogen heteroatoms break down under high heat.

    Operational Safety & Handling Protocol

    Before generating waste, strict engineering controls must be established to prevent exposure.

    • Engineering Controls: Handle the neat (powder) form exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-100 fpm to prevent inhalation of airborne particulates[5].

    • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a fully buttoned lab coat, safety goggles (ANSI Z87.1 compliant), and double-layered nitrile gloves. Nitrile provides adequate barrier protection against solid indole derivatives[2].

    • Equipment Preparation: Pre-weigh materials using anti-static weighing boats to prevent the electrostatic aerosolization of the fine powder.

    Waste Segregation & Disposal Procedures

    The most critical failure point in laboratory waste management is improper segregation. Due to the presence of the fluorine atom, 1-(5-fluoro-1H-indol-3-yl)propan-2-one cannot be mixed with standard non-halogenated solvent waste.

    Liquid Waste Protocol (Halogenated Routing):

    • Collect all solutions, solvent washings (e.g., DCM, methanol), and HPLC effluents containing the compound.

    • Deposit the liquid into a designated, chemically compatible High-Density Polyethylene (HDPE) container explicitly labeled as "Hazardous Waste - Halogenated Solvents" [5].

    • Causality Check: Halogenated waste must be sent to specialized incinerators equipped with alkaline scrubbers to neutralize the hydrogen fluoride (HF) gas generated during combustion[2]. Mixing this with non-halogenated waste is a severe safety violation and poses a risk of catastrophic incinerator damage.

    Solid Waste Protocol:

    • Gather all contaminated consumables: weighing papers, pipette tips, empty vials, and the outer layer of nitrile gloves.

    • Place them into a rigid, puncture-resistant HDPE solid waste bin labeled "Hazardous Solid Waste - Toxic/Irritant" [5].

    • Seal the container tightly. Do not dispose of any contaminated materials in the municipal trash or biohazard bags[3].

    Spill Management & Decontamination

    A self-validating safety system requires a clear, immediate response to operational failures (spills).

    • Containment: If the solid powder is spilled, do not dry sweep. Dry sweeping aerosolizes the compound, immediately triggering the H335 inhalation hazard[2].

    • Neutralization: Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of isopropanol or water) to dampen it and suppress dust formation.

    • Collection: Use damp absorbent pads to wipe up the material. Place all cleanup materials directly into the solid hazardous waste container.

    • Decontamination: Wash the spill surface with a mild detergent solution, followed by a methanol wipe. Route the liquid runoff from the wipes to the halogenated waste stream.

    Regulatory Compliance & EPA Guidelines

    Laboratories must accurately track the volume of waste generated. Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Generator Improvements Rule (GIR), facilities are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG)[4].

    • Ensure that the accumulation of halogenated waste containing this compound does not exceed your facility's monthly limits, as exceeding this can trigger an unplanned status change[4].

    • All waste must be transported off-site by a licensed and certified hazardous waste broker[3].

    Disposal Decision Workflow

    To ensure immediate, error-free decision-making at the bench, follow this visual workflow:

    G Start 1-(5-fluoro-1H-indol-3-yl)propan-2-one Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid If Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid If Liquid SolidContainer Hazardous Solid Waste Container (HDPE) Solid->SolidContainer Halogenated Halogenated Solvent Waste (Contains F atom) Liquid->Halogenated Must segregate due to Fluorine EHS EHS / Licensed Disposal (Incineration with HF Scrubbers) Halogenated->EHS SolidContainer->EHS

    Workflow for segregation and disposal of 1-(5-fluoro-1H-indol-3-yl)propan-2-one waste.

    References

    • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

    • Title: Laboratory Waste Management: The New Regulations Source: Medical Laboratory Observer (MedLabMag) URL: [Link]

    Sources

    Personal protective equipment for handling 1-(5-fluoro-1H-indol-3-yl)propan-2-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide: Handling 1-(5-fluoro-1H-indol-3-yl)propan-2-one

    As a Senior Application Scientist, I recognize that handling fluorinated indole derivatives requires more than baseline regulatory compliance; it demands a mechanistic understanding of the molecule's physical and biological behavior. 1-(5-fluoro-1H-indol-3-yl)propan-2-one (CAS 51499-30-0) is a critical precursor in the synthesis of complex tryptamines and indole-based active pharmaceutical ingredients (APIs). However, its structural features necessitate stringent, self-validating safety protocols to protect researchers from acute exposure.

    Hazard Profile & Mechanistic Causality

    The hazards associated with 1-(5-fluoro-1H-indol-3-yl)propan-2-one are directly tied to its molecular architecture[1]:

    • Enhanced Dermal and Ocular Penetration (H315, H319): The electron-withdrawing fluorine atom at the 5-position significantly increases the lipophilicity of the indole core. This allows the compound to rapidly partition into and permeate the lipid bilayers of the stratum corneum (skin) and ocular mucosa.

    • Respiratory Irritation and Aerosolization (H335): As a crystalline solid, indole derivatives are highly susceptible to triboelectric charging (static buildup). This physical property dramatically increases the risk of the powder aerosolizing upon opening the container, leading to inhalation and severe upper respiratory tract irritation[2].

    • Systemic Toxicity (H302): If ingested or absorbed in high quantities, the biologically active indole nucleus can interact with off-target enzymatic pathways, causing acute systemic toxicity.

    To mitigate these risks, OSHA standard 29 CFR 1910.132 mandates a rigorous hazard assessment and the implementation of targeted Personal Protective Equipment (PPE)[3].

    Quantitative PPE & Engineering Control Matrix

    The following table summarizes the required protective equipment, grounded in quantitative performance metrics and the mechanistic causality of the chemical's hazards.

    PPE / Control CategoryMaterial SpecificationQuantitative MetricMechanistic Causality & Rationale
    Primary Engineering Chemical Fume HoodFace Velocity: 80–100 fpmCaptures aerosolized particulates and solvent vapors before they reach the operator's breathing zone[4].
    Hand Protection Nitrile (Double-Gloved) 8 mil thickness, >240 min breakthroughLipophilic fluorine enhances dermal penetration; double-gloving creates a fail-safe barrier against micro-tears[2].
    Eye/Face Protection Splash Goggles + Face ShieldANSI Z87.1+ ratedProtects ocular mucosa from highly irritating, statically charged flying particulates (H319)[3].
    Respiratory N95 or Half-Mask (P100)99.97% filtration at 0.3 μ mMandatory if handling outside a hood; prevents inhalation of fine, electrostatically charged powders (H335).
    Body Protection Flame-Resistant (FR) Coat100% Cotton or NomexPrevents static buildup (unlike synthetics) and protects against solvent flammability during reaction setup.

    Operational Workflow & Self-Validating Methodology

    Every protocol in the laboratory must function as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

    Phase 1: Pre-Operational Validation & PPE Donning

    • Fume Hood Verification: Before introducing the chemical, ensure the fume hood is fully operational.

      • Self-Validation Check: Tape a 1-inch tissue strip (Kimwipe) to the bottom of the sash. A continuous, vigorous inward flutter confirms active negative pressure.

    • Glove Integrity Testing: Select high-grade 8-mil nitrile gloves.

      • Self-Validation Check: Perform a pneumatic inflation test prior to donning. Roll the cuff tightly to trap air inside the glove and squeeze. Discard immediately if any micro-leaks or pressure losses are detected. Don a second pair over the first[2].

    Phase 2: Weighing and Static Mitigation

    • Static Discharge: Because 1-(5-fluoro-1H-indol-3-yl)propan-2-one carries a high static charge, discharge the weighing vessel, the analytical balance, and your spatula using an anti-static ionizing gun.

      • Self-Validation Check: Observe the powder on the spatula. If the powder clings to the metal or "jumps," static is still present. Re-apply the ionizing gun until the powder behaves as a dead weight.

    • Enclosed Transfer: Weigh the compound inside a vented balance enclosure. Transfer the powder into your reaction vessel using a wide-bore powder funnel to prevent neck-clogging and subsequent spills.

    Phase 3: Reaction Setup & Inerting

    • Solvent Addition: Dissolve the compound in your chosen organic solvent (e.g., Dichloromethane or Tetrahydrofuran) while the vessel remains inside the fume hood.

    • Atmospheric Control: Seal the flask with a septum and purge with Argon or Nitrogen.

      • Causality: The indole NH and the alpha-carbon of the ketone are susceptible to oxidation. Inerting prevents degradation and unexpected exothermic side reactions.

    Phase 4: Spill Response and Decontamination

    • Containment: In the event of a powder spill, immediately overlay the area with a damp absorbent pad to prevent aerosolization. Never dry-sweep fluorinated indole powders.

    • Chemical Neutralization: Wipe the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any acidic byproducts, followed by an isopropanol wipe to solubilize the remaining lipophilic residue.

      • Self-Validation Check: Tap the cleaned surface with a pH indicator strip moistened with distilled water. A neutral reading (pH 7) confirms the removal of reactive residues.

    • Waste Segregation: Place all contaminated PPE, wipes, and reaction byproducts into a clearly labeled "Halogenated Organic Waste" container.

      • Causality: The presence of the fluorine atom dictates that this waste must undergo specialized high-temperature incineration to prevent the environmental release of highly toxic hydrofluoric acid (HF) gas[4].

    Workflow Visualization

    PPE_Workflow N1 1. Fume Hood Validation (Tissue Flutter Test) N2 2. PPE Donning (Double Nitrile & N95) N1->N2 N3 3. Anti-Static Weighing (CAS 51499-30-0) N2->N3 N4 Spill Detected? N3->N4 N5 4a. Decontamination (Alkaline Wash & Isopropanol) N4->N5 Yes N6 4b. Reaction Setup (Inert Argon Atmosphere) N4->N6 No N7 5. Waste Disposal (Halogenated Organic Stream) N5->N7 N6->N7

    Operational workflow and spill response logic for handling CAS 51499-30-0.

    References

    • 51499-30-0 | 1-(5-Fluoro-1H-indol-3-yl)
    • Personal Protective Equipment Subpart I 29 CFR 1910.
    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Inform
    • Working with Chemicals - Prudent Practices in the Laboratory, National Center for Biotechnology Inform

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.